molecular formula C5H7N3O B1298883 5-Methoxypyrimidin-4-amine CAS No. 695-86-3

5-Methoxypyrimidin-4-amine

Cat. No.: B1298883
CAS No.: 695-86-3
M. Wt: 125.13 g/mol
InChI Key: SEEZTIHVTBTNSZ-UHFFFAOYSA-N
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Description

5-Methoxypyrimidin-4-amine, with the CAS number 695-86-3, is a chemical compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . Its structure is based on a pyrimidine ring, a key heterocycle in nucleobases, substituted with a methoxy group at the 5-position and an amino group at the 4-position . This configuration makes it a valuable building block in medicinal chemistry and drug discovery. As a derivative of pyrimidin-4-amine, this compound serves as a crucial synthetic intermediate for the development of more complex fused heterocyclic systems . For instance, pyrrolo[3,2-d]pyrimidin-4-amines, which can be synthesized from related structures, have demonstrated significant potential as antitumor agents by inhibiting proangiogenic receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor-β (PDGFR-β) . Furthermore, the pyrimidine core is a privileged scaffold in the design of novel therapeutic agents, exemplified by recent research into pyrimido[5,4-d]pyrimidine-based compounds exhibiting promising in vitro activity against Trypanosoma brucei and Leishmania infantum , the parasites responsible for sleeping sickness and leishmaniasis . For research purposes, this compound should be stored in a dark place under an inert atmosphere at 2-8°C . Safety information indicates that it carries a warning signal word, with the precautionary advice to wear protective gloves and to wash thoroughly after handling . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxypyrimidin-4-amine
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InChI

InChI=1S/C5H7N3O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SEEZTIHVTBTNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20355842
Record name 5-methoxypyrimidin-4-amine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

695-86-3
Record name 5-Methoxy-4-pyrimidinamine
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Record name 5-methoxypyrimidin-4-amine
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Foundational & Exploratory

5-Methoxypyrimidin-4-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methoxypyrimidin-4-amine: Chemical Properties, Structure, and Applications

Introduction

This compound (CAS No. 6629-26-1) is a substituted pyrimidine that serves as a crucial heterocyclic building block in the fields of medicinal chemistry and drug discovery. The pyrimidine nucleus is a privileged scaffold, forming the core structure of nucleobases uracil, thymine, and cytosine, and is consequently found in a vast array of biologically active compounds.[1] The specific arrangement of the amino and methoxy groups on the pyrimidine ring in this compound imparts a unique electronic and steric profile, making it a valuable synthon for developing novel therapeutic agents.

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound. While detailed experimental data for this specific molecule is limited in public literature, this document synthesizes available information and leverages data from structurally related analogues to provide field-proven insights for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are foundational to its reactivity and its utility as a molecular scaffold.

Molecular Structure

The molecule consists of a pyrimidine ring substituted with an amino group at position 4 and a methoxy group at position 5. This substitution pattern is critical for its role as a pharmacophore, enabling specific hydrogen bonding interactions with biological targets.

  • Molecular Formula: C₅H₇N₃O

  • Molecular Weight: 125.13 g/mol

  • IUPAC Name: this compound

  • CAS Number: 6629-26-1[2]

Physicochemical Data

The properties of this compound are summarized below. It is important to note that while some data is reported, other values are predicted based on the analysis of structurally similar pyrimidines, such as 5-fluoro-2-methoxypyrimidin-4-amine and 5-methoxy-2-methylpyrimidin-4-amine.[3][4]

PropertyValue / ObservationSource / Note
Appearance White powder or granule[2]
Melting Point 93-99 °CData for the related 5-methoxy-2-methylpyrimidin-4-amine[4]
Boiling Point ~253 °C (Predicted)Data for the related 5-methoxy-2-methylpyrimidin-4-amine[4]
Solubility Soluble in polar organic solvents like DMSO and Methanol.Inferred from related compounds[3][5]
pKa ~6.08 (Predicted)Predicted for the related 5-methoxy-2-methylpyrimidin-4-amine[4]
Purity Typically >98%[2]

Synthesis and Reactivity

The synthesis of substituted pyrimidines is a well-established area of organic chemistry. While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a plausible synthetic strategy can be designed based on known pyrimidine chemistry.

Proposed Synthetic Workflow

A common and effective method for constructing the 4-aminopyrimidine scaffold involves the cyclization of a suitable three-carbon precursor with a guanidine or urea derivative. A hypothetical, yet chemically sound, pathway is illustrated below. This approach leverages readily available starting materials and employs robust, high-yielding chemical transformations.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A Malononitrile D Intermediate Cyanoacetamide A->D Reacts with Sodium Methoxide B Sodium Methoxide (Base) C Formamidine Acetate E This compound D->E Cyclization with Formamidine

Caption: Hypothetical synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for pyrimidine synthesis.[6] Researchers should perform small-scale trials to optimize reaction conditions, including solvent, temperature, and reaction time.

Step 1: Synthesis of 2-cyano-3-methoxyacrylamide

  • To a stirred solution of malononitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Carefully add methyl formate (1.2 eq) and continue stirring at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to form this compound

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol.

  • Add formamidine acetate (1.5 eq) and a base (e.g., potassium carbonate, 2.0 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • 4-Amino Group: This primary amine is a nucleophile and can readily participate in reactions such as N-alkylation, N-acylation, and formation of Schiff bases. It is also a key hydrogen bond donor for interactions with biological targets.

  • Pyrimidine Ring: The electron-donating amino and methoxy groups activate the ring towards electrophilic substitution, although the nitrogen atoms in the ring are deactivating. The ring can also undergo nucleophilic aromatic substitution, particularly if a leaving group is present.

  • 5-Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding 5-hydroxypyrimidine derivative, opening avenues for further functionalization.

Applications in Drug Discovery

The 4-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[7]

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as ATP. The 4-aminopyrimidine core is an excellent bioisostere for the adenine base of ATP, capable of forming critical hydrogen bonds with the "hinge region" of the kinase active site. The substituents at the C2, C5, and C6 positions can then be modified to achieve potency and selectivity for the target kinase. The methoxy group at the C5 position of this compound can provide steric hindrance and favorable electronic properties to enhance binding affinity and selectivity for specific kinases.[8]

Signaling Pathway Interaction

Derivatives of substituted pyrimidines have been developed as potent inhibitors of numerous kinases, including Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are key drivers in non-small cell lung cancer (NSCLC).[8] The diagram below illustrates the general principle of how a pyrimidine-based inhibitor can block a signaling pathway.

cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., ALK/EGFR) Substrate Downstream Substrate RTK->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response Signal Transduction Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.

Other Therapeutic Areas

Beyond oncology, the pyrimidine scaffold is integral to the development of:

  • Antimicrobial Agents: By mimicking endogenous nucleobases, pyrimidine derivatives can interfere with microbial DNA/RNA synthesis.[1]

  • Antiviral Agents: Modified pyrimidine nucleosides are a cornerstone of antiviral therapy.[1]

  • Anti-inflammatory Drugs: Certain derivatives have shown potent anti-inflammatory properties.[1]

Spectroscopic Profile and Safety

Spectroscopic Data (Predicted)
SpectroscopyPredicted Chemical Shift / SignalAssignment
¹H NMR δ ~7.8-8.0 ppm (s, 1H)δ ~7.5-7.7 ppm (s, 1H)δ ~5.5-6.5 ppm (br s, 2H)δ ~3.8-4.0 ppm (s, 3H)Pyrimidine C2-HPyrimidine C6-H-NH₂ (amine)-OCH₃ (methoxy)
¹³C NMR δ ~155-160 ppmδ ~150-155 ppmδ ~140-145 ppmδ ~120-125 ppmδ ~55-60 ppmPyrimidine C4Pyrimidine C2Pyrimidine C6Pyrimidine C5-OCH₃ (methoxy)
IR (cm⁻¹) ~3400-3250 (two bands)~1650-1580 (strong)~1250-1200 (strong)N-H stretching (primary amine)N-H bending (primary amine)Aryl C-O stretching
Mass Spec. m/z = 125 (M⁺)m/z = 110 (M⁺ - CH₃)m/z = 96 (M⁺ - CHO)Molecular IonLoss of methyl radicalLoss of formyl radical
Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate care in a well-ventilated area, such as a chemical fume hood.[10] Based on safety data for similar aminopyrimidine compounds, the following precautions are advised.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10]

  • First Aid (General):

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10]

    • Skin Contact: Wash off immediately with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[11]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its 4-aminopyrimidine core serves as a proven scaffold for targeting a wide range of biological entities, most notably protein kinases. While comprehensive characterization data for this specific molecule is sparse, its structural similarity to numerous successful pharmacophores underscores its potential. Future research efforts focused on developing efficient, scalable syntheses and exploring the derivatization of this compound will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential. The strategic functionalization of the C2 and C6 positions, in particular, represents a promising avenue for generating libraries of compounds for high-throughput screening against various disease targets.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in both biology and medicinal chemistry.[1] Its prevalence is rooted in its role as a core component of nucleobases—cytosine, thymine, and uracil—which form the building blocks of DNA and RNA.[1][2] Beyond this biological significance, the pyrimidine scaffold has proven to be a "privileged structure" in drug design, forming the backbone of a vast array of therapeutic agents with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[2][3][4][5]

The synthetic versatility of the pyrimidine ring allows for extensive structural diversification through substitution at its carbon and nitrogen positions.[5] However, the success of a pyrimidine-based drug candidate is not solely dependent on its ability to bind a biological target. Its journey through the body—governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile—is critically dictated by a set of fundamental physicochemical properties.[6] Properties such as solubility, lipophilicity (LogP/LogD), ionization state (pKa), and metabolic stability are not mere data points; they are the molecular attributes that determine whether a potent compound can become a viable therapeutic.

This guide provides an in-depth exploration of these critical physicochemical properties as they pertain to substituted pyrimidines. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, provide validated protocols for their determination, and explore how strategic substitution on the pyrimidine core can be used to rationally modulate these properties for the development of safer and more effective medicines.

The Intrinsic Chemistry of the Pyrimidine Core: A Foundation for Substitution

The parent pyrimidine ring is a colorless, crystalline solid that is soluble in water.[7] Its chemical personality is defined by the two nitrogen atoms at positions 1 and 3, which render the ring electron-deficient, particularly at the C2, C4, and C6 positions.[7][8] This electron-deficient nature is the primary driver of its reactivity and physicochemical characteristics.

  • Aromaticity & Basicity: Pyrimidine is aromatic, but less so than benzene. The nitrogen atoms act as electron sinks, making the ring susceptible to nucleophilic attack. They also confer basicity to the molecule; however, the pKa of the parent pyrimidine is relatively low (pKa ≈ 1.3) due to the electron-withdrawing nature of the second nitrogen atom. This weak basicity is a crucial starting point that is heavily influenced by substituents.

  • Reactivity: The electron-poor carbons (C2, C4, C6) are prime targets for nucleophilic aromatic substitution, a common strategy for functionalizing the scaffold. Conversely, electrophilic attack is difficult and typically requires forcing conditions, usually occurring at the C5 position, which is the most electron-rich carbon.[7]

Understanding these core tenets is essential, as every substituent added to this ring will interact with this intrinsic electronic landscape to produce a unique physicochemical profile.

Modulating Key Physicochemical Properties Through Substitution

The art of medicinal chemistry lies in the strategic placement of functional groups to achieve a delicate balance of potency, selectivity, and drug-like properties. For pyrimidine-based compounds, this involves a multi-parameter optimization of the properties detailed below.

Lipophilicity (LogP & LogD): The Key to Membrane Traversal

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[9] It governs a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH (typically 7.4) which accounts for both neutral and ionized forms.[10]

Causality & Field Insights: While high lipophilicity can improve membrane permeability, it is a double-edged sword. Excessively high LogP/D values (typically > 5) are often correlated with poor aqueous solubility, increased metabolic clearance, and a higher propensity for promiscuous binding and toxicity.[9] The goal is to find the "sweet spot" that allows for sufficient permeability without incurring these liabilities. The strategic replacement of a lipophilic phenyl group with nitrogen-containing heterocycles like pyridines or even other pyrimidines is a common tactic to reduce lipophilicity while maintaining key structural interactions.[9]

Impact of Substituents: The effect of a substituent on lipophilicity can be quantified by its hydrophobic substituent constant (π).

  • Increasing Lipophilicity: Alkyl chains, aromatic rings, and halogens (F, Cl, Br) typically increase LogP. For instance, replacing a hydrogen with a chlorine atom can increase LogP by approximately 0.7 units.

  • Decreasing Lipophilicity: Polar functional groups that can act as hydrogen bond donors or acceptors, such as hydroxyls (-OH), amines (-NH2), and carboxylic acids (-COOH), significantly decrease LogP and increase water solubility.

Table 1: Representative Lipophilicity Contributions of Common Substituents Data synthesized from molecular matched pair analysis provides a practical guide for chemists.

Substituent TransformationMedian ΔlogD at pH 7.4General Impact on Lipophilicity
Hydrogen → Methyl (-CH3)+0.30 to +0.50Increase
Hydrogen → Chlorine (-Cl)+0.60 to +0.75Significant Increase
Hydrogen → Hydroxyl (-OH)-0.70 to -1.00Significant Decrease
Phenyl → Pyridyl-0.30 to -0.50Decrease
Phenyl → Pyridazine-0.80Significant Decrease

(Data adapted from analyses such as those found in[9])

Experimental Protocol: LogD Determination via the Shake-Flask Method

This protocol represents the gold standard for LogD measurement, providing a self-validating system through careful phase separation and concentration analysis.

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this aqueous phase with n-octanol and, conversely, pre-saturate n-octanol with the PBS solution by mixing them vigorously for 24 hours and allowing the layers to separate. This step is critical to prevent volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of the substituted pyrimidine in the phase in which it is more soluble (typically n-octanol for lipophilic compounds).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 2 mL) and the pre-saturated PBS (e.g., 2 mL). Add a small aliquot of the compound stock solution.

  • Equilibration: Tightly cap the vial and shake or agitate it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). The time required should be validated for the compound class.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully sample a known volume from both the aqueous and n-octanol layers. Determine the concentration of the compound in each sample using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS. A standard curve in each phase is required for accurate quantification.

  • Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Ionization Constant (pKa): The Driver of Charge State and Solubility

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For the basic nitrogen atoms on a pyrimidine ring, the pKa reflects their tendency to accept a proton. This parameter is paramount as the charge state of a molecule dramatically influences its solubility, permeability, and interaction with its biological target.[10][11]

Causality & Field Insights: A basic pyrimidine derivative with a pKa of 7.0 will be approximately 70% protonated (charged) at the physiological pH of blood (7.4), which generally enhances aqueous solubility. However, this charged form will have significantly lower passive permeability across cell membranes compared to its neutral counterpart. This "pH-partition hypothesis" is a central concept in drug absorption. Therefore, medicinal chemists often aim to modulate the pKa to be 1-2 log units away from physiological pH to ensure a sufficient population of the membrane-permeable neutral species is present in the gut or bloodstream.

Impact of Substituents: The basicity of the pyrimidine nitrogens is highly sensitive to the electronic effects of substituents.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2) and methoxy (-OCH3) groups donate electron density to the ring, stabilizing the protonated form and thus increasing the basicity (higher pKa).

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens pull electron density from the ring, destabilizing the protonated form and decreasing basicity (lower pKa).

Table 2: Influence of Substituents on the pKa of Pyrimidines

CompoundSubstituent at C2Approximate pKa (for protonation)Effect
Pyrimidine-H1.3Reference
2-Aminopyrimidine-NH23.5EDG, Increases Basicity
2-Hydroxypyrimidine-OH2.2Weak EDG
2-Chloropyrimidine-Cl-2.6EWG, Decreases Basicity

(Values are illustrative and adapted from sources such as[7])

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a direct and reliable measurement of a compound's ionization constant.

  • System Setup: Use an automated titrator equipped with a high-precision pH electrode and a micro-burette. Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, 10) immediately before use.

  • Sample Preparation: Accurately weigh and dissolve the pyrimidine derivative in a suitable solvent system, typically water with a small amount of co-solvent (e.g., methanol or DMSO) if solubility is low. The presence of a co-solvent will shift the apparent pKa (pKa*), so consistency is key. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.

  • Titration (for a base): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). The titrator should add small, precise volumes of the titrant and record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the flattest region of the first derivative of the titration curve. Specialized software can analyze the curve to provide a precise pKa value.

  • Self-Validation: Run a known standard with a pKa in the expected range (e.g., pyridine) to confirm system performance and accuracy.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a non-negotiable property for oral drug delivery. A compound must first dissolve in the gastrointestinal fluids to be absorbed.[2] Poor solubility is a leading cause of attrition in drug development pipelines.[2] It is crucial to distinguish between two key types of solubility measurements.

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a DMSO stock, precipitates out of an aqueous buffer. It's a high-throughput measurement that reflects the solubility of the least stable, fastest-precipitating form and is used for initial screening of large compound libraries.[2]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound. It is a lower-throughput, more resource-intensive measurement critical for lead optimization and formulation development.[2][11]

Causality & Field Insights: Solubility is a complex interplay between a molecule's lipophilicity (which favors staying in the solid state over dissolving in water) and its crystal lattice energy (the strength of the intermolecular forces holding the crystal together). Introducing polar groups, especially those that can form hydrogen bonds with water, is a primary strategy to improve solubility.[12] For ionizable compounds, solubility is highly pH-dependent, often increasing dramatically as the molecule becomes charged. This is why pKa and solubility are inextricably linked.

Impact of Substituents:

  • Solubility Enhancers: Polar groups like -OH, -NH2, and especially ionizable groups like -COOH or basic amines significantly enhance solubility. The position of the group also matters; a substituent that disrupts crystal packing can improve solubility even if it is not highly polar.[12]

  • Solubility Reducers: Large, non-polar, and planar substituents often increase crystal lattice energy and lipophilicity, leading to reduced solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid, powdered pyrimidine derivative to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4). "Excess" is key; undissolved solid must remain at the end of the experiment to ensure equilibrium is reached.

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to allow the solution to reach equilibrium with the solid.

  • Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Take a precise aliquot of the clear supernatant, dilute it appropriately, and determine the compound concentration using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions. It is crucial to visually confirm the presence of remaining solid before the separation step to validate the result.

Metabolic Stability: Resisting the Body's Defenses

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[13] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, requiring high or frequent dosing. The pyrimidine ring and its substituents can both be sites of metabolic attack.

Causality & Field Insights: Metabolism is the body's way of converting foreign (xenobiotic) compounds into more polar, water-soluble products that can be easily excreted.[14] Common metabolic reactions include oxidation (hydroxylation, N-dealkylation), reduction, and hydrolysis. Identifying "metabolic soft spots"—positions on the molecule that are particularly prone to metabolism—is a key activity in lead optimization. A common strategy is to block these sites by introducing substituents that are resistant to metabolism, such as a fluorine atom, which forms a very strong C-F bond that CYPs cannot easily break.

Common Metabolic Pathways for Pyrimidines:

  • Ring Hydroxylation: Oxidation of the electron-rich C5 position.

  • N-Dealkylation: Removal of alkyl groups attached to ring or substituent nitrogens.

  • Side-Chain Oxidation: Metabolism of alkyl or other functional groups attached to the pyrimidine core.

  • Ring Cleavage: Degradation of the pyrimidine ring itself into smaller, excretable molecules like β-alanine.[14]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Reagent Preparation: Thaw cryopreserved human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH (the essential cofactor for CYP enzymes) in a phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, pre-warm the HLM and buffer to 37°C. Add the test compound (typically at a final concentration of 1 µM).

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a highly sensitive and specific LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as t½ = 0.693 / k.

Integrated Physicochemical Profiling: A Workflow for Success

The assessment of physicochemical properties is not a one-off event but an integrated, iterative process. The workflow below illustrates how these assays are logically sequenced in a typical drug discovery project, balancing throughput with the need for high-quality data to make critical decisions.

G cluster_0 Early Discovery / HTS cluster_1 Hit-to-Lead cluster_2 Lead Optimization calc Calculated Properties (cLogP, tPSA, pKa) kin_sol Kinetic Solubility (Nephelometry / Turbidimetry) calc->kin_sol Prioritize Compounds pka pKa Determination (Potentiometric / UV) kin_sol->pka Select Hits logd LogD @ pH 7.4 (Shake-Flask / HPLC) pka->logd met_stab Metabolic Stability (Microsomes / S9) logd->met_stab thermo_sol Thermodynamic Solubility (Shake-Flask) met_stab->thermo_sol Promising Leads perm Permeability (PAMPA / Caco-2) thermo_sol->perm decision Multi-Parameter Optimization perm->decision decision->met_stab Iterate & Refine Structure Candidate Candidate Selection decision->Candidate

References

An In-depth Technical Guide to Methoxypyrimidinamine Isomers: Focus on 4-Amino-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers in Synthetic Chemistry and Drug Discovery

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is profound. Beyond this central role, the pyrimidine scaffold is a "privileged structure," frequently appearing in a vast array of therapeutically active agents. Its unique electronic properties, ability to form multiple hydrogen bonds, and synthetic tractability make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Pyrimidine derivatives have found applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system agents, demonstrating the remarkable versatility of this heterocycle in the pursuit of novel therapeutics.[1]

This guide provides a detailed technical overview of aminomethoxypyrimidines, a subclass of pyrimidines that serves as valuable intermediates in pharmaceutical and agrochemical research. While the initial focus was on 5-Methoxypyrimidin-4-amine, a survey of chemical literature and databases reveals a scarcity of in-depth information for this specific isomer. To provide a robust and practical resource for researchers, this document will center on the well-characterized and commercially available isomer, 4-Amino-2-methoxypyrimidine , while also providing the known identifiers for related structures to offer a comparative context.

Section 1: Identification of this compound and Its Isomers

The precise arrangement of substituents on the pyrimidine ring dictates the molecule's physical, chemical, and biological properties. The compound This compound (alternatively named 4-Amino-5-methoxypyrimidine) is registered under CAS Number 695-86-3.[2] However, detailed experimental data, synthetic protocols, and application notes for this specific molecule are not extensively available in peer-reviewed literature or public databases.

For the benefit of researchers requiring a versatile aminomethoxypyrimidine building block, this guide will focus on the data-rich isomer, 4-Amino-2-methoxypyrimidine . Its identifiers are presented below, alongside those of other related isomers for clarity.

Identifier 4-Amino-2-methoxypyrimidine 4-Amino-5-methoxypyrimidine 4-Methoxy-2-pyrimidinamine
Synonyms 2-Methoxy-pyrimidin-4-ylamineThis compound2-Amino-4-methoxypyrimidine
CAS Number 3289-47-2[3][4]695-86-3[2]155-90-8[5]
Molecular Formula C₅H₇N₃O[3][4]C₅H₇N₃O[2]C₅H₇N₃O[5]
Molecular Weight 125.13 g/mol [3][4]125.13 g/mol 125.13 g/mol [5]
Canonical SMILES COc1nccc(N)n1[3]COc1cncnc1NCOc1cc(N)nc(C)n1
InChI Key DHYLZDVDOQLEAQ-UHFFFAOYSA-N[3]Not readily availableYNXLSFXQTQKQEF-UHFFFAOYSA-N[5]
PubChem CID 160679[4]Not readily available67428[5]

Section 2: Physicochemical and Spectroscopic Profile of 4-Amino-2-methoxypyrimidine

Understanding the properties of a chemical intermediate is critical for its effective use in synthesis and process development.

Physical and Chemical Properties
Property Value Source
Appearance Light yellow crystalline solid[4]
Purity ≥ 95% (HPLC)[4]
Solubility Soluble in polar solvents[4]
Storage Store at 0-8°C[4]
Spectroscopic Data

While a comprehensive, publicly available dataset of spectra for 4-Amino-2-methoxypyrimidine is limited, the expected spectroscopic signatures can be predicted based on its structure.

  • ¹H NMR: Protons on the pyrimidine ring would appear in the aromatic region, with distinct signals for the methoxy group protons (-OCH₃) and the amine protons (-NH₂).

  • ¹³C NMR: Signals corresponding to the four unique carbon atoms of the pyrimidine ring and the carbon of the methoxy group would be observed.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 125.0589, corresponding to the exact mass of the molecular formula C₅H₇N₃O.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine, C-H stretching for the aromatic ring and methoxy group, C=N and C=C stretching within the pyrimidine ring, and C-O stretching for the methoxy ether linkage.

Section 3: Synthesis and Reactivity

Plausible Synthetic Pathway

The synthesis of substituted aminopyrimidines can often be achieved through multicomponent reactions or by the sequential functionalization of a pre-formed pyrimidine core. A common and efficient method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.

For 4-Amino-2-methoxypyrimidine, a plausible synthetic route involves the reaction of malononitrile, an aldehyde, and an N-unsubstituted amidine, a strategy that has proven effective for creating 4-amino-5-pyrimidinecarbonitriles.[6] A generalized pathway starting from a suitable three-carbon precursor and guanidine (as the amidine source) followed by methoxylation is a logical approach.

Below is a conceptual workflow for the synthesis of a generic 4-aminopyrimidine, which can be adapted for specific isomers.

G cluster_0 Core Pyrimidine Synthesis cluster_1 Functionalization A 1,3-Bielectrophile (e.g., Malonaldehyde derivative) C Cyclocondensation A->C B Amidine Source (e.g., Guanidine HCl) B->C D 4-Aminopyrimidine Core C->D E Halogenated Pyrimidine D->E Halogenation G Nucleophilic Aromatic Substitution (SNAr) E->G F Sodium Methoxide F->G H Final Product: 4-Amino-2-methoxypyrimidine G->H

Caption: Conceptual workflow for the synthesis of 4-Amino-2-methoxypyrimidine.

Protocol Considerations:

  • Cyclocondensation: This step typically involves reacting the 1,3-bielectrophile and the amidine source in a suitable solvent, often with a base like sodium ethoxide. The reaction conditions must be optimized to maximize the yield of the desired pyrimidine core.

  • Halogenation: Introduction of a leaving group, such as chlorine, at the 2-position of the pyrimidine ring is a common strategy. This can be achieved using reagents like phosphorus oxychloride (POCl₃).

  • Nucleophilic Aromatic Substitution (SNAr): The halogenated pyrimidine can then undergo an SNAr reaction with sodium methoxide. The methoxide ion displaces the chloride, yielding the desired 2-methoxy substituent. This reaction is typically performed in an alcohol solvent like methanol.

Chemical Reactivity and Use as an Intermediate

The utility of 4-Amino-2-methoxypyrimidine lies in the differential reactivity of its functional groups.[4]

  • The amino group at the 4-position is nucleophilic and can be readily acylated, alkylated, or used in coupling reactions to build more complex molecular scaffolds.

  • The methoxy group at the 2-position is generally stable but can be cleaved under harsh acidic conditions if required.

  • The pyrimidine ring itself can participate in various transformations, although it is relatively electron-deficient.

This combination of features makes it a valuable building block for creating libraries of compounds for screening in drug discovery programs.[4]

Section 4: Applications in Research and Development

As a versatile chemical intermediate, 4-Amino-2-methoxypyrimidine is primarily utilized in the synthesis of more complex, biologically active molecules.[4]

Pharmaceutical Development

The aminopyrimidine scaffold is a key component in numerous kinase inhibitors and other targeted therapies. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of kinase enzymes. Researchers can leverage 4-Amino-2-methoxypyrimidine as a starting point to synthesize novel compounds for screening against various therapeutic targets, including:

  • Anticancer Agents: Many approved and investigational cancer drugs feature a substituted aminopyrimidine core.

  • Antiviral Agents: Pyrimidine derivatives are fundamental to the development of nucleoside and non-nucleoside reverse transcriptase inhibitors.[4]

Agrochemicals

The pyrimidine structure is also prevalent in modern agrochemicals. 4-Amino-2-methoxypyrimidine can be used in the development of novel herbicides and fungicides, contributing to crop protection and improved agricultural yields.[4]

Section 5: Safety and Handling

Proper handling of all chemical reagents is paramount in a research environment. The following information is based on available safety data for 4-Amino-2-methoxypyrimidine.

Safety Aspect Information Source
GHS Pictograms GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed.H319: Causes serious eye irritation.[3]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Storage Class 11 - Combustible Solids[3]

Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Keep the container tightly closed and store in a cool, dry place as recommended (0-8°C).[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage cluster_response Emergency Response ppe1 Safety Glasses h1 Use in Fume Hood ppe1->h1 ppe2 Lab Coat ppe2->h1 ppe3 Gloves ppe3->h1 h2 Avoid Dust Inhalation h1->h2 r1 Eye Contact: Rinse with Water h1->r1 h3 Wash Hands After Use h2->h3 h2->r1 s1 Cool, Dry Place (0-8°C) h3->s1 r2 Ingestion: Call Poison Center h3->r2 s2 Tightly Sealed Container s1->s2 start Safe Handling Workflow start->ppe1 start->ppe2 start->ppe3

Caption: General safe handling workflow for 4-Amino-2-methoxypyrimidine.

Conclusion and Future Outlook

4-Amino-2-methoxypyrimidine is a valuable and versatile building block for professionals in drug discovery and agrochemical research. Its well-defined structure and predictable reactivity provide a solid foundation for the synthesis of novel, high-value compounds. While its isomer, this compound, remains a less-explored entity, the established utility of related compounds suggests that its synthesis and characterization could represent a fruitful avenue for future investigation, potentially unlocking new chemical space for therapeutic and industrial applications. The continued exploration of substituted pyrimidines is certain to yield further innovations across the chemical sciences.

References

The Methoxypyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The methoxypyrimidine core is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically successful and promising therapeutic agents. Its unique electronic and structural properties, particularly its ability to act as a bioisostere for the adenine base of ATP, have cemented its importance in the design of highly selective and potent kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the biological significance of the methoxypyrimidine core, delving into its critical role in drug-target interactions, its impact on pharmacokinetic profiles, and its application in the development of treatments for a range of diseases, from cancer to neurodegenerative disorders. We will explore the nuanced structure-activity relationships that govern its efficacy, provide detailed experimental protocols for the synthesis and biological evaluation of methoxypyrimidine-containing compounds, and visualize the complex signaling pathways modulated by these remarkable molecules.

Introduction: The Rise of a Privileged Heterocycle

The pyrimidine nucleus is a fundamental heterocyclic scaffold, most famously forming the basis of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has long made it an attractive starting point for the design of novel therapeutics.[1][2] The introduction of a methoxy substituent onto the pyrimidine ring further enhances its utility, bestowing a unique combination of properties that medicinal chemists have expertly leveraged.

The methoxy group, while small, exerts a profound influence on the molecule's electronic and steric characteristics. It can modulate the basicity of the pyrimidine nitrogens, influence metabolic stability, and critically, participate in key hydrogen bonding interactions within the active sites of biological targets.[3] This has been particularly impactful in the field of kinase inhibitor design, where the methoxypyrimidine core has emerged as a premier "hinge-binding" motif.[4]

This guide will dissect the multifaceted biological significance of the methoxypyrimidine core, providing the reader with a deep, actionable understanding of its application in contemporary drug discovery.

The Methoxypyrimidine Core in Kinase Inhibition: A Tale of Hinge Binding and Selectivity

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins.[5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5] The methoxypyrimidine core has proven to be an exceptionally effective scaffold for the design of potent and selective kinase inhibitors.

Mechanism of Action: Mimicking ATP

The primary mechanism by which methoxypyrimidine-based inhibitors exert their effect is through competitive inhibition at the ATP-binding site of the kinase. The pyrimidine ring acts as a bioisostere for the adenine base of ATP, while the methoxy group often forms a crucial hydrogen bond with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

Diagram: Generalized Kinase Inhibition by a Methoxypyrimidine-Containing Drug

G cluster_kinase Kinase Active Site cluster_inhibitor Methoxypyrimidine Inhibitor hinge Hinge Region atp_pocket ATP Binding Pocket substrate Substrate Protein atp_pocket->substrate adp ADP atp_pocket->adp pyrimidine Methoxypyrimidine Core pyrimidine->hinge H-bond sidechain Side Chains sidechain->atp_pocket Occupies & Interacts atp ATP atp->atp_pocket Binds p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation G start 4-Chloro-6-methoxypyrimidine + Aniline Derivative reaction SNAr Reaction (n-Butanol, HCl, Reflux) start->reaction workup Work-up & Purification (Filtration/Chromatography) reaction->workup product 4-Anilino-6-methoxypyrimidine Derivative workup->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Gefitinib Gefitinib Gefitinib->EGFR Inhibits Vandetanib Vandetanib Vandetanib->EGFR Inhibits Vandetanib->VEGFR Inhibits

References

An In-depth Technical Guide to the Tautomeric Forms of 5-Methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the tautomeric landscape of 5-methoxypyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, profoundly influences the physicochemical and biological properties of molecules.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of the predominant tautomeric forms of a drug candidate is critical for predicting its behavior, from receptor binding and membrane permeability to metabolic stability. This guide synthesizes experimental and computational data to elucidate the structural nuances of this compound, offering field-proven insights and detailed methodologies for its characterization.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a fundamental concept in organic chemistry, describing a particular type of isomerism where structures are readily interconvertible, typically through the migration of a proton.[2][3] This phenomenon, also known as prototropic tautomerism, is especially prevalent in heterocyclic compounds, which form the scaffold of numerous pharmaceuticals.[1][4] The ability of a molecule to exist in multiple tautomeric forms can have profound implications for its pharmacological profile. Different tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and steric profiles, thereby influencing their interaction with biological targets.

The pyrimidine ring, a core component of nucleic acids, is a privileged scaffold in drug design, appearing in a wide array of approved drugs with diverse therapeutic applications.[5][6] The introduction of substituents, such as amino and methoxy groups, can significantly influence the tautomeric equilibrium of the pyrimidine core.[5][7] For this compound, the interplay between the electron-donating methoxy group and the amino group gives rise to a fascinating and crucial tautomeric landscape that warrants in-depth investigation. Understanding which tautomer predominates under physiological conditions is paramount for rational drug design and development.

The Tautomeric Landscape of this compound

The primary tautomeric equilibrium for this compound involves the migration of a proton between the exocyclic amino group and the ring nitrogen atoms. This gives rise to two principal tautomeric forms: the amino form and the imino form.

  • Amino Tautomer (4-amino-5-methoxypyrimidine): This form is generally considered the more stable and predominant tautomer for 4-aminopyrimidines. The aromaticity of the pyrimidine ring is maintained in this structure.

  • Imino Tautomer (5-methoxy-1,4-dihydropyrimidin-4-imine or 5-methoxy-3,4-dihydropyrimidin-4-imine): In this form, a proton has migrated from the exocyclic amino group to one of the ring nitrogens (N1 or N3), resulting in an exocyclic imine double bond. This tautomer disrupts the aromaticity of the pyrimidine ring and is generally higher in energy.

The relative stability of these tautomers is influenced by several factors, including:

  • Aromaticity: The amino form benefits from the thermodynamic stability of the aromatic pyrimidine ring.

  • Substituent Effects: The electron-donating nature of the methoxy group at the 5-position can influence the electron density of the ring and the exocyclic amino group, thereby affecting the position of the tautomeric equilibrium.[7][8]

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can preferentially stabilize one tautomer over another.[9] Polar protic solvents, for instance, can form hydrogen bonds with both tautomers, potentially shifting the equilibrium.

Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting the relative energies and stabilities of different tautomers in both the gas phase and in solution.[10][11]

Tautomers cluster_0 Tautomeric Equilibrium of this compound Amino Amino Tautomer (4-amino-5-methoxypyrimidine) Imino_N1 Imino Tautomer (5-methoxy-1,4-dihydropyrimidin-4-imine) Amino->Imino_N1 Proton Transfer Imino_N3 Imino Tautomer (5-methoxy-3,4-dihydropyrimidin-4-imine) Amino->Imino_N3 Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Experimental Characterization of Tautomeric Forms

A multi-faceted experimental approach is essential to unequivocally determine the predominant tautomeric form of this compound and to quantify the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and dynamics in solution.[12] Both ¹H and ¹³C NMR are crucial, while ¹⁵N NMR, despite its lower sensitivity, can provide direct insight into the hybridization state of the nitrogen atoms.[13]

Key Observables:

  • Chemical Shifts: The chemical shifts of the protons and carbons in the pyrimidine ring and the amino group are highly sensitive to the electronic environment and will differ significantly between the amino and imino forms.

  • Coupling Constants: Proton-proton and proton-carbon coupling constants can provide valuable information about bond connectivity and geometry.

  • Nuclear Overhauser Effect (NOE): NOE experiments can establish through-space proximity between protons, helping to confirm the structure of the predominant tautomer.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (proton-decoupled).

    • If feasible, acquire a ¹⁵N NMR spectrum. Due to the low natural abundance of ¹⁵N, this may require an isotopically enriched sample or a longer acquisition time.[13]

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal long-range proton-carbon correlations, which are instrumental in assigning the carbon skeleton and identifying the tautomeric form.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to probe spatial proximities.

  • Data Analysis:

    • Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

    • Compare the observed chemical shifts with those predicted by computational methods for each tautomer to aid in the assignment.

    • The presence of a distinct NH₂ signal in the ¹H NMR spectrum, which integrates to two protons, is strong evidence for the amino tautomer. In the imino form, one would expect to see an NH signal and a CH proton at the corresponding ring position.

NMR_Workflow start Start: Sample of This compound prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep acquire NMR Data Acquisition (1H, 13C, 15N, 2D NMR) prep->acquire analysis Spectral Analysis (Chemical Shifts, Couplings, NOEs) acquire->analysis comparison Comparison with Computational Data analysis->comparison conclusion Conclusion: Predominant Tautomer Identification comparison->conclusion

Caption: Experimental workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and can be used to differentiate between tautomers, as they will possess distinct chromophores and thus different absorption spectra.[14][15]

Key Observables:

  • λ_max (Wavelength of Maximum Absorbance): The amino and imino tautomers are expected to have different λ_max values due to differences in their conjugated π-electron systems.

  • Solvatochromism: The shift in λ_max upon changing the solvent polarity (solvatochromism) can provide insights into the nature of the electronic transition and the polarity of the ground and excited states of the predominant tautomer.[15]

Step-by-Step Protocol for UV-Vis Analysis:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water).

  • Sample Preparation: Prepare dilute solutions of this compound in each solvent to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λ_max for each solvent.

    • Analyze the solvatochromic shifts. A bathochromic (red) shift with increasing solvent polarity suggests that the excited state is more polar than the ground state, while a hypsochromic (blue) shift indicates the opposite.

X-ray Crystallography

For solid-state analysis, single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise positions of all atoms in the crystal lattice.[17][18] This method can unambiguously identify the tautomeric form present in the solid state.

Step-by-Step Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[17]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[17]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.

  • Structural Analysis: The refined structure will clearly show the location of the hydrogen atoms (or they can be inferred from the positions of the heavy atoms and hydrogen bonding patterns), thus confirming the tautomeric form.

Computational Chemistry: A Predictive and Complementary Tool

Quantum mechanical calculations are an indispensable tool for studying tautomerism.[10][11] They can provide valuable insights that complement experimental data and aid in its interpretation.

Methodologies:

  • Geometry Optimization: The geometries of all possible tautomers are optimized to find their lowest energy conformations.

  • Energy Calculations: The relative energies of the optimized tautomers are calculated to predict their relative stabilities. It is important to include corrections for zero-point vibrational energy and to consider the effects of solvent using continuum solvation models (e.g., PCM, SMD).

  • Spectroscopic Predictions: NMR chemical shifts and UV-Vis absorption spectra can be calculated for each tautomer. These predicted spectra can then be compared with experimental data to confirm the identity of the predominant tautomer.

Table 1: Hypothetical Calculated Relative Energies of this compound Tautomers

TautomerGas Phase ΔG (kcal/mol)ΔG in Water (kcal/mol)
Amino0.000.00
Imino (N1-H)+8.5+6.2
Imino (N3-H)+9.1+6.8

Note: These are illustrative values. Actual values would be derived from specific quantum chemistry calculations.

Conclusion and Future Directions

The tautomeric state of this compound is a critical determinant of its chemical and biological properties. A synergistic approach, combining high-resolution spectroscopic techniques like NMR with the definitive structural analysis of X-ray crystallography and the predictive power of computational chemistry, is essential for a comprehensive understanding. The methodologies outlined in this guide provide a robust framework for researchers to confidently characterize the tautomeric landscape of this and other related heterocyclic compounds. For this compound, the amino tautomer is expected to be the major form, but the precise equilibrium constant will be influenced by the specific environment. Future research should focus on quantifying the tautomeric equilibrium in various biologically relevant media and investigating how the tautomeric state influences its interactions with specific protein targets. This knowledge is fundamental to advancing the rational design of novel therapeutics based on the pyrimidine scaffold.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to its Synthesis, Biological Activity, and Therapeutic Applications

Executive Summary

The pyrimidine nucleus is a fundamental heterocyclic scaffold that stands as a pillar in the field of medicinal chemistry. As a core component of nucleobases like cytosine, thymine, and uracil, it is intrinsically recognized by biological systems, making it an ideal framework for designing therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the enduring and evolving role of pyrimidine derivatives in drug discovery. We will explore the synthetic versatility of the pyrimidine core, delve into its vast spectrum of biological activities, and examine the structure-activity relationships that drive the development of potent and selective therapeutics. From foundational anticancer and antiviral agents to the latest generation of targeted kinase inhibitors, the pyrimidine scaffold continues to prove its merit as a "privileged structure" in the quest for novel medicines.[2][4]

Introduction: The Privileged Nature of the Pyrimidine Core

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature and synthetic chemistry.[1][5] Its significance in drug discovery stems from several key features:

  • Biological Precedence: As a fundamental component of DNA and RNA, the pyrimidine structure is well-tolerated and can readily interact with various biological targets, including enzymes and receptors.[1][2]

  • Structural Versatility: The pyrimidine ring offers multiple sites for substitution (positions 2, 4, 5, and 6), allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This synthetic tractability enables the creation of large, diverse chemical libraries for high-throughput screening.[3][6]

  • Physicochemical Properties: The nitrogen atoms act as hydrogen bond acceptors, while substituted amino or hydroxyl groups can serve as hydrogen bond donors. This facilitates strong and specific interactions with protein targets.[7]

  • Bioisosteric Replacement: The pyrimidine ring is often used as a bioisostere for phenyl and other aromatic systems, offering improved metabolic stability and solubility profiles.[3][8]

These characteristics have cemented the pyrimidine scaffold's status as a "privileged" structure, one that is capable of binding to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[1][4]

Key Synthetic Strategies: Building the Pyrimidine Core

The construction and functionalization of the pyrimidine ring are well-established fields in organic chemistry, with numerous reliable methods available to researchers.

One of the most fundamental and widely used methods for synthesizing dihydropyrimidinones is the Biginelli reaction.[9][10] This one-pot, three-component condensation reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[10][11]

The primary value of the Biginelli reaction lies in its operational simplicity and its ability to rapidly generate molecular complexity from simple, readily available starting materials.[12] This makes it an ideal reaction for building combinatorial libraries for drug screening.

This protocol describes a modern, efficient variation of the classical Biginelli reaction, leveraging microwave irradiation to accelerate the reaction and often improve yields.

Reactants:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1 mmol

  • β-Ketoester (e.g., Ethyl Acetoacetate): 1 mmol

  • Urea or Thiourea: 1.5 mmol

  • Catalyst: e.g., Yb(OTf)₃ or Indium(III) Chloride (catalytic amount)

Procedure:

  • Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a microwave-safe reaction vessel.

  • For a solvent-free approach, mix the reagents thoroughly. Alternatively, a minimal amount of a high-boiling polar solvent like ethanol or DMF can be used.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vessel to room temperature.

  • If the product precipitates, collect it by filtration. If not, add cold water to the mixture to induce precipitation.

  • Wash the solid product with a cold solvent (e.g., water or ethanol) to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Causality: The use of microwave irradiation dramatically reduces reaction times compared to conventional heating by promoting rapid, uniform heating of the reaction mixture.[9] Catalysts like Lewis acids (e.g., Yb(OTf)₃) enhance the reaction rate by activating the aldehyde carbonyl group towards nucleophilic attack.[9]

Beyond the Biginelli reaction, numerous other strategies exist for pyrimidine synthesis, often chosen to achieve specific substitution patterns. These include reactions starting from reagents like malononitrile, ethyl cyanoacetate, and acetyl acetone, which can be cyclized with amidines or guanidines to form the pyrimidine ring.[5] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, are also of significant interest and are typically synthesized from appropriately substituted pyrimidine precursors.[4][13][14]

A Broad Spectrum of Biological Activities

The true power of the pyrimidine scaffold is demonstrated by the vast range of therapeutic areas where its derivatives have made a significant impact.[1][2][15]

Drug NameTherapeutic AreaMechanism of Action (Target)
5-Fluorouracil AnticancerInhibits thymidylate synthase, disrupting DNA synthesis.[16]
Imatinib AnticancerTyrosine Kinase Inhibitor (BCR-Abl, c-KIT).[14]
Gefitinib AnticancerEGFR Tyrosine Kinase Inhibitor.[17]
Osimertinib AnticancerMutant-selective EGFR Tyrosine Kinase Inhibitor.[18]
Zidovudine (AZT) Antiviral (HIV)Nucleoside Reverse Transcriptase Inhibitor.[19]
Lamivudine Antiviral (HIV, HBV)Nucleoside Reverse Transcriptase Inhibitor.[19]
Trimethoprim AntibacterialInhibits dihydrofolate reductase.[20]
Rosuvastatin CardiovascularHMG-CoA reductase inhibitor.
Sulfadiazine AntibacterialDihydropteroate synthase inhibitor.[20]

Pyrimidine derivatives are particularly prominent in oncology.[4] Their mechanisms of action are diverse:

  • Antimetabolites: 5-Fluorouracil, a cornerstone of chemotherapy, acts as a "decoy" pyrimidine that, once metabolized, irreversibly inhibits thymidylate synthase, leading to a depletion of thymidine necessary for DNA replication and repair.[16] This causes DNA damage and induces apoptosis in rapidly dividing cancer cells.[16]

  • Kinase Inhibitors: A major class of modern targeted cancer therapies is built around the pyrimidine scaffold.[21][22] Drugs like Imatinib and Gefitinib feature a 2-aminopyrimidine core that cleverly mimics the adenine hinge-binding region of ATP.[22] This allows them to sit in the ATP-binding pocket of specific tyrosine kinases (like BCR-Abl or EGFR), preventing phosphorylation and blocking downstream signaling pathways that drive cell proliferation and survival.[17][22]

The structural similarity of pyrimidine derivatives to natural nucleosides makes them potent antiviral agents.[19][23]

  • Nucleoside Analogues: Drugs like Zidovudine (AZT) are prodrugs that are phosphorylated in the cell to their active triphosphate form.[23] Viral reverse transcriptase then mistakenly incorporates this analogue into the growing viral DNA chain. Because the analogue lacks the necessary 3'-hydroxyl group, it terminates DNA chain elongation, halting viral replication.[19]

  • Antibacterial Agents: Trimethoprim is an effective antibacterial that selectively inhibits bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor needed for nucleotide synthesis.[20] This selective inhibition starves the bacteria of essential building blocks for DNA, RNA, and protein synthesis.[24]

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective pyrimidine-based drugs relies heavily on understanding their Structure-Activity Relationships (SAR). Medicinal chemists systematically modify the scaffold to optimize interactions with the target and improve drug-like properties.

A prime example is the development of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors.[25]

  • Hinge Binding: The nitrogen atoms at positions 1 and 3 of the core are critical for forming hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the inhibitor.

  • Gatekeeper Interaction: Substituents at position 2 are often directed towards the "gatekeeper" residue. Bulky groups here can clash with a large gatekeeper residue (like threonine), providing selectivity for kinases with smaller gatekeeper residues (like methionine).

  • Solvent Front Exposure: Groups attached at positions 5 and 6 are typically exposed to the solvent. Modifying these positions with polar groups (e.g., morpholine, piperazine) is a common strategy to enhance solubility and improve pharmacokinetic properties without disrupting target binding.[25]

The following diagram illustrates the general principle of how a 2-aminopyrimidine derivative occupies the ATP binding site of a protein kinase, blocking the signaling pathway.

G cluster_0 ATP Binding Pocket cluster_1 Pyrimidine Inhibitor cluster_2 Signaling Cascade Hinge Hinge Region Gatekeeper Gatekeeper Residue Solvent Solvent Exposed Region Inhibitor Pyrimidine Core Hinge-Binding Moiety (e.g., -NH2) Gatekeeper-Interacting Group Solubilizing Group Inhibitor:f1->Hinge H-Bonds Inhibitor:f2->Gatekeeper Steric/Hydrophobic Interaction Inhibitor:f3->Solvent Solvent Interaction ATP ATP Inhibitor->ATP Competitive Inhibition Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phospho_Substrate Phosphorylation (Blocked by Inhibitor)

Caption: A pyrimidine inhibitor competitively blocks the ATP binding site of a kinase.

Future Perspectives and Emerging Trends

The utility of the pyrimidine scaffold in drug discovery is far from exhausted. Current and future research is focused on several exciting areas:

  • Dual-Target Inhibitors: Designing single molecules that can inhibit multiple targets, such as dual EGFR/HER2 inhibitors, is a growing strategy to overcome drug resistance and improve therapeutic efficacy.[21][22][26] The pyrimidine core is an ideal starting point for such multi-target agents.[21][22][26]

  • Covalent Inhibitors: For targets with suitable nucleophilic residues (like cysteine), pyrimidine scaffolds can be appended with reactive groups (e.g., acrylamides) to form irreversible covalent bonds. This can lead to prolonged target engagement and increased potency, as seen with Osimertinib.[18]

  • Novel Therapeutic Areas: Beyond the established fields of oncology and infectious diseases, pyrimidine derivatives are being actively investigated for anti-inflammatory, neurodegenerative, and cardiovascular diseases.[1][3]

The following diagram outlines a typical workflow in a modern drug discovery campaign centered on a pyrimidine scaffold.

G A Target Identification & Validation B Library Synthesis (e.g., Biginelli Reaction) A->B Design Scaffold C High-Throughput Screening (HTS) B->C Chemical Library D Hit Identification C->D Identify Active Compounds E Lead Optimization (SAR Studies) D->E Refine Structure F In Vitro & In Vivo Pharmacology E->F Test Potency & Efficacy G Preclinical Development F->G Safety & Toxicology H Clinical Trials G->H Human Testing

Caption: A streamlined workflow for pyrimidine-based drug discovery.

Conclusion

For over a century, since its initial isolation, the pyrimidine ring has proven to be an exceptionally fruitful scaffold for the development of therapeutic agents.[1][5] Its inherent biological relevance, combined with its synthetic versatility, has allowed medicinal chemists to address a remarkable diversity of diseases. The continued success of pyrimidine-based drugs, from classic chemotherapies to highly specific targeted agents, underscores its enduring importance. As our understanding of disease biology deepens and synthetic methodologies advance, the pyrimidine scaffold is poised to remain a central and indispensable tool in the future of drug discovery.

References

The Expanding Therapeutic Frontier of Pyrimidine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring & Evolving Relevance of Pyrimidine Analogs

For decades, pyrimidine analogs have stood as a cornerstone of modern pharmacotherapy, demonstrating remarkable efficacy in the treatment of cancers and viral infections.[1][2][3] Their fundamental mechanism, the disruption of nucleic acid synthesis and metabolism, provides a powerful and versatile platform for therapeutic intervention.[4] As our understanding of cellular and pathogen biology deepens, so too does the potential for innovative applications of this venerable class of molecules. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals dedicated to exploring and expanding the therapeutic utility of pyrimidine analogs. We will delve into their established roles, explore emerging applications, and provide detailed methodologies to empower your research and development endeavors.

The Foundation: Understanding Pyrimidine Metabolism

A thorough grasp of pyrimidine metabolism is paramount to appreciating the mechanism of action and therapeutic rationale behind pyrimidine analogs. Cells can synthesize pyrimidines through two primary pathways: the de novo pathway and the salvage pathway.

De Novo Synthesis: This pathway constructs pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine. It is a multi-step enzymatic process that is particularly active in proliferating cells, including cancer cells.[5]

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA. This is a more energy-efficient process and is crucial for tissues with low rates of de novo synthesis.[5]

The enzymes involved in these pathways are the primary targets of many pyrimidine analog therapeutics. By mimicking natural pyrimidine nucleosides, these drugs can be incorporated into these metabolic pathways, leading to the disruption of DNA and RNA synthesis and ultimately, cell death or inhibition of viral replication.[4]

Pyrimidine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Precursors Precursors Carbamoyl_Phosphate Carbamoyl_Phosphate Precursors->Carbamoyl_Phosphate CPSII Orotic_Acid Orotic_Acid Carbamoyl_Phosphate->Orotic_Acid Multi-step UMP UMP Orotic_Acid->UMP UMPS UDP UDP UMP->UDP Free_Bases Free Bases (Uracil, Thymine) Nucleosides Nucleosides (Uridine, Thymidine) Free_Bases->Nucleosides Phosphorylases UMP_TMP UMP / TMP Nucleosides->UMP_TMP Kinases dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) CTP CTP UTP->CTP RNA_Synthesis RNA_Synthesis UTP->RNA_Synthesis dCTP dCTP CTP->dCTP CTP->RNA_Synthesis dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA_Synthesis DNA_Synthesis dTTP->DNA_Synthesis dCTP->DNA_Synthesis

Figure 1: Simplified overview of pyrimidine metabolism pathways.

Anticancer Applications: A Pillar of Chemotherapy

Pyrimidine analogs are integral to the treatment of a wide array of solid and hematological malignancies.[6][7] Their efficacy stems from their ability to selectively target the hyperproliferative nature of cancer cells, which have a high demand for nucleic acid precursors.

Key Anticancer Pyrimidine Analogs and Their Mechanisms
Drug Class Primary Mechanism of Action Key Clinical Applications
5-Fluorouracil (5-FU) FluoropyrimidineInhibition of thymidylate synthase (TS), leading to "thymineless death"; incorporation into DNA and RNA.[8][9]Colorectal, breast, stomach, and pancreatic cancers.[7]
Gemcitabine Deoxycytidine analogInhibition of ribonucleotide reductase, leading to depletion of deoxynucleotides; incorporation into DNA, causing chain termination.[10][11]Pancreatic, non-small cell lung, bladder, and breast cancers.[10]
Cytarabine (Ara-C) Deoxycytidine analogInhibition of DNA polymerase and incorporation into DNA, leading to chain termination.[6]Acute myeloid leukemia (AML) and other hematological malignancies.[6]
Mechanism Spotlight: 5-Fluorouracil (5-FU)

5-FU exerts its cytotoxic effects through multiple mechanisms. After intracellular conversion to its active metabolites, it primarily inhibits thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[12][8] This leads to a state of "thymineless death" in rapidly dividing cancer cells.[9] Furthermore, 5-FU metabolites can be incorporated into both DNA and RNA, leading to nucleic acid damage and disruption of cellular function.[8][9]

5FU_Mechanism 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_Syn RNA Synthesis & Function FUTP->RNA_Syn Incorporation into RNA DNA_Syn DNA Synthesis FdUTP->DNA_Syn Incorporation into DNA dUMP_dTMP dUMP -> dTMP dUMP_dTMP->DNA_Syn Depletion of dTMP Apoptosis Apoptosis DNA_Syn->Apoptosis RNA_Syn->Apoptosis

Figure 2: Mechanism of action of 5-Fluorouracil (5-FU).

Antiviral Therapy: A Targeted Approach to Replication

Pyrimidine analogs are also a vital component of antiviral therapy, particularly against retroviruses and hepatitis viruses. Their mechanism of action in this context is to act as chain terminators during viral nucleic acid replication.

Key Antiviral Pyrimidine Analogs and Their Mechanisms
Drug Class Primary Mechanism of Action Key Clinical Applications
Zidovudine (AZT) Thymidine analogInhibition of HIV reverse transcriptase and incorporation into viral DNA, leading to chain termination.[13][14][15]HIV/AIDS.[13]
Lamivudine (3TC) Cytidine analogInhibition of HIV and HBV reverse transcriptase and incorporation into viral DNA, leading to chain termination.HIV/AIDS, Hepatitis B.
Sofosbuvir Uridine nucleotide analogInhibition of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, leading to chain termination of viral RNA.[16][17][18]Hepatitis C.[16]
Mechanism Spotlight: Zidovudine (AZT)

Zidovudine, a thymidine analog, was the first drug approved for the treatment of HIV.[13] It is a prodrug that is phosphorylated in the host cell to its active triphosphate form. This active form competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[14][15] Because AZT lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation, thus halting viral replication.[14]

AZT_Mechanism AZT AZT AZT-TP AZT-Triphosphate AZT->AZT-TP Host Cell Kinases HIV_RT HIV Reverse Transcriptase AZT-TP->HIV_RT Competitive Inhibition Viral_DNA Growing Viral DNA HIV_RT->Viral_DNA Incorporation Viral_RNA Viral RNA Template Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Figure 3: Mechanism of action of Zidovudine (AZT).

Emerging Frontiers: Antibacterial and Antifungal Applications

The success of pyrimidine analogs in oncology and virology has spurred research into their potential as antibacterial and antifungal agents. The principle remains the same: to exploit differences in nucleotide metabolism between the host and the pathogen.

Antibacterial Pyrimidine Analogs

The development of novel antibiotics is a critical global health priority due to the rise of multidrug-resistant bacteria.[19] Pyrimidine analogs represent a promising class of compounds for this purpose.[12][14]

  • Trimethoprim: While not a classic nucleoside analog, trimethoprim is a pyrimidine derivative that inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a key cofactor in the synthesis of purines and pyrimidines.[8][20][10] It exhibits broad-spectrum activity against many Gram-positive and Gram-negative bacteria.[20]

  • Novel Thiophenyl Pyrimidine Derivatives: Recent research has focused on synthetic pyrimidine derivatives with antibacterial properties. For instance, a novel thiophenyl-pyrimidine derivative has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs).[21][22] Its mechanism is believed to involve the inhibition of FtsZ, a protein crucial for bacterial cell division.[21]

Antifungal Pyrimidine Analogs

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[16] The current antifungal armamentarium is limited, and drug resistance is a growing concern.[4]

  • Flucytosine (5-FC): This fluorinated pyrimidine analog is a prodrug that is selectively converted to 5-fluorouracil (5-FU) by fungal cytosine deaminase.[15][23][24] The resulting 5-FU then disrupts fungal DNA and RNA synthesis.[15][24] Due to the rapid development of resistance, 5-FC is typically used in combination with other antifungal agents.[11][17]

  • Emerging Pyrimidine-Based Antifungals: Novel pyrimidine-based scaffolds are being investigated for broad-spectrum antifungal activity, including against difficult-to-treat molds.[16] Some of these emerging compounds are thought to act by disrupting the endoplasmic reticulum (ER) function in fungi.[20] Olorofim is a first-in-class antifungal agent that inhibits the pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase (DHODH) and has shown potent activity against many clinically relevant molds.[25]

Experimental Protocols for the Evaluation of Pyrimidine Analogs

Rigorous and standardized experimental protocols are essential for the preclinical evaluation of novel pyrimidine analogs.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a pyrimidine analog that inhibits the visible growth of a microorganism.[26][27]

Materials:

  • Test pyrimidine analog

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[1]

  • Standardized inoculum of the test microorganism (0.5 McFarland standard)[1]

  • Sterile diluent (e.g., saline or PBS)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Drug Stock Solution: Dissolve the pyrimidine analog in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in the appropriate broth medium to achieve a range of desired concentrations.[28]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to the final required inoculum density (typically ~5 x 10^5 CFU/mL for bacteria).[1]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without the drug) and a negative control well (broth only).[28]

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[17]

  • MIC Determination: The MIC is the lowest concentration of the pyrimidine analog at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[2]

In Vivo Efficacy Testing: Murine Model of Systemic Infection

Objective: To evaluate the therapeutic efficacy of a pyrimidine analog in a living organism.[20]

Materials:

  • Test pyrimidine analog formulated for in vivo administration

  • Appropriate animal model (e.g., BALB/c or C57BL/6 mice)

  • Pathogenic microorganism for infection

  • Sterile saline or appropriate vehicle for drug delivery

  • Surgical and injection equipment

Procedure:

  • Animal Acclimatization: House the animals in a controlled environment for a period of acclimatization before the experiment.

  • Infection: Infect the animals with a predetermined lethal or sublethal dose of the pathogenic microorganism via an appropriate route (e.g., intravenous, intraperitoneal).[17][24]

  • Treatment: Administer the pyrimidine analog at various doses and schedules to different groups of infected animals. Include a vehicle control group (infected animals receiving only the drug delivery vehicle) and a positive control group (infected animals receiving a standard-of-care antibiotic/antifungal).[17]

  • Monitoring: Monitor the animals daily for clinical signs of illness, body weight changes, and survival.

  • Endpoint Analysis: At predetermined time points or at the end of the study, humanely euthanize the animals. Harvest target organs (e.g., kidneys, lungs, spleen) for the determination of microbial burden (colony-forming units per gram of tissue).[20] Histopathological analysis of the organs can also be performed to assess tissue damage and inflammation.

  • Data Analysis: Compare the survival rates and microbial burden between the treated and control groups to determine the in vivo efficacy of the pyrimidine analog.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal_Acclimatization Infection Infection Animal_Acclimatization->Infection Inoculum_Prep Inoculum Preparation Inoculum_Prep->Infection Drug_Formulation Drug Formulation Treatment Treatment Drug_Formulation->Treatment Infection->Treatment Monitoring Monitoring Treatment->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia CFU_Count Bacterial/Fungal Burden (CFU) Euthanasia->CFU_Count Histo Histopathology Euthanasia->Histo Data_Analysis Data Analysis CFU_Count->Data_Analysis Histo->Data_Analysis

Figure 4: General workflow for in vivo efficacy testing of antimicrobial agents.

Challenges and Future Directions

Despite their remarkable success, the therapeutic use of pyrimidine analogs is not without its challenges.

  • Drug Resistance: The development of resistance is a significant limitation for all classes of antimicrobial and anticancer drugs, including pyrimidine analogs.[17] Mechanisms of resistance can include alterations in drug-metabolizing enzymes, mutations in the target protein, and increased drug efflux.[12]

  • Toxicity: Because pyrimidine analogs can also affect normal, healthy cells, particularly those that are rapidly dividing (e.g., bone marrow, gastrointestinal mucosa), toxicity is a major concern.

Future research in the field of pyrimidine analogs is focused on several key areas:

  • Development of Novel Analogs: The synthesis and evaluation of new pyrimidine derivatives with improved efficacy, better safety profiles, and activity against resistant strains is an ongoing effort.[18][24]

  • Combination Therapies: Combining pyrimidine analogs with other therapeutic agents that have different mechanisms of action can enhance efficacy and overcome resistance.

  • Targeted Drug Delivery: The development of drug delivery systems that can specifically target cancer cells or infected tissues can help to reduce systemic toxicity and improve the therapeutic index of pyrimidine analogs.

Conclusion: A Bright Future for a Classic Scaffold

Pyrimidine analogs have a rich history in medicine and continue to be a fertile ground for therapeutic innovation. Their fundamental role in nucleic acid metabolism ensures their continued relevance in the fight against cancer and infectious diseases. By leveraging our expanding knowledge of molecular biology and medicinal chemistry, the scientific community is poised to develop the next generation of pyrimidine-based therapies that are more effective, safer, and capable of overcoming the challenges of drug resistance. This guide provides a foundational framework and practical methodologies to support these critical endeavors.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, is a linchpin in the realm of medicinal chemistry. Its intrinsic presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—renders it a "privileged structure," readily recognized and processed by biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has established pyrimidine and its derivatives as a prolific source of therapeutic agents across a multitude of disease areas. This guide provides a comprehensive exploration of the pyrimidine core, delving into its physicochemical properties, diverse biological activities, and the nuanced structure-activity relationships that govern its therapeutic efficacy. We will examine key FDA-approved drugs that feature this scaffold, elucidating their mechanisms of action through detailed signaling pathways. Furthermore, this document will equip researchers with practical, field-proven insights, including detailed synthetic protocols and the strategic use of bioisosteric replacements to optimize drug-like properties.

The Pyrimidine Core: Physicochemical Properties and Biological Significance

The pyrimidine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3.[1] This arrangement of nitrogen atoms makes the ring electron-deficient, which significantly influences its chemical reactivity and biological interactions.[2]

Physicochemical Characteristics

The parent pyrimidine is a colorless, crystalline solid with a melting point of 22°C and a boiling point of 123-124°C.[2] It is soluble in water, and the nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for molecular recognition by biological targets. The pKa of protonated pyrimidine is approximately 1.3, indicating it is a weak base.[1] The introduction of various substituents onto the pyrimidine ring can dramatically alter its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

PropertyValueSource
Molecular FormulaC4H4N2[2]
Molar Mass80.088 g/mol [2]
Melting Point22°C[2]
Boiling Point123-124°C[2]
pKa (of conjugate acid)~1.3[1]
A Privileged Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone of numerous therapeutic agents, a testament to its "privileged" status in medicinal chemistry.[4] Its derivatives have been successfully developed into drugs with a wide array of biological activities, including:

  • Anticancer: Pyrimidine analogs are central to cancer chemotherapy, acting as antimetabolites, kinase inhibitors, and modulators of other cell signaling pathways.[5][6]

  • Antiviral: Many antiviral drugs, particularly those targeting HIV, are based on the pyrimidine scaffold.[7]

  • Antimicrobial: Pyrimidine derivatives have demonstrated potent antibacterial and antifungal properties.[6]

  • Anti-inflammatory: The scaffold is found in drugs targeting inflammatory pathways, including inhibitors of cyclooxygenase (COX) enzymes.[8]

  • Cardiovascular and CNS Disorders: Pyrimidine-containing compounds have also found applications in treating cardiovascular diseases and central nervous system disorders.[9]

The versatility of the pyrimidine scaffold stems from its ability to engage with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding and π-π stacking.[3]

Structure-Activity Relationships (SAR) and Bioisosteric Modifications

The biological activity of pyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the ring.[7][10] Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

Key SAR Insights
  • Substitution at C2, C4, and C6: These positions are highly amenable to modification, and substituents here can profoundly influence target binding and selectivity. For instance, in many kinase inhibitors, a substituent at the C4 position often forms a crucial hydrogen bond with the hinge region of the kinase.[11]

  • Substitution at C5: Modification at the C5 position can modulate the electronic properties of the ring and influence steric interactions within the binding pocket.

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic or aromatic systems, such as in purines or quinazolines, has been a highly successful strategy for developing potent inhibitors of various enzymes, including kinases.[12]

Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool in drug design. The pyrimidine ring itself can act as a bioisostere for other aromatic systems like the phenyl ring, often improving metabolic stability and solubility.[13] Furthermore, individual atoms or groups within a pyrimidine-containing drug can be replaced to fine-tune its properties. For example, replacing a carbon atom with a nitrogen atom to create a pyridine ring can alter the hydrogen bonding potential and electronic distribution of the molecule.[8]

Pyrimidine in Action: FDA-Approved Drugs and Their Mechanisms

The therapeutic impact of the pyrimidine scaffold is best illustrated by the numerous FDA-approved drugs that incorporate this core structure.[14][15] A significant portion of these are used in oncology, particularly as kinase inhibitors.[11]

Pyrimidine-Based Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrimidine scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[14]

Imatinib (Gleevec®): A Paradigm of Targeted Therapy

While not a simple pyrimidine, the blockbuster drug Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized cancer treatment. It targets the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML).

Below is a simplified representation of the Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Bcr_Abl_Pathway cluster_cell Cancer Cell BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, PI3K/Akt) BCR_ABL->Substrate Phosphorylation Proliferation Uncontrolled Cell Proliferation & Survival Substrate->Proliferation Imatinib Imatinib (Pyrimidine-based Inhibitor) Imatinib->BCR_ABL Inhibits ATP Binding Site

Caption: Imatinib inhibits the Bcr-Abl kinase, blocking downstream signaling and cancer cell proliferation.

Other Notable Pyrimidine-Based Kinase Inhibitors:

Drug Name (Brand Name)Target Kinase(s)Indication
Gefitinib (Iressa®)EGFRNon-small cell lung cancer
Erlotinib (Tarceva®)EGFRNon-small cell lung cancer, pancreatic cancer
Lapatinib (Tykerb®)EGFR, HER2Breast cancer
Pazopanib (Votrient®)VEGFR, PDGFR, c-KitRenal cell carcinoma, soft tissue sarcoma
Antimetabolites: Disrupting DNA Synthesis

Pyrimidine analogs can mimic endogenous nucleobases and, upon incorporation into DNA or RNA, or by inhibiting enzymes involved in nucleotide synthesis, can disrupt cellular replication.[16]

5-Fluorouracil (5-FU): A Workhorse in Chemotherapy

5-FU is a classic example of a pyrimidine-based antimetabolite. It is converted in the body to several active metabolites that interfere with DNA and RNA synthesis. One of its primary mechanisms is the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.

FFU_Mechanism dUMP dUMP dTMP dTMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS Thymidylate Synthase TS->dTMP Catalyzes FFU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FFU->FdUMP Metabolic Activation FdUMP->TS Inhibits

Caption: 5-FU's active metabolite, FdUMP, inhibits thymidylate synthase, leading to depletion of dTMP and disruption of DNA synthesis.

Synthetic Strategies and Experimental Protocols

The synthesis of substituted pyrimidines is a well-established field of organic chemistry, with several robust methods available to researchers.

The Biginelli Reaction: A Classic Multicomponent Synthesis

The Biginelli reaction is a one-pot synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea. This reaction is highly versatile and allows for the introduction of a wide range of substituents.

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative via the Biginelli Reaction

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea (1.5 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Biginelli_Reaction_Workflow Start Start: Reactant Mixture (Aldehyde, β-Ketoester, Urea in Ethanol) Add_Catalyst Add Catalyst (e.g., HCl) Start->Add_Catalyst Reflux Reflux (2-4 hours) Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter to Collect Product Cool->Filter Purify Recrystallize (if needed) Filter->Purify End End: Purified Dihydropyrimidine Filter->End Purify->End

Caption: A typical workflow for the Biginelli synthesis of dihydropyrimidines.

Synthesis from Guanidine and 1,3-Dicarbonyl Compounds

Another common and versatile method for constructing the pyrimidine ring involves the condensation of guanidine with a 1,3-dicarbonyl compound. This approach is widely used for the synthesis of 2-aminopyrimidines, a key pharmacophore in many kinase inhibitors.

Future Directions and Conclusion

The pyrimidine scaffold continues to be a fertile ground for drug discovery.[13] Current research is focused on several key areas:

  • Novel Scaffolds and Fused Systems: The exploration of new pyrimidine-based scaffolds and fused heterocyclic systems to access novel chemical space and target selectivity.[12]

  • Targeting Drug Resistance: Designing next-generation pyrimidine derivatives that can overcome acquired resistance to existing therapies, particularly in oncology.[14]

  • Covalent and Allosteric Inhibitors: Developing pyrimidine-based covalent and allosteric inhibitors to achieve greater potency and selectivity.

References

A Technical Guide to the Preliminary Biological Activity Screening of Novel Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleobases like cytosine, thymine, and uracil, which form the building blocks of DNA and RNA.[1][2][3][4][5] This fundamental biological role has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to a range of biological targets.[6][7] Consequently, novel pyrimidine derivatives are continually synthesized and screened for a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4][5][8]

This in-depth technical guide provides a comprehensive framework for the preliminary biological activity screening of novel pyrimidine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind the experimental choices. We will delve into the critical in silico and in vitro assays that form the foundation of a robust screening cascade, ensuring scientific integrity and a logical progression from initial hit identification to lead optimization.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

Diagram: The Pyrimidine Scaffold and Points of Diversification

Caption: The pyrimidine core with key positions for chemical modification.

Part 1: In Silico Screening - The First Filter

Before embarking on resource-intensive wet lab experiments, a robust in silico screening cascade can effectively filter large libraries of novel pyrimidine derivatives, prioritizing those with the highest probability of success.[11][12] This computational approach saves significant time and resources by weeding out compounds with predicted poor pharmacokinetic profiles or potential toxicity.[11][12][13]

ADMET Prediction

ADMET prediction is a critical initial step in drug discovery.[14][15] It involves the computational estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[1][11][13] Poor ADMET characteristics are a major cause of clinical trial failures, making early prediction invaluable.[11]

Key ADMET Parameters to Predict:

ParameterImportance in Drug DiscoveryPrediction Method
Absorption Determines how well the drug enters the bloodstream. Poor absorption leads to low bioavailability.Lipinski's Rule of Five, Caco-2 permeability models.
Distribution Describes how the drug spreads throughout the body's tissues.Plasma Protein Binding (PPB) models, Blood-Brain Barrier (BBB) penetration models.
Metabolism Predicts how the body will break down the compound. Unstable compounds may have short half-lives.Cytochrome P450 (CYP) inhibition and substrate models.
Excretion Forecasts how the drug is eliminated from the body.Renal clearance models.
Toxicity Identifies potential harmful effects, such as carcinogenicity or hepatotoxicity.hERG inhibition models, Ames mutagenicity tests.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] In the context of pyrimidine derivatives, docking can be used to predict the binding affinity and mode of interaction with a specific biological target, such as an enzyme or receptor.[16] This allows for the prioritization of compounds that are most likely to exhibit the desired biological activity.[17]

Workflow for Molecular Docking:

  • Target Identification and Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structures of the novel pyrimidine derivatives and optimize their geometries.

  • Docking Simulation: Use software such as AutoDock or MOE to perform the docking calculations, which will generate a series of possible binding poses for each ligand.[16][17]

  • Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding free energy.[16] The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.

Diagram: In Silico Screening Workflow

In_Silico_Workflow cluster_0 In Silico Screening Cascade start Library of Novel Pyrimidine Derivatives admet ADMET Prediction start->admet Filter for Drug-like Properties docking Molecular Docking admet->docking Predict Target Binding Affinity prioritized Prioritized Compounds for Synthesis & In Vitro Testing docking->prioritized Select Top Candidates

Caption: A streamlined workflow for in silico screening of novel compounds.

Part 2: In Vitro Biological Activity Screening

Following in silico prioritization, the selected pyrimidine derivatives are synthesized and subjected to a battery of in vitro assays to experimentally validate their biological activity. The choice of assays will be dictated by the therapeutic area of interest.

Anticancer Activity Screening

Pyrimidine derivatives have shown significant promise as anticancer agents by targeting various aspects of cancer cell biology.[8][18]

2.1.1 Cytotoxicity Assays

The initial step in anticancer screening is to assess the general cytotoxicity of the compounds against a panel of cancer cell lines.

Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[8]

Quantitative Anticancer Data:

The in vitro cytotoxic effects of pyrimidine compounds are typically presented as IC50 values. A lower IC50 value indicates greater potency.[8]

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine DerivativesLoVo (Colon)0.08 - 15.4[8]
LoVo/DX (Colon, resistant)0.12 - 21.6[8]
MCF-7 (Breast)0.15 - 25.8[8]
A549 (Lung)0.11 - 19.3[8]
Fused PyrimidinesHEPG2 (Liver)17.4 - 23.6[8]
2.1.2 Target-Specific Assays

If the pyrimidine derivatives were designed to inhibit a specific molecular target, target-based assays should be employed. For example, if the compounds are predicted to be kinase inhibitors, a kinase inhibition assay would be appropriate.

Diagram: EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition by Pyrimidine Derivative EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Binds to ATP-binding site

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and pyrimidine derivatives have shown considerable potential in this area.[19]

2.2.1 Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

Protocol: Broth Microdilution Method

  • Prepare Inoculum: Grow the microbial strain (bacterial or fungal) in a suitable broth medium to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilutions: Prepare serial two-fold dilutions of the pyrimidine derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Antimicrobial Data:

Compound ClassMicroorganismMIC (µg/mL)
Pyrimidin-2-ol/thiol/amine analoguesS. aureus1.95 - 62.5
E. coli3.9 - 125
C. albicans7.8 - 250
1,2,4-Triazolo[1,5-a]pyrimidine derivativesS. aureus16 - 102 (µM)
E. coli10 - 90 (µM)
C. albicans11.50 - 17.50 (µM)
Antioxidant Activity Screening

Some pyrimidine derivatives exhibit antioxidant properties, which can be beneficial in combating diseases associated with oxidative stress.

2.3.1 DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[20][21]

Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[22]

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.[22]

  • Reaction: In a 96-well plate, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and the IC50 value.

2.3.2 ABTS Radical Scavenging Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method for assessing antioxidant capacity.[22]

Protocol: ABTS Assay

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.[22]

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox).[22]

  • Reaction: Add the test compound solutions to the ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a defined period.[22]

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value.

Conclusion

The preliminary biological activity screening of novel pyrimidine derivatives is a multi-faceted process that requires a logical and systematic approach. By integrating in silico prediction with a well-designed cascade of in vitro assays, researchers can efficiently identify promising lead compounds for further development. This guide provides a foundational framework for these initial screening efforts, emphasizing the importance of scientific rigor and a deep understanding of the underlying biological principles. The versatility of the pyrimidine scaffold ensures that it will remain a fertile ground for the discovery of new and effective therapeutic agents for years to come.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted Pyrimidin-4-amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of N-Substituted Pyrimidin-4-amines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Among its myriad derivatives, N-substituted pyrimidin-4-amines have emerged as a privileged structural motif in the design of targeted therapeutics.[3] This is largely due to the ability of the 4-amino-pyrimidine core to act as a versatile hydrogen bond donor and acceptor, mimicking the adenine scaffold of ATP and enabling potent and selective interactions with the hinge region of various protein kinases.[3] Consequently, this scaffold is integral to the development of inhibitors for a range of kinases implicated in oncology, inflammatory diseases, and viral infections.[2][3]

The therapeutic potential of this class of molecules has driven the need for efficient and versatile synthetic methodologies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the two most prevalent and robust protocols for the synthesis of N-substituted pyrimidin-4-amines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven protocols, and offer insights into experimental choices and troubleshooting. Additionally, we will explore the application of microwave-assisted synthesis as a modern tool to accelerate these transformations.[4][5][6][7]

Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach

The direct displacement of a leaving group, typically a halogen, from the C4 position of the pyrimidine ring by an amine is a fundamental and widely used method for the synthesis of N-substituted pyrimidin-4-amines.[8][9] The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, making this a powerful and often straightforward synthetic route.[10]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the amine nucleophile attacks the electron-deficient C4 carbon of the pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (e.g., chloride) is expelled, restoring the aromaticity of the pyrimidine ring and yielding the desired N-substituted pyrimidin-4-amine. The reaction is often facilitated by the presence of a base to neutralize the generated acid (e.g., HCl).[9]

SNAr_Mechanism reactant 4-Chloropyrimidine intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack amine R-NH2 (Amine) amine->intermediate product N-Substituted Pyrimidin-4-amine intermediate->product Elimination of Cl- hcl HCl salt Base-H+ Cl- base Base Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(L_n)-Cl pd0->pd2_complex Oxidative Addition amine_coord [Ar-Pd(II)(L_n)(R-NH2)]+Cl- pd2_complex->amine_coord + R-NH2 amido_complex Ar-Pd(II)(L_n)-NHR amine_coord->amido_complex - HCl (+ Base) amido_complex->pd0 product Ar-NHR amido_complex->product Reductive Elimination arcl Ar-Cl arcl->pd2_complex amine R-NH2 base Base base_hcl Base-H+Cl-

References

Application of 5-Methoxypyrimidin-4-amine in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by targeting the ATP-binding site of these enzymes.[1] Within the landscape of kinase inhibitor design, the pyrimidine scaffold holds a privileged status.[2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the kinase active site, forming key hydrogen bond interactions with the hinge region of the enzyme. The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on the strategic application of a key building block, 5-Methoxypyrimidin-4-amine , in the synthesis of potent and selective kinase inhibitors.

Core Rationale: The Strategic Advantage of this compound

This compound is a highly valuable starting material in the synthesis of kinase inhibitors due to its inherent structural features. The 4-amino group provides a key hydrogen bond donor, crucial for hinge binding in the kinase active site. The adjacent 5-methoxy group offers several strategic advantages:

  • Modulation of Basicity: The electron-donating nature of the methoxy group can influence the basicity of the pyrimidine nitrogens, which can impact binding affinity and selectivity.

  • Steric Influence: The methoxy group can provide a degree of steric hindrance, influencing the conformation of the inhibitor within the binding pocket and potentially enhancing selectivity for certain kinases.

  • Metabolic Stability: The methoxy group can block a potential site of metabolism, improving the pharmacokinetic profile of the final drug candidate.

  • Synthetic Handle: While the methoxy group is often retained in the final inhibitor, it can also serve as a synthetic handle for further functionalization in more complex synthetic routes.

Synthetic Workflow: Construction of a 4-Anilino-5-methoxypyrimidine Kinase Inhibitor

A common and effective strategy for the synthesis of kinase inhibitors utilizing the this compound scaffold involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of medicinal chemistry for the formation of C-N bonds in aromatic systems.[3] The general workflow involves the reaction of a substituted aniline with a 4-halopyrimidine intermediate, which can be readily prepared from this compound.

G cluster_0 Preparation of Key Intermediate cluster_1 Core Kinase Inhibitor Synthesis cluster_2 Post-Synthetic Modification (Optional) A This compound B Diazotization (e.g., NaNO2, HCl) A->B C Sandmeyer Reaction (e.g., CuCl) B->C D 4-Chloro-5-methoxypyrimidine C->D F Nucleophilic Aromatic Substitution (SNAr) D->F E Substituted Aniline E->F G 4-Anilino-5-methoxypyrimidine Kinase Inhibitor F->G H Further Functionalization G->H G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream P Inhibitor 4-Anilino-5-methoxypyrimidine Inhibitor Inhibitor->EGFR ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Application Notes & Protocols for the Synthesis of Novel Pyrimidine and Pyrimidopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a detailed, experience-driven framework for the synthesis and characterization of novel pyrimidine and pyrimidopyrimidine analogs. Moving beyond simple step-by-step instructions, it delves into the causality behind experimental choices, offering robust, self-validating protocols essential for modern drug discovery pipelines.

Introduction: The Privileged Scaffolds of Medicinal Chemistry

The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it plays a critical role in the chemistry of life.[1] This inherent biological relevance has inspired the development of a vast array of synthetic pyrimidine derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular applications.[2][3][4] Fused systems, such as pyrimidopyrimidines, often exhibit enhanced or novel biological profiles, making them highly attractive targets in drug discovery.[1][5]

Traditional multi-step syntheses for these scaffolds can be time-consuming and inefficient. Consequently, modern synthetic chemistry has embraced multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single, highly atom-economical step.[6][7] This guide will focus on two powerful MCRs—the Biginelli and Ugi reactions—and their application in generating diverse libraries of pyrimidine and pyrimidopyrimidine analogs.

Part 1: Synthesis of Dihydropyrimidinone (DHPM) Analogs via the Biginelli Reaction

The Biginelli reaction, first reported in 1891, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[3][8][9][10] Its operational simplicity and ability to generate functionally rich dihydropyrimidinones (DHPMs) have cemented its status as a vital tool for library synthesis.

Principle and Mechanism

The reaction is typically acid-catalyzed, and its mechanism is believed to proceed through an N-acyliminium ion intermediate.[8][9] The key steps involve the initial condensation between the aldehyde and urea to form the iminium ion, which then acts as an electrophile for the nucleophilic addition of the β-ketoester enol. Subsequent cyclization and dehydration yield the final DHPM product.[8][10][11]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Ar-CHO Iminium Ar-CH=N⁺H(C=O)NH₂ (N-Acyliminium Ion) Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Iminium Ketoester EtO₂CCH₂C(O)R Adduct Open-Chain Adduct Ketoester->Adduct + Enol form Iminium->Adduct Nucleophilic Attack DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & -H₂O

Caption: Proposed mechanism of the Biginelli reaction.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of a DHPM Library

This protocol leverages microwave irradiation for rapid, efficient, and environmentally friendly synthesis, which is highly amenable to parallel library generation.

Expertise & Rationale: Microwave synthesis dramatically accelerates reaction rates by efficiently coupling with polar molecules, leading to uniform, rapid heating. The solvent-free approach minimizes waste and simplifies purification, aligning with green chemistry principles.[8] Using a mild Lewis acid catalyst like Ytterbium (III) triflate (Yb(OTf)₃) often provides higher yields and shorter reaction times compared to traditional Brønsted acids.[8]

Materials and Equipment:

  • Microwave synthesizer

  • 10 mL microwave reaction vials with stir bars

  • Substituted aromatic aldehydes (see table below)

  • Ethyl acetoacetate

  • Urea or Thiourea

  • Ytterbium (III) triflate (Yb(OTf)₃)

  • Ethyl acetate, hexane, ethanol

  • Silica gel for chromatography

  • Standard laboratory glassware, TLC plates

Experimental Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol, 130 mg), and urea (1.5 mmol, 90 mg).

  • Catalyst Addition: Add Yb(OTf)₃ (5 mol%, 31 mg).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 5-15 minutes (monitor by TLC).

  • Work-up: After cooling, add 10 mL of cold water to the vial. The solid product will often precipitate. Stir for 10 minutes.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. If further purification is needed, recrystallize from ethanol or purify by column chromatography (e.g., using a gradient of ethyl acetate in hexane).

  • Characterization: Dry the purified product under vacuum and characterize using NMR, MS, and HPLC.

Data Presentation: Representative Aldehyde Substrates

EntryAldehyde (Ar-CHO)ProductExpected Yield (%)
1Benzaldehyde5-Ethoxycarbonyl-4-phenyl-6-methyl-DHPM>90%
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-...-DHPM>92%
34-Methoxybenzaldehyde4-(4-Methoxyphenyl)-...-DHPM>95%
43-Nitrobenzaldehyde4-(3-Nitrophenyl)-...-DHPM>88%
52-Naphthaldehyde4-(Naphthalen-2-yl)-...-DHPM>85%

Part 2: Synthesis of Pyrimido[4,5-d]pyrimidine Analogs

Fused heterocyclic systems like pyrimidopyrimidines are prevalent scaffolds in numerous natural products and drug molecules, known for a wide range of biological activities including anticancer and antiviral properties.[1] The following protocol describes a straightforward, catalyst-free strategy for synthesizing 5,6-dihydropyrimido[4,5-d]pyrimidines in water, an environmentally benign solvent.

Protocol 2: Aqueous, Catalyst-Free Synthesis of a Dihydropyrimido[4,5-d]pyrimidine

Expertise & Rationale: This method showcases a green chemistry approach by eliminating the need for both a catalyst and organic solvents. The use of water as a solvent is not only environmentally friendly but can also promote the reaction through hydrophobic effects. Cesium carbonate (Cs₂CO₃) is chosen as a base for its high solubility and effectiveness in promoting the necessary condensation steps.[1]

Materials and Equipment:

  • N-uracil amidine (or substituted derivative)

  • Functionalized aldehyde (e.g., 4-chlorobenzaldehyde)

  • Cesium carbonate (Cs₂CO₃)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for filtration and extraction

Pyrimidopyrimidine_Workflow Start Combine Reactants: - N-Uracil Amidine - Aldehyde - Cs₂CO₃ in Water React Reflux at 100°C (Monitor by TLC) Start->React Heat Cool Cool to Room Temp. React->Cool Filter Vacuum Filtration Cool->Filter Precipitate Forms Wash Wash Solid with Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Purified Product Dry->Product

Caption: Experimental workflow for pyrimidopyrimidine synthesis.

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add N-uracil amidine (1.0 mmol), the desired aldehyde (1.0 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol) to 15 mL of deionized water.

  • Reaction: Heat the mixture to 100°C and reflux under a nitrogen atmosphere for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with deionized water to remove any remaining salts, followed by a small amount of cold ethanol.

  • Characterization: Dry the purified product under high vacuum and proceed with full characterization (NMR, MS, HPLC, Elemental Analysis).

Part 3: Compound Characterization and Validation

Trustworthiness: The synthesis of a novel compound is incomplete without rigorous characterization. Every protocol must be a self-validating system, where the identity and purity of the final product are unequivocally confirmed.[12][13] This is non-negotiable for compounds entering drug screening programs.

Standard Analytical Protocols

1. Purity Assessment - High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the final compound (target >95%).[12]

  • Protocol:

    • Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Inject 5-10 µL onto a C18 reverse-phase column.

    • Run a gradient method (e.g., 10-90% acetonitrile in water with 0.1% TFA over 20 minutes).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Integrate the peak areas to calculate the percentage purity.

2. Structural Elucidation - NMR Spectroscopy:

  • Objective: To confirm the chemical structure.[14][15]

  • Protocol:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra. For complex structures, 2D NMR experiments (COSY, HSQC) may be necessary.[14]

    • Process the data and assign peaks to the corresponding atoms in the proposed structure.

3. Molecular Weight Confirmation - Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight and, with HRMS, the elemental formula.[13][14]

  • Protocol:

    • Prepare a dilute solution (~0.1 mg/mL) of the compound.

    • Infuse the sample into an electrospray ionization (ESI) or similar source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Compare the observed molecular ion peak (e.g., [M+H]⁺) with the calculated theoretical mass. For high-resolution mass spectrometry (HRMS), the observed mass should be within ±5 ppm of the calculated mass.[13]

Data Presentation: Expected Characterization Data for a Representative DHPM

(Product from Protocol 1, Entry 2: 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one)

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 9.18 (s, 1H, NH), 7.72 (s, 1H, NH), 7.35 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 5.14 (d, 1H, CH), 3.98 (q, 2H, OCH₂), 2.25 (s, 3H, CH₃), 1.09 (t, 3H, OCH₂CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 165.8 (C=O, ester), 152.5 (C=O, urea), 148.7, 144.2, 131.8, 128.6, 128.5, 99.7, 59.5, 54.2, 18.1, 14.5.
HRMS (ESI⁺) Calculated for C₁₄H₁₆ClN₂O₃ [M+H]⁺: 295.0844; Found: 295.0849.
HPLC Purity >95% (at 254 nm).
Melting Point Approx. 202-204 °C.

Conclusion

The protocols detailed herein provide robust and adaptable methods for the synthesis of novel pyrimidine and pyrimidopyrimidine analogs. By leveraging efficient, multicomponent strategies and adhering to rigorous standards of analytical validation, researchers can rapidly generate diverse chemical libraries. These scaffolds continue to be a rich source of inspiration in medicinal chemistry, and the application of these modern synthetic and analytical techniques is paramount to accelerating the discovery of new therapeutic agents.[2][5]

References

spectroscopic characterization (NMR, IR, Mass Spec) of synthesized pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Spectroscopic Characterization of Synthesized Pyrimidines

Introduction

Pyrimidines are a fundamental class of heterocyclic aromatic compounds, integral to the structure of nucleic acids (cytosine, thymine, and uracil), and are a common scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The precise structural elucidation of newly synthesized pyrimidine derivatives is a critical step in drug discovery and development, ensuring the identity, purity, and intended molecular architecture. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive spectroscopic characterization of pyrimidines using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on the practical application and interpretation of these techniques to unambiguously determine the structure of synthesized pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For pyrimidine derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts of protons on the pyrimidine ring are highly sensitive to the nature and position of substituents. The electronegativity of the two nitrogen atoms deshields the ring protons, causing them to resonate at lower fields compared to benzene.[3]

  • Causality of Experimental Choices:

    • Solvent Selection: The choice of a deuterated solvent is crucial for NMR analysis.[4][5] Deuterated chloroform (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[4] However, for more polar pyrimidine derivatives or for studies involving hydrogen bonding, dimethyl sulfoxide-d₆ (DMSO-d₆) is often a better choice.[6] It is imperative to be aware of the chemical shifts of residual solvent peaks to avoid misinterpretation.[7]

    • Concentration: A sample concentration of 5-10 mg in 0.5-0.6 mL of solvent is generally recommended for ¹H NMR to obtain a good signal-to-noise ratio.[8]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on a Substituted Pyrimidine Ring.

Proton PositionTypical Chemical Shift (ppm)Influencing Factors
H-29.1 - 9.3Highly deshielded due to proximity to both nitrogen atoms.
H-4/H-68.6 - 8.9Deshielded by the adjacent nitrogen atom.
H-57.2 - 7.5Generally the most shielded of the ring protons.

Note: These are general ranges and can shift significantly based on the electronic effects (donating or withdrawing) of substituents.[9][10]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a direct map of the carbon framework of the pyrimidine derivative. The chemical shifts of the carbon atoms are also influenced by the electronegativity of the nitrogen atoms and the nature of the substituents.[11][12]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in a Pyrimidine Ring.

Carbon PositionTypical Chemical Shift (ppm)Influencing Factors
C-2158 - 162Most deshielded due to being bonded to two nitrogen atoms.
C-4/C-6155 - 160Deshielded by the adjacent nitrogen atom.
C-5120 - 140Generally the most shielded of the ring carbons.

Note: The presence of substituents can cause significant shifts in these ranges.[13][14] For example, in 2,4-diaminopyrimidine, the carbon atoms attached to the amino groups (C-2 and C-4) are highly shielded compared to the unsubstituted pyrimidine.[15][16]

Advanced NMR Techniques: Establishing Connectivity

For complex substituted pyrimidines where 1D spectra are insufficient for complete assignment, 2D NMR techniques are essential.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. This is crucial for assigning protons on the pyrimidine ring and on any attached side chains.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for establishing the connectivity between different parts of the molecule, such as linking substituents to the pyrimidine ring.

Protocol 1: General NMR Sample Preparation and Analysis Workflow

Caption: Workflow for NMR analysis of synthesized pyrimidines.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1] By identifying characteristic vibrational frequencies, one can confirm the presence of key structural motifs in the synthesized pyrimidine.[17][18]

  • Causality of Experimental Choices:

    • Sample Preparation: For solid samples, the KBr pellet method or the thin solid film method are commonly used.[19][20][21] The KBr pellet method involves grinding the sample with potassium bromide and pressing it into a transparent disk.[20][21] The thin solid film method involves dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[19] Attenuated Total Reflectance (ATR) is another convenient method for solid samples that requires minimal sample preparation.[20][22]

Table 3: Characteristic IR Absorption Frequencies for Common Functional Groups in Pyrimidine Derivatives.

Functional GroupVibrationTypical Frequency (cm⁻¹)
N-H (amines, amides)Stretch3500 - 3300
C-H (aromatic)Stretch3100 - 3000
C-H (aliphatic)Stretch3000 - 2850
C=O (carbonyls)Stretch1750 - 1650
C=N (ring)Stretch1650 - 1550
C=C (ring)Stretch1600 - 1450
C-NStretch1350 - 1200
C-ClStretch800 - 600

Note: These are approximate ranges and can be influenced by the molecular environment and hydrogen bonding.[1][17][23] For example, the C=O stretch in a pyrimidine ring can vary depending on the presence of other substituents.[1]

Protocol 2: Preparation of a KBr Pellet for FT-IR Analysis

Caption: Step-by-step preparation of a KBr pellet.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.[2]

  • Causality of Experimental Choices:

    • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for many pyrimidine derivatives, as it typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation.[24][25][26][27] This allows for the accurate determination of the molecular weight. Electron impact (EI) is a higher-energy ionization method that causes more extensive fragmentation, providing a characteristic "fingerprint" for the molecule.[28]

Molecular Ion Peak

The molecular ion peak (or the pseudomolecular ion peak in ESI) provides the molecular weight of the synthesized pyrimidine. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

Fragmentation Patterns

The fragmentation of the pyrimidine ring and its substituents can provide valuable structural information. Common fragmentation pathways include the loss of small molecules (e.g., HCN, N₂) and the cleavage of substituent groups.[28][29][30] The stability of the pyrimidine ring often results in its preservation as a major fragment.[28]

Protocol 3: General Procedure for ESI-MS Analysis

Caption: Workflow for ESI-MS analysis of pyrimidines.

Integrated Spectroscopic Analysis: A Case Study of 2,4-Diaminopyrimidine

To illustrate the power of an integrated spectroscopic approach, let's consider the characterization of 2,4-diaminopyrimidine.

  • ¹H NMR (DMSO-d₆): One would expect to see a singlet for the H-5 proton and potentially two distinct broad singlets for the two amino groups (NH₂), which may exchange with residual water in the solvent.[31]

  • ¹³C NMR (DMSO-d₆): The spectrum would show three distinct signals for the pyrimidine ring carbons. The carbons at positions 2 and 4, being attached to the electron-donating amino groups, would be significantly shielded compared to unsubstituted pyrimidine.[16][32]

  • IR (KBr): Strong N-H stretching vibrations would be observed in the range of 3400-3200 cm⁻¹.[31] Characteristic C=N and C=C ring stretching vibrations would also be present in the 1650-1550 cm⁻¹ region.

  • MS (ESI): A prominent peak at m/z 111.07 corresponding to the [M+H]⁺ ion would confirm the molecular weight of 110.12 g/mol .[31][33]

By combining the information from these three techniques, the structure of 2,4-diaminopyrimidine can be unequivocally confirmed.

Conclusion

The synergistic use of NMR, IR, and Mass Spectrometry provides a robust and comprehensive framework for the structural characterization of synthesized pyrimidine derivatives. Each technique offers unique and complementary information, and their combined application is essential for ensuring the scientific integrity of research and development in fields where pyrimidines play a crucial role. This application note serves as a foundational guide for researchers to confidently and accurately elucidate the structures of their novel pyrimidine compounds.

References

Application Notes and Protocols for the N-Arylation of Aminopyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylated Aminopyrimidines in Modern Drug Discovery

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is largely due to its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with various biological targets. The strategic N-arylation of aminopyrimidines further enhances their pharmacological utility by introducing aryl groups that can modulate potency, selectivity, pharmacokinetic properties, and overall drug-like characteristics. A prime example is Imatinib , a highly successful kinase inhibitor used in cancer therapy, which features a pivotal N-aryl pyrimidine moiety.[1][2] The development of robust and efficient N-arylation methods is therefore of paramount importance to drug development professionals.

This guide provides an in-depth exploration of the experimental procedures for the N-arylation of aminopyrimidines, with a primary focus on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination and the classical Copper-catalyzed Ullmann condensation. Beyond a mere recitation of steps, this document delves into the underlying chemical principles, offering insights into the rationale behind the selection of catalysts, ligands, bases, and reaction conditions.

Core Principles and Mechanistic Insights: A Tale of Two Metals

The construction of the C-N bond between an aminopyrimidine and an aryl group is most commonly achieved through transition metal-catalyzed cross-coupling reactions. Palladium and copper complexes are the workhorses in this field, each offering distinct advantages and operating through different catalytic cycles.

The Palladium-Catalyzed Buchwald-Hartwig Amination: Precision and Versatility

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[3] The reaction facilitates the coupling of an amine with an aryl halide or triflate. The catalytic cycle, a finely tuned sequence of organometallic transformations, is the key to its success.

The Catalytic Cycle: The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination & Deprotonation: The aminopyrimidine coordinates to the palladium center, and a base facilitates its deprotonation to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired N-arylated aminopyrimidine product and regenerating the active Pd(0) catalyst.[4][5]

Buchwald-Hartwig Catalytic Cycle cluster_legend Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'(L_n) Ar-Pd(II)-NHR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-NHR'(L_n) Amine Coordination & Deprotonation (R'NH2, Base) Ar-Pd(II)-NHR'(L_n)->Pd(0)L_n Regeneration of Catalyst Ar-NHR' Ar-NHR' Ar-Pd(II)-NHR'(L_n)->Ar-NHR' Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Critical Role of Ligands: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands, such as Xantphos, BrettPhos, and Josiphos, are often employed.[1][4][6] These ligands stabilize the palladium catalyst, promote the rates of oxidative addition and reductive elimination, and prevent the formation of inactive catalyst species.[4] The steric bulk of the ligand can also influence the selectivity of the reaction, particularly in cases where multiple amino groups are present.

The Copper-Catalyzed Ullmann Condensation: A Classic Approach

The Ullmann condensation is a classical method for forming C-N bonds, predating the palladium-catalyzed approaches.[7] While it often requires harsher reaction conditions (higher temperatures), it remains a valuable tool, especially for certain substrates. The reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base.

Mechanism: The mechanism of the Ullmann reaction is thought to involve a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species reacts with the amine to form a copper amide, which then undergoes oxidative addition with the aryl halide to generate a Cu(III) intermediate. Reductive elimination from this intermediate yields the N-arylated product and regenerates the Cu(I) catalyst.[8]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the N-arylation of aminopyrimidines. It is imperative that all reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catalyst.

Protocol 1: Palladium-Catalyzed N-Arylation of 2-Aminopyrimidine with an Aryl Bromide (Buchwald-Hartwig Amination)

This protocol is a general procedure that can be adapted for various substituted aminopyrimidines and aryl halides.[1][2]

Materials and Reagents:

  • 2-Aminopyrimidine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine aminopyrimidine, aryl bromide, catalyst, ligand, and base in a Schlenk flask. inert Evacuate and backfill the flask with an inert gas (3x). reagents->inert solvent Add anhydrous solvent via syringe. inert->solvent heat Heat the reaction mixture to the desired temperature (e.g., refluxing toluene). solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Quench with water and extract with an organic solvent. cool->quench dry Dry the organic layer, filter, and concentrate. quench->dry purify Purify the crude product by column chromatography. dry->purify

Caption: A general experimental workflow for N-arylation reactions.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the 2-aminopyrimidine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 7-24 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-arylated aminopyrimidine.

Table 1: Representative Reaction Conditions for Buchwald-Hartwig N-Arylation

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield Range (%)Reference
PdCl₂(PPh₃)₂ (variable)Xantphos (variable)NaOtBuTolueneReflux27-82[1]
Pd₂(dba)₃ (0.1)BrettPhos (0.2)K₃PO₄Toluene/t-BuOH12090[9][10]
Pd(OAc)₂ (variable)JosiPhos (variable)Cs₂CO₃Toluene100High[6]
Protocol 2: Copper-Catalyzed N-Arylation of an Aminopyridine with an Aryl Iodide (Ullmann Condensation)

This protocol outlines a ligand-free Ullmann condensation, which can be advantageous in terms of cost and simplicity.[11]

Materials and Reagents:

  • Aminopyridine

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK)

  • Deep Eutectic Solvent (e.g., choline chloride/urea) or a high-boiling polar solvent (e.g., DMSO, NMP)

  • Inert atmosphere is recommended but some procedures are performed in air.[11]

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vial, combine the aminopyridine (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add the deep eutectic solvent or other high-boiling solvent (3 mL).

  • Reaction: Heat the reaction mixture to 80-120 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Troubleshooting and Key Considerations for Success

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the use of a fresh palladium source and high-purity, air-stable ligands. Consider pre-activation of the catalyst.[9]
Poor quality solvent/reagentsUse anhydrous solvents and ensure reagents are dry.
Inappropriate baseThe choice of base is critical. For Pd-catalyzed reactions, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often effective.[1][9]
Side Reactions/Byproduct Formation Over-arylationUse a slight excess of the aminopyrimidine or carefully control the stoichiometry of the aryl halide.
Homocoupling of the aryl halideOptimize the reaction temperature and catalyst loading.
Poor Regioselectivity (for aminopyrimidines with multiple N-H sites) Reaction conditionsThe choice of catalyst system (Pd vs. Cu) can influence regioselectivity. For instance, Pd-catalysis often favors arylation of the exocyclic amino group, while Cu-catalysis may favor arylation of the endocyclic nitrogen.[12]

Conclusion: Empowering Synthesis and Discovery

The N-arylation of aminopyrimidines is a powerful transformation that continues to shape the landscape of modern drug discovery. A thorough understanding of the underlying principles of the Buchwald-Hartwig amination and Ullmann condensation, coupled with meticulous experimental technique, is essential for success. This guide provides a solid foundation for researchers to confidently and effectively synthesize novel N-arylated aminopyrimidine derivatives, paving the way for the discovery of new therapeutic agents.

References

Application Notes & Protocols: 5-Methoxypyrimidin-4-amine as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities.[1][2][3] The rise of antimicrobial resistance necessitates the exploration of novel chemical entities capable of combating multidrug-resistant pathogens.[4][5] This guide focuses on 5-Methoxypyrimidin-4-amine, a key building block for the synthesis of new antimicrobial candidates. We provide a detailed exploration of its synthetic utility, protocols for derivatization, and methodologies for the biological evaluation of the resulting compounds. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility for researchers in drug discovery and development.

Introduction: The Pyrimidine Scaffold in Antimicrobial Research

Nitrogen-containing heterocyclic compounds are cornerstones of drug discovery, with the pyrimidine ring being particularly prominent.[3] It is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and Vitamin B1, highlighting its biocompatibility and metabolic relevance.[3][6] In pharmacology, pyrimidine derivatives have demonstrated a vast spectrum of activities, including anticancer, anti-inflammatory, and, critically, antimicrobial effects.[1][7][8]

The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. Substituents can modulate factors such as solubility, cell permeability, and binding affinity to microbial targets.[3] Several pyrimidine-based compounds inhibit essential microbial enzymes or interfere with the synthesis of vital cellular components, making them attractive candidates for development.[8]

This compound presents a valuable starting point for generating novel compound libraries. Its key features include:

  • A Nucleophilic 4-amino Group: This primary amine is a reactive handle for a wide range of chemical modifications, such as acylation, alkylation, and Schiff base formation, allowing for the introduction of diverse pharmacophores.

  • An Electron-Donating 5-methoxy Group: This group influences the electronic properties of the pyrimidine ring, potentially enhancing binding interactions with biological targets and improving metabolic stability.

  • The Pyrimidine Core: Provides a rigid scaffold that correctly orients substituents for optimal interaction with microbial targets.

This document serves as a practical guide for leveraging these features to create and evaluate new potential antimicrobial drugs.

Synthetic Application: Derivatization of this compound

The primary amino group at the C4 position is the most accessible site for derivatization. A common and effective strategy in medicinal chemistry is the formation of an amide bond, which introduces a stable linker and allows for the exploration of various side chains (R-groups). This section provides a general protocol for the acylation of this compound with a representative acyl chloride.

Rationale for Experimental Design

The chosen protocol describes a nucleophilic acyl substitution.

  • Base (Triethylamine, TEA): The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base like TEA is required to neutralize the acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Solvent (Dichloromethane, DCM): DCM is an excellent choice as it is relatively inert and effectively solubilizes a wide range of organic reactants without participating in the reaction. Its low boiling point also facilitates easy removal during workup.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique to monitor the disappearance of the starting material and the appearance of the product, allowing for the determination of the reaction's endpoint.

General Protocol: Synthesis of N-(5-methoxypyrimidin-4-yl)benzamide

This protocol details the synthesis of a representative benzoyl derivative. Researchers can adapt this by substituting benzoyl chloride with other acyl chlorides or activated carboxylic acids to generate a library of diverse analogs.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Acylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine spot is consumed.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 times). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Start 1. Dissolve this compound in anhydrous DCM AddBase 2. Add Triethylamine (TEA) Start->AddBase AddAcyl 3. Add Benzoyl Chloride at 0 °C AddBase->AddAcyl React 4. Stir at Room Temp (4-12h) AddAcyl->React Quench 5. Quench with NaHCO₃ React->Quench Extract 6. Extract with DCM Quench->Extract Wash 7. Wash with Brine Extract->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Column Chromatography Dry->Purify Final Pure Product Purify->Final

Caption: Workflow for the synthesis of N-(5-methoxypyrimidin-4-yl)benzamide.

Biological Evaluation: Antimicrobial Susceptibility Testing

Once a library of derivatives is synthesized, their biological activity must be quantified. The gold standard for determining a compound's efficacy is antimicrobial susceptibility testing (AST).[9][10] The Broth Microdilution method is a reliable, quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[10][11] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[11][12]

Protocol: Broth Microdilution MIC Assay

This protocol is based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized pyrimidine derivatives (test compounds)

  • Standard antibiotic (e.g., Ampicillin, Ciprofloxacin) as a positive control

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35-37°C)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Compounds: Prepare stock solutions of the test compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[12]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions in 96-Well Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 1-10 now contain 100 µL of the compound at decreasing concentrations.

    • Well 11 will serve as the growth control (no compound). Add 100 µL of CAMHB.

    • Well 12 will serve as the sterility control (broth only, no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[12] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation and Structure-Activity Relationship (SAR)

Systematically tabulating the MIC values for a series of analogs allows for the elucidation of Structure-Activity Relationships (SAR). SAR studies help identify which chemical modifications lead to improved antimicrobial potency.[3]

Table 1: Hypothetical MIC Data for a Series of N-substituted this compound Derivatives

Compound IDR-Group (Substituent on Benzamide)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Control Ampicillin0.58
I-a -H (unsubstituted)3264
I-b 4-Chloro1632
I-c 4-Nitro816
I-d 4-Methoxy64>128
I-e 3,4-Dichloro816

From this hypothetical data, a preliminary SAR can be inferred:

  • Electronic Effects: The addition of electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring (Compounds I-b , I-c , I-e ) appears to increase potency compared to the unsubstituted analog (I-a ).

  • Steric/Electronic Effects: An electron-donating group like methoxy (I-d ) seems to be detrimental to the activity.

  • Gram-Selectivity: The compounds show greater potency against the Gram-positive bacterium (S. aureus) than the Gram-negative bacterium (E. coli), suggesting a potential mechanism of action or permeability issue related to the outer membrane of Gram-negative bacteria.

Antimicrobial Testing Workflow Diagram

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay & Incubation cluster_results Results Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate 3. Inoculate Plate with Bacteria Inoculum->Inoculate Compounds 2. Prepare Compound Stock & Serial Dilutions in Plate Compounds->Inoculate Incubate 4. Incubate at 37°C for 16-20 hours Inoculate->Incubate Read 5. Visually Inspect for Growth Incubate->Read MIC Determine MIC Value Read->MIC SAR Analyze SAR MIC->SAR

Caption: Workflow for the Broth Microdilution MIC determination assay.

Conclusion and Future Directions

This compound is a highly tractable and promising building block for the development of novel antimicrobial agents. The synthetic accessibility of its primary amine allows for the rapid generation of diverse chemical libraries. By coupling robust synthetic protocols with standardized biological evaluation methods, researchers can efficiently identify lead compounds and develop meaningful structure-activity relationships. Future work should focus on expanding the diversity of substituents, exploring alternative linkage chemistries, and investigating the mechanism of action of the most potent derivatives to overcome the persistent challenge of antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals dedicated to advancing pyrimidine chemistry. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively optimize your synthetic strategies for maximal yield and purity.

This guide is structured into two main sections: a detailed Troubleshooting Guide addressing specific, complex experimental challenges, and a Frequently Asked Questions (FAQs) section for quick reference on more common queries.

Part 1: In-Depth Troubleshooting Guide

This section tackles the most common and challenging issues encountered during the synthesis of pyrimidine derivatives: low yields, formation of side products, and purification difficulties.

Issue 1: Consistently Low Yield of the Desired Pyrimidine Product

Achieving a high yield is a primary goal in synthesis. Low yields can stem from a variety of factors, from reagent quality to suboptimal reaction conditions.[1][2]

Potential Cause A: Suboptimal Catalyst Choice or Activity

Expertise & Experience: The catalyst is fundamental to driving the reaction forward; its choice is not a one-size-fits-all solution. Classical methods using strong Brønsted acids like HCl can be effective but may also promote side reactions.[2] Modern approaches often favor Lewis acids (e.g., FeCl₃, ZnCl₂, lanthanide triflates) or heterogeneous catalysts, which can offer milder conditions and improved selectivity.[2][3] Catalyst inactivity, especially with reusable catalysts, is also a frequent culprit.[4]

Troubleshooting Steps:

  • Catalyst Screening: If yields are poor, screen a panel of both Brønsted and Lewis acid catalysts to identify the most effective one for your specific substrates.[2]

  • Optimize Catalyst Loading: Systematically vary the molar percentage of the catalyst. Too little may result in an incomplete reaction, while too much can sometimes lead to unwanted side products.

  • Verify Catalyst Activity: For reusable catalysts, ensure they are properly activated or regenerated according to established protocols before use.[4] For hygroscopic catalysts like ZnCl₂, ensure they have been stored in a desiccator and handled under anhydrous conditions.

Potential Cause B: Inappropriate Reaction Conditions (Temperature, Time, Solvent)

Expertise & Experience: Reaction kinetics are highly sensitive to temperature and the solvent environment. Many cyclocondensation reactions, like the Biginelli synthesis, require heating to overcome the activation energy for the final cyclization and dehydration steps.[5][6] However, excessive heat can lead to the decomposition of reactants (like urea) or products.[4] The solvent's polarity plays a critical role in solubilizing reactants and stabilizing key intermediates.[2][7]

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product over time.[1][4] This will help determine the optimal reaction time and prevent product degradation from prolonged heating.

  • Temperature Optimization: If the reaction is sluggish, incrementally increase the temperature. Conversely, if side products are observed, try running the reaction at a lower temperature for a longer duration.[4]

  • Solvent Screening: The choice of solvent can significantly influence reaction rates and yields.[7] Experiment with different solvents of varying polarity, such as ethanol, acetonitrile, THF, or even solvent-free conditions.[2]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues in pyrimidine synthesis.

LowYield_Troubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Confirm Correct Stoichiometry Check_Purity->Check_Stoichiometry Purity OK Success Yield Improved Check_Purity->Success Impurity Found & Rectified Optimize_Catalyst Optimize Catalyst (Type & Loading) Check_Stoichiometry->Optimize_Catalyst Ratios OK Check_Stoichiometry->Success Ratio Corrected Optimize_Conditions Optimize Conditions (Temp, Time, Solvent) Optimize_Catalyst->Optimize_Conditions No Improvement Optimize_Catalyst->Success Yield Improves Inert_Atmosphere Consider Inert Atmosphere (N2/Ar) Optimize_Conditions->Inert_Atmosphere Still Low Optimize_Conditions->Success Yield Improves Inert_Atmosphere->Success Yield Improves

Caption: A logical workflow for troubleshooting low-yield pyrimidine synthesis.

Issue 2: Formation of Significant Side Products

The presence of side products complicates purification and reduces the overall yield.[1] Understanding the competing reaction pathways is key to minimizing their formation.

Potential Cause A: Competing Hantzsch Dihydropyridine Formation

Expertise & Experience: In the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at elevated temperatures, creating a competing pathway.[4]

Troubleshooting Steps:

  • Control Temperature: Since high temperatures favor the Hantzsch pathway, running the reaction at a lower, more controlled temperature can significantly reduce DHP formation.[4]

  • Catalyst Selection: The choice of Lewis acid can influence the selectivity between the Biginelli and Hantzsch pathways.[4] Some catalysts may preferentially promote the desired cyclization.

  • Order of Addition: In some systems, adding the urea component last to the reaction mixture can help minimize its premature decomposition.[4]

Potential Cause B: Knoevenagel Condensation or Aldehyde Polymerization

Expertise & Experience: A competing Knoevenagel condensation between the aldehyde and the β-ketoester can consume starting materials, preventing them from entering the main pyrimidine-forming pathway.[5] Additionally, some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.[2]

Troubleshooting Steps:

  • Use a Milder Catalyst: If aldehyde polymerization is suspected, switching to a milder catalyst can often resolve the issue.[2]

  • Slow Addition: Adding the aldehyde slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring self-polymerization.[2]

  • Modify the Substrate: The "Atwal modification" of the Biginelli reaction involves pre-condensing the aldehyde and β-ketoester to form an enone, which is then reacted with the urea component. This can be an effective strategy for aldehydes prone to side reactions.[8]

Reaction Pathway Diagram: Biginelli vs. Side Reactions

This diagram illustrates the desired pathway versus common competing reactions.

ReactionPathways Aldehyde Aldehyde Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium Hantzsch Hantzsch DHP Byproduct Aldehyde->Hantzsch Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Urea Urea / Thiourea Urea->Iminium Ammonia Ammonia (from Urea decomp.) Urea->Ammonia High Temp Ketoester β-Ketoester Ureide Open-Chain Ureide Ketoester->Ureide Ketoester->Hantzsch 2 eq. Ketoester->Knoevenagel No Urea Iminium->Ureide Product Desired Dihydropyrimidine Ureide->Product Cyclization & Dehydration Ammonia->Hantzsch

Caption: Desired vs. side reaction pathways in the Biginelli synthesis.[5]

Issue 3: Difficulties in Product Purification

Isolating the target pyrimidine can be challenging, especially when impurities have similar physicochemical properties to the product.[1]

Potential Cause A: Similar Polarity of Product and Impurities

Expertise & Experience: Co-elution during column chromatography is a common problem when the desired product and a significant impurity share similar polarities. This necessitates a more refined approach to separation.[1]

Troubleshooting Steps:

  • Solvent System Optimization: Methodically screen different solvent systems for column chromatography. A shift from a standard ethyl acetate/hexane system to one incorporating dichloromethane, methanol, or a small amount of acetic acid or triethylamine (for acidic or basic compounds, respectively) can dramatically improve separation.

  • Alternative Chromatography: If silica gel fails, consider other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18). For highly polar pyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior technique.[9]

  • Recrystallization: This classical technique is exceptionally powerful for purification if a suitable solvent or solvent pair can be found. It is often the best method for obtaining highly pure, crystalline material.

Protocol: General Recrystallization for Pyrimidine Derivatives
  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent (or solvent with the higher solubility in a pair) dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.[9]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for 2-5 minutes. Perform a hot gravity filtration to remove the charcoal.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in pyrimidine synthesis? A1: The most critical parameters are:

  • Reagent Stoichiometry: Incorrect molar ratios are a common source of low yields. Ensure precise calculation and measurement.[1]

  • Catalyst Choice and Concentration: The catalyst is crucial; its selection should be optimized for the specific substrates.[2]

  • Temperature: Temperature controls the reaction rate but can also promote side reactions or decomposition if too high.[4]

  • Reaction Atmosphere: Many reagents and intermediates in heterocyclic chemistry are sensitive to air and moisture. Running reactions under an inert atmosphere (N₂ or Ar) can significantly improve outcomes.[1]

Q2: My reaction seems to stall and never goes to completion. What should I do? A2: An incomplete reaction can be due to several factors:

  • Inactive Catalyst: The catalyst may have degraded. Use a fresh batch or regenerate it if possible.[4]

  • Insufficient Activation Energy: The reaction may require more energy. Try increasing the temperature or extending the reaction time, while monitoring via TLC to check for product degradation.[2][4]

  • Incomplete Cyclization: The final ring-closing step can be slow. Increasing the concentration or strength of the acid catalyst can often drive this final step to completion.[5]

  • Steric Hindrance: Bulky groups on your reactants can slow the reaction. In these cases, prolonged reaction times or higher temperatures may be necessary.[2]

Q3: How can I improve the purification of a highly polar pyrimidine derivative? A3: High polarity presents unique challenges.[9]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best choice for highly polar compounds.[9] If using reverse-phase HPLC, use a polar-endcapped column, decrease the organic content of the mobile phase, or adjust the mobile phase pH to suppress ionization of your compound, which increases retention.[9]

  • Crystallization: Even for polar compounds, a suitable recrystallization solvent can often be found. Consider polar solvents like ethanol, methanol, isopropanol, or mixtures with water.

Q4: What is the benefit of using microwave irradiation in pyrimidine synthesis? A4: Microwave-assisted synthesis can dramatically accelerate reaction times, often reducing hours of reflux to just a few minutes. This rapid heating can also improve yields by minimizing the formation of side products that might occur over longer reaction periods.[3]

Data Summary Table: Catalyst and Solvent Effects

The following table summarizes common catalysts and solvents used in the Biginelli reaction, a cornerstone of pyrimidine synthesis, and their general impact on yield.

Catalyst TypeExamplesTypical SolventGeneral Impact on YieldReference
Brønsted Acid HCl, H₂SO₄, Acetic AcidEthanol, WaterEffective, but can lead to side reactions with sensitive substrates.[2][10]
Lewis Acid FeCl₃, ZnCl₂, InCl₃, Yb(OTf)₃Acetonitrile, THF, EthanolGenerally high yields, often milder than Brønsted acids.[2][8]
Heterogeneous Sulfated Zirconia, AluminaEthanol, Solvent-freeGood to excellent yields; catalyst is easily recoverable and reusable.[4][7]
Organocatalyst L-proline, Thiourea derivativesAcetonitrile, EthanolGreen and efficient alternative, often providing good yields.[11]

References

Technical Support Center: Navigating the Challenges in the Purification of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and complex challenges encountered during the purification of substituted pyrimidines. As a cornerstone of many pharmaceutical and agrochemical compounds, achieving high purity of these heterocyclic scaffolds is paramount for accurate biological evaluation and meeting stringent regulatory standards. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during your purification workflows.

Chromatography Clinic

Q1: My polar substituted pyrimidine shows poor or no retention on a standard C18 reverse-phase HPLC column. What are my options?

A1: This is a frequent challenge stemming from the high polarity of many substituted pyrimidines, which have a weak affinity for the nonpolar C18 stationary phase.[1] To enhance retention, consider the following strategies, starting with the most straightforward:

  • Mobile Phase Modification: Decrease the concentration of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. A higher aqueous content will increase the interaction time of your polar analyte with the stationary phase.

  • Alternative Stationary Phases:

    • Polar-Embedded/Endcapped Columns: These columns have hydrophilic groups embedded within the alkyl chains or at the surface, which provides an alternative interaction mechanism for polar compounds, leading to better retention.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the go-to technique for very polar compounds. It utilizes a polar stationary phase (like silica or a bonded polar phase) with a mobile phase high in organic content. Water acts as the strong eluting solvent.[1]

Q2: I'm observing significant peak tailing for my basic pyrimidine derivative during silica gel flash chromatography. How can I improve the peak shape?

A2: Peak tailing for basic compounds on silica gel is typically caused by strong ionic interactions between the basic nitrogen atoms of your pyrimidine and the acidic silanol groups (Si-OH) on the silica surface.[2] This leads to a non-uniform elution front. To resolve this:

  • Mobile Phase Additives: The most common solution is to add a small amount of a basic modifier to your eluent. This additive will compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Typically, 0.1-1% TEA is added to the mobile phase.[2]

    • Ammonium Hydroxide (NH₄OH): A small amount of aqueous ammonium hydroxide can also be effective, especially in more polar solvent systems.[2]

  • Deactivated Silica: For highly sensitive compounds, you can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.

Q3: I've performed a palladium-catalyzed cross-coupling reaction to synthesize my substituted pyrimidine. What's the most effective way to remove the residual palladium catalyst?

A3: Removing trace amounts of palladium is a critical step, as these metal impurities can interfere with downstream reactions and are strictly regulated in active pharmaceutical ingredients (APIs).[3] While chromatography can help, targeted scavenger agents are often more effective:

  • Solid-Supported Scavengers: These are materials, often silica-based, functionalized with groups that have a high affinity for palladium, such as thiols or amines. The crude reaction mixture is stirred with the scavenger, which is then filtered off.

  • Activated Carbon: Treatment with activated carbon can also effectively adsorb palladium residues. However, it may also adsorb your product, so a preliminary test on a small scale is recommended.[4]

  • Extraction: In some cases, an aqueous wash with a solution containing a chelating agent like thiourea or N-acetylcysteine can extract the palladium into the aqueous phase.

Workflow for Troubleshooting Chromatography Issues

chromatography_troubleshooting start Start: Purification of a Substituted Pyrimidine tlc Run TLC to determine initial conditions start->tlc issue Identify Issue tlc->issue no_retention Poor/No Retention (High Rf) issue->no_retention High Polarity tailing Peak Tailing/ Streaking issue->tailing Basic Compound poor_sep Poor Separation issue->poor_sep Similar Polarity Impurities sol_mod Decrease Eluent Polarity no_retention->sol_mod base_add Add Basic Modifier (e.g., 0.1-1% TEA) tailing->base_add solvent_screen Screen Different Solvent Systems poor_sep->solvent_screen alt_phase Switch to HILIC or Polar-Embedded RP Column sol_mod->alt_phase Still Poor success Pure Compound sol_mod->success Resolved alt_phase->success deact_silica Use Deactivated Silica base_add->deact_silica Still Tailing base_add->success Resolved deact_silica->success gradient Optimize Elution Gradient solvent_screen->gradient Still Poor solvent_screen->success Resolved gradient->success

Caption: A decision tree for troubleshooting common chromatography problems.

Crystallization Conundrums

Q4: My substituted pyrimidine is highly soluble in most common recrystallization solvents, making it difficult to induce crystallization. What should I do?

A4: High solubility is a common hurdle, especially for polar derivatives.[1] Here’s a systematic approach to tackle this:

  • Two-Solvent System (Anti-Solvent Addition): This is the most effective technique. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble but is miscible with the good solvent) dropwise at an elevated temperature until the solution becomes slightly turbid. A few drops of the good solvent can be added to redissolve the solid, and then the solution is allowed to cool slowly.[5]

  • Solvent Evaporation: If you have a solution that is not quite saturated, you can slowly evaporate the solvent. This can be done by leaving the flask partially open in a fume hood or by using a stream of inert gas.

  • Cooling: Ensure you are cooling the solution sufficiently. After slow cooling to room temperature, placing the flask in an ice bath or a freezer can significantly decrease the solubility and promote crystallization.

Q5: I've managed to get crystals, but they are colored, and I expect a white solid. How can I remove colored impurities?

A5: Colored impurities are often large, flat aromatic molecules that can get trapped in the crystal lattice of your product.

  • Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product. You will then need to perform a hot filtration to remove the charcoal before allowing the solution to cool.[1]

  • Repeat Recrystallization: Sometimes, a second recrystallization is necessary to achieve the desired purity and color.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the first purification technique I should consider for a newly synthesized substituted pyrimidine?

A1: The choice of the initial purification technique depends on the physical state and properties of your crude product.

  • For Solids: Recrystallization is often the most cost-effective and scalable first choice.[5] It can provide very pure material in a single step if a suitable solvent system is found.

  • For Oils or Solids that Fail to Crystallize: Flash column chromatography is the workhorse of purification for these types of compounds.[5] It allows for the separation of components based on polarity and is applicable to a wide range of substituted pyrimidines.

Q2: My substituted pyrimidine seems to be degrading on the silica gel column. What are the signs, and what can I do?

A2: Degradation on silica can manifest as streaking on a TLC plate that doesn't resolve with a basic modifier, or the appearance of new, more polar spots after spotting the compound and letting the plate sit for a while before eluting. To confirm, you can run a 2D TLC.[6]

If your compound is unstable on silica:

  • Use Alumina: Alumina can be used as an alternative stationary phase. It is available in acidic, neutral, and basic forms. For a basic pyrimidine, basic or neutral alumina would be a good choice.

  • Reverse-Phase Chromatography: If the compound has sufficient nonpolar character, reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, can be an excellent alternative.

Q3: How can I purify a chiral substituted pyrimidine to isolate a single enantiomer?

A3: The separation of enantiomers requires a chiral environment.

  • Chiral HPLC: This is the most common and effective method. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based columns are widely used for this purpose.[7][8]

  • Diastereomeric Recrystallization: If your pyrimidine has a suitable functional group (e.g., an amine or carboxylic acid), you can react it with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can often be separated by standard techniques like recrystallization. Afterward, the chiral auxiliary is cleaved to yield the pure enantiomer.

Q4: Can I use acid-base extraction to purify my substituted pyrimidine?

A4: Yes, if your pyrimidine has a sufficiently basic character and the impurities do not. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl), the basic pyrimidine will be protonated and move into the aqueous layer as a salt.[9][10] The organic layer containing neutral impurities can be removed. Then, basifying the aqueous layer will regenerate the neutral pyrimidine, which can be extracted back into a fresh portion of the organic solvent.

Workflow for Selecting a Purification Strategy

purification_strategy start Crude Substituted Pyrimidine Sample is_solid Is the sample a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes flash_chrom Perform Flash Chromatography is_solid->flash_chrom No (Oil) cryst_ok Successful? try_cryst->cryst_ok is_chiral Is the compound chiral? cryst_ok->is_chiral Yes cryst_ok->flash_chrom No chiral_hplc Use Chiral HPLC is_chiral->chiral_hplc Yes final_purity Assess Final Purity (NMR, LC-MS) is_chiral->final_purity No chiral_hplc->final_purity is_stable Stable on Silica? flash_chrom->is_stable use_alumina Use Alumina or Reverse-Phase C18 is_stable->use_alumina No is_stable->final_purity Yes use_alumina->final_purity pure Product is Pure final_purity->pure

Caption: A general workflow for choosing a suitable purification method.

Quantitative Data Summary

Purification TechniqueTypical ApplicationKey Parameters to OptimizeCommon Issues
Recrystallization Crystalline solidsSolvent system, cooling rateOiling out, poor recovery
Flash Chromatography General purpose, oils & solidsStationary phase, solvent systemPeak tailing, co-elution
Preparative HPLC High-purity final productsColumn chemistry, mobile phase, gradientPoor retention, peak broadening
Acid-Base Extraction Basic or acidic pyrimidinespH of aqueous phaseEmulsion formation
Solid-Phase Extraction Rapid cleanupSorbent type, wash/elution solventsIncomplete recovery

References

Technical Support Center: Overcoming Low Reactivity in the Amination of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand the nuances and challenges of complex organic transformations. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common yet frustrating problem: the low reactivity of chloropyrimidines in C-N bond-forming reactions.

The pyrimidine core is a privileged scaffold in medicinal chemistry, but its functionalization via amination is not always straightforward. The inherent electron-deficient nature of the pyrimidine ring activates the chlorine atoms towards nucleophilic attack, yet the strength of the C-Cl bond often presents a significant kinetic barrier, particularly for less-activated systems. This guide addresses the two primary methods for this transformation—Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr)—and provides expert insights to help you overcome common hurdles.

Troubleshooting Guide: Diagnosis and Solutions

This section is structured as a series of common experimental problems. We diagnose the potential causes and provide actionable solutions grounded in mechanistic principles.

Q1: My Buchwald-Hartwig amination of a chloropyrimidine shows low to no conversion. What are the most common causes and what should I check first?

This is the most frequent issue encountered, as aryl chlorides are significantly less reactive than their bromide or iodide counterparts.[1] The oxidative addition of the C-Cl bond to the Pd(0) catalyst is typically the rate-limiting step in the catalytic cycle.[1][2]

Initial Troubleshooting Steps:

  • Catalyst System Integrity: The choice and state of your catalyst are paramount.

    • Palladium Source: Commercial Pd(OAc)₂ can exhibit variable activity. We strongly recommend using palladium pre-catalysts (e.g., G3 or G4 palladacycles). These form the active Pd(0) species more cleanly and efficiently, leading to more reproducible results.[1]

    • Ligand Selection: Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds. Bulky, electron-rich biarylphosphine ligands are essential.[3] Consider ligands specifically designed for challenging couplings.

    • Catalyst Loading: For stubborn chloropyrimidines, increasing the catalyst loading from a standard 1-2 mol% to as high as 5 mol% may be necessary to achieve a reasonable reaction rate.[1]

  • Reaction Conditions: The environment of your reaction is critical.

    • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (high-purity Argon or Nitrogen). Perform at least three vacuum/backfill cycles and maintain a positive pressure of inert gas throughout the reaction. Oxygen contamination is a primary cause of catalyst deactivation, often observed by the formation of palladium black.[1][4]

    • Temperature: Higher temperatures (typically 80-110 °C) are often required to overcome the activation energy of the C-Cl bond oxidative addition.[1]

    • Solvent Purity: Use anhydrous, degassed solvents. Water can interfere with the catalytic cycle and promote side reactions. Common solvents like toluene, 1,4-dioxane, or THF should be purified using a solvent system or stored over molecular sieves.[1]

  • Base Selection: The base plays a crucial role beyond simple deprotonation.

    • Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and generally most effective base for these couplings.[1]

    • Alternatives: If your substrate is sensitive to NaOtBu, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used. However, this change will likely necessitate a more active catalyst system (e.g., a more electron-rich ligand) and higher reaction temperatures to compensate for the slower rate.[1]

Q2: I am attempting an SNAr amination on a chloropyrimidine, but the reaction is extremely sluggish. How can I improve the rate?

SNAr reactions are highly dependent on the electronic properties of the pyrimidine ring. Unlike palladium-catalyzed reactions, SNAr does not work well for unactivated substrates.

Key Factors for Successful SNAr:

  • Electronic Activation: The pyrimidine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. This is typically achieved by having additional electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the ring.[5][6] If your chloropyrimidine is electron-neutral or electron-rich, SNAr is likely not a viable pathway, and you should switch to a Buchwald-Hartwig protocol.

  • Solvent Effects: The choice of solvent can dramatically influence the reaction rate by stabilizing the charged intermediate (Meisenheimer complex).

    • Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are excellent choices as they can stabilize the charged intermediate, accelerating the reaction.

    • Alcohols and Water: Protic solvents like 2-propanol or even water can also be effective, sometimes in the presence of acid or base catalysts.[7][8] Water, in particular, has been shown to provide high reaction rates for certain substrates.[7]

  • Catalysis:

    • Acid Catalysis: For less reactive chloropyrimidines and weakly basic amines (like anilines), acid catalysis can be beneficial. The acid protonates the pyrimidine ring, making it more electrophilic and accelerating the nucleophilic attack.[6][8] However, the amount of acid must be carefully controlled, as excess acid will protonate the amine nucleophile, rendering it inactive.[8]

    • Base: For aminations with aliphatic amines, which are more basic, the reaction is typically run under basic conditions or without any additive, as the amine itself can act as a base.[7][9]

Q3: My reaction on a dichloropyrimidine is messy, giving me a mixture of C4/C6 and C2 substituted products. How can I control the regioselectivity?

Controlling regioselectivity is a critical challenge, especially with substrates like 2,4-dichloropyrimidine. The outcome is a delicate balance of electronic effects and reaction conditions.

Controlling Factors:

  • Inherent Electronic Preference (SNAr): In SNAr reactions, the C4 and C6 positions of the pyrimidine ring are generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. For many 2,4-dichloropyrimidines, substitution occurs preferentially at C4.[10][11] The presence of an electron-withdrawing group at C5 strongly directs substitution to the C4 position.[11]

  • Catalyst-Controlled Selectivity (Buchwald-Hartwig): Palladium catalysis can sometimes override the inherent electronic preference. The choice of ligand can influence which C-Cl bond undergoes oxidative addition first. While less common for achieving complete reversal, ligand tuning can significantly enhance the selectivity for one isomer.

  • Nucleophile-Directed Selectivity: A fascinating strategy involves using tertiary amines as nucleophiles in SNAr reactions of 2,4-dichloro-5-nitropyrimidine. This approach leads to excellent selectivity for substitution at the C2 position, followed by an in situ N-dealkylation to yield the secondary amine product.[11] This method provides a powerful way to access C2-aminated pyrimidines that are difficult to obtain otherwise.

Visual Troubleshooting Guide

To assist in diagnosing reaction failures, the following decision tree can be used.

G start Low or No Conversion reaction_type Reaction Type? start->reaction_type snar SNAr reaction_type->snar  SNAr bh Buchwald-Hartwig reaction_type->bh Buchwald-Hartwig   snar_cause1 Insufficient Ring Activation? snar->snar_cause1 snar_cause2 Suboptimal Solvent or Temperature? snar->snar_cause2 bh_cause1 Inactive Catalyst System? bh->bh_cause1 bh_cause2 Poor Reaction Environment? bh->bh_cause2 bh_cause3 Incorrect Base Choice? bh->bh_cause3 snar_sol1 Solution: - Add Electron-Withdrawing Groups - Switch to Buchwald-Hartwig snar_cause1->snar_sol1 snar_sol2 Solution: - Use Polar Aprotic (DMSO, DMF) - Increase Temperature snar_cause2->snar_sol2 bh_sol1 Solution: - Use a Pre-catalyst (e.g., G3/G4) - Use Bulky, Electron-Rich Ligand (e.g., RuPhos, BrettPhos) bh_cause1->bh_sol1 bh_sol2 Solution: - Ensure Strict Inert Atmosphere - Use Dry, Degassed Solvent - Increase Temperature (80-110 °C) bh_cause2->bh_sol2 bh_sol3 Solution: - Use NaOtBu for most cases - Use K3PO4/Cs2CO3 for base-sensitive substrates bh_cause3->bh_sol3

Caption: A decision tree for troubleshooting low conversion in chloropyrimidine aminations.

Frequently Asked Questions (FAQs)

Q: When should I choose a Buchwald-Hartwig amination over an SNAr reaction?

A: The choice depends primarily on the electronic nature of your chloropyrimidine substrate.

  • Choose SNAr when your pyrimidine ring is activated by at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, or another halide. SNAr is often operationally simpler, cheaper (no palladium or ligand), and can be performed under milder conditions.

  • Choose Buchwald-Hartwig when your pyrimidine is electron-neutral or electron-rich. The powerful palladium catalyst is necessary to activate the C-Cl bond for these less reactive substrates. It offers a much broader substrate scope for amines and aryl chlorides that are unreactive under SNAr conditions.[2]

Q: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings.[1] It often occurs when the final reductive elimination step is slow, allowing for competing pathways.

  • Ligand Choice: Using bulkier, more electron-rich ligands can accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.

  • Control Water: Ensure your solvent and reagents are scrupulously dry. Trace water can be a source of hydrogen.

  • Base: While NaOtBu is generally effective, in some systems, a different base might alter the kinetics of competing pathways.

Q: Can I use primary amines or ammonia directly in these reactions?

A: This is a known challenge.

  • Primary Amines: While many modern Buchwald-Hartwig catalyst systems can couple primary amines, bis-arylation can be a competing side reaction.[10] Careful control of stoichiometry and reaction conditions is necessary.

  • Ammonia: Direct coupling with ammonia is notoriously difficult due to its tendency to bind strongly to the palladium center and inhibit catalysis.[2] A common and effective strategy is to use an "ammonia equivalent," such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis to reveal the primary amine.[2][12]

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The generally accepted cycle for the amination of an aryl chloride (Ar-Cl) is shown below.

G pd0 Pd(0)L2 (Active Catalyst) oa_complex L2Pd(II)(Ar)(Cl) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-Cl) amine_complex [L2Pd(II)(Ar)(HNR'R'')]+ (Amine Complex) oa_complex->amine_complex Ligand Exchange (+ HNR'R'') label_oa Rate-Limiting for C-Cl amido_complex L2Pd(II)(Ar)(NR'R'') (Amido Complex) amine_complex->amido_complex Deprotonation (- Base-H+) amido_complex->pd0 Reductive Elimination (+ Ar-NR'R'') label_re Product Formation center

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Summary Table
FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Substrate Scope Broad: Electron-rich, neutral, & poor chloropyrimidinesNarrow: Requires electron-poor, activated chloropyrimidines
Key Reagents Pd Source (Pre-catalyst pref.), Phosphine Ligand, BaseOften just amine, solvent. May need acid/base catalyst.
Typical Ligands RuPhos, BrettPhos, DavePhos, Xantphos[1][3][13]N/A
Typical Bases NaOtBu, K₃PO₄, Cs₂CO₃Et₃N, DIPEA, or none. HCl for acid-catalyzed variant.[6][9]
Typical Solvents Toluene, 1,4-Dioxane, THFDMSO, DMF, 2-Propanol, Water[7][8]
Common Issues Catalyst deactivation, hydrodehalogenation, low conversionNo reaction on unactivated rings, poor solubility
Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), and RuPhos ligand (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive flow of argon, add the solid base (e.g., NaOtBu, 1.4 equiv). Then, add the amine (1.2 equiv) if it is a liquid, or as a solution in the reaction solvent if it is a solid.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of a small, quenched aliquot.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for SNAr Amination (Basic Conditions)

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated chloropyrimidine (1.0 equiv) and the solvent (e.g., 2-propanol or DMSO, to ~0.2 M).

  • Reagent Addition: Add the aliphatic amine (2.0-3.0 equiv).

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the residue, typically by chromatography or recrystallization.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize pyrimidine-based scaffolds. Pyrimidine cores are foundational in numerous pharmaceuticals and bioactive molecules, making their efficient synthesis a critical task in drug discovery and development.[1][2] However, optimizing these reactions can be challenging, often plagued by issues of low yield, side product formation, and purification difficulties.[]

This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. As your dedicated application scientist, my goal is to equip you with the expertise and logical frameworks needed to troubleshoot and optimize your pyrimidine synthesis effectively.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during pyrimidine synthesis in a direct question-and-answer format.

Issue 1: Low Reaction Yield or Incomplete Conversion

Q: My pyrimidine synthesis is resulting in a low yield, and analysis by TLC and HPLC shows significant amounts of unreacted starting materials. What are the primary causes, and how can I systematically troubleshoot this?

A: Low conversion is a frequent challenge and typically points to suboptimal reaction parameters or catalyst inefficiency.[4] A systematic approach is crucial for diagnosing the root cause.

Causality and Diagnostic Insights:

  • Catalyst Inefficiency: The catalyst is fundamental for activating substrates and facilitating cyclization.[5] Its activity can be compromised if it's old, improperly stored, or deactivated by impurities. For reusable catalysts, regeneration may be necessary.[4] Both Brønsted and Lewis acids are commonly used, and their strength and concentration must be carefully optimized.[5]

  • Suboptimal Reaction Conditions: Temperature and reaction time are inextricably linked. Insufficient heat may not provide the necessary activation energy for the final cyclization-dehydration step, while excessive heat can lead to the decomposition of reactants (like urea) or the desired product.[4][6] Monitoring the reaction over time is essential to find the optimal endpoint before degradation begins.[7]

  • Poor Reagent Solubility or Stoichiometry: Reactants must be sufficiently soluble in the chosen solvent to participate in the reaction.[4] Incorrect molar ratios can also halt the reaction once the limiting reagent is consumed, leaving others unreacted.[8]

  • Inappropriate Solvent Choice: The solvent's polarity influences reaction rates and equilibrium positions.[5] Protic solvents like ethanol are common, but for certain substrates, aprotic solvents or even solvent-free conditions can dramatically improve yields.[4][9]

Diagnostic Workflow for Low Yield

The following workflow provides a structured approach to identifying and resolving the cause of low conversion.

Low_Yield_Troubleshooting cluster_purity cluster_catalyst cluster_conditions cluster_solvent start Low Yield / Incomplete Conversion Detected purity_check 1. Verify Reagent Purity & Stoichiometry start->purity_check catalyst_check 2. Evaluate Catalyst System purity_check->catalyst_check Reagents OK purity_actions • Confirm identity (NMR, MS) • Check for impurities (HPLC) • Recalculate molar ratios purity_check->purity_actions conditions_check 3. Optimize Reaction Conditions catalyst_check->conditions_check Catalyst OK catalyst_actions • Use fresh/active catalyst • Screen different catalysts (Lewis vs. Brønsted) • Optimize catalyst loading (e.g., 5-20 mol%) catalyst_check->catalyst_actions solvent_check 4. Screen Different Solvents conditions_check->solvent_check Conditions Optimized, Still Low Yield conditions_actions • Run time-course study (TLC/HPLC) • Incrementally increase temperature • Check for inert atmosphere if needed conditions_check->conditions_actions success Yield Improved solvent_check->success Solvent Optimized solvent_actions • Test protic (EtOH, MeOH) • Test aprotic (ACN, DMF, THF) • Consider solvent-free conditions solvent_check->solvent_actions

Caption: A systematic workflow for troubleshooting low yields in pyrimidine synthesis.

Issue 2: Formation of Unexpected Side Products

Q: My reaction produces the desired pyrimidine, but my HPLC and NMR analyses show significant impurities. In a Biginelli reaction, I've noticed a fluorescent byproduct. What could these be, and how can I suppress their formation?

A: The formation of side products is a common issue stemming from competing reaction pathways. Identifying the structure of the byproduct is the first step toward mitigating its formation.

Causality and Mechanistic Insights:

  • Hantzsch Dihydropyridine Formation: In Biginelli reactions, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia.[4] Ammonia can be generated from the decomposition of urea at elevated temperatures, creating a competing pathway to the desired dihydropyrimidinone (DHPM) synthesis.[4]

  • Lack of Regioselectivity: When using unsymmetrical starting materials (e.g., unsymmetrical ureas or dicarbonyls), multiple isomers can form.[10] This complicates purification and reduces the yield of the target isomer.

  • Uncyclized Intermediates: The reaction can stall after the initial condensation steps, leaving uncyclized intermediates in the final mixture. This is often due to insufficient activation for the final ring-closing dehydration step.[6]

Mitigation Strategies for Side Product Formation
Side Product/IssueCausative Factor(s)Recommended Mitigation Strategy
Hantzsch Dihydropyridine High reaction temperature causing urea decomposition.[4]Lower the reaction temperature. Screen different Lewis acid catalysts, as some may favor the Biginelli pathway over the Hantzsch pathway.[4]
Multiple Isomers Use of unsymmetrical starting materials.[10]Use symmetrical reactants where possible. If not feasible, employ directing groups or conduct a thorough screening of catalysts and conditions to favor one regioisomer.
Uncyclized Intermediates Insufficient activation for the final cyclization step.[6]Increase the concentration or strength of the acid catalyst. Increase the reaction temperature moderately to provide the activation energy for ring closure.[6]
Hydrolysis of Reactants Presence of water in the reaction.Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Experimental Protocol: Reaction Monitoring by TLC

Proper reaction monitoring is critical to determine the optimal reaction time, helping to maximize product formation while minimizing byproduct formation from over-reaction or degradation.[7]

  • Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[7]

  • Spotting: At regular intervals (e.g., T=0, 1h, 2h, 4h, etc.), take a small aliquot of the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate) and spot it on the starting line. Also spot standards for your starting materials.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).[11] Ensure the chamber is saturated with solvent vapor.[7] Allow the solvent to ascend the plate until it is about 1 cm from the top.[7]

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).[7] You can also use chemical stains like potassium permanganate if the compounds are not UV-active.

  • Analysis: Compare the spots from the reaction mixture to the starting material standards. The reaction is complete when the starting material spots have disappeared and the product spot shows maximum intensity. This helps identify the optimal reaction time.[4]

Issue 3: Difficulties in Product Purification

Q: My desired pyrimidine derivative is highly polar, making it difficult to purify. It either streaks on my TLC plate or won't crystallize. What purification strategies are most effective?

A: Purifying polar compounds, especially those with multiple hydrogen bond donors/acceptors like many pyrimidine derivatives, requires specialized techniques.[12]

Causality and Purification Strategy:

  • High Polarity: The polarity of pyrimidines can lead to strong interactions with silica gel, causing streaking and poor separation in normal-phase chromatography.[12] It also often leads to high solubility in polar solvents, making crystallization challenging.[12]

  • Co-eluting Impurities: Side products with similar polarity to the desired compound will be difficult to separate using standard chromatographic methods.

Purification Techniques for Pyrimidine Derivatives
TechniquePrincipleBest Suited ForKey Considerations
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[11]Purifying solid compounds that are sparingly soluble at low temperatures. A cost-effective method for obtaining high-purity material.[11]Solvent selection is critical. A good solvent dissolves the compound when hot but not when cold. An anti-solvent can be added to induce precipitation.[11][12]
Flash Column Chromatography Separation based on differential polarity between a stationary phase (e.g., silica gel) and a mobile phase.[11]Isolating the target compound from a complex mixture of reactants and byproducts.Finding the right solvent system is key. Use TLC to screen solvent mixtures (e.g., hexane/ethyl acetate, DCM/methanol) to achieve a target Rf of 0.2-0.4 for the desired product.[11]
Hydrophilic Interaction Liquid Chromatography (HILIC) A variant of normal-phase chromatography for highly polar compounds, using a polar stationary phase and a high-organic mobile phase.[12]Purifying very polar pyrimidine derivatives that show poor retention in reverse-phase HPLC.[12]Requires specific HILIC columns. The mobile phase is typically >80% acetonitrile with an aqueous buffer.[12]
Preparative HPLC (Prep-HPLC) High-resolution chromatography for obtaining highly pure compounds.[11]Final purification step for drug candidates or when very high purity (>99%) is required.Can be expensive and time-consuming for large quantities. Method development is required to optimize separation.[11]

Part 2: Frequently Asked Questions (FAQs)

How do I choose the right catalyst for my pyrimidine synthesis?

The choice of catalyst is critical and substrate-dependent.[5]

  • Brønsted Acids (e.g., HCl, p-TsOH): These are classic catalysts, particularly for reactions like the Biginelli synthesis. They work by protonating carbonyl groups, activating them for nucleophilic attack. However, strong acids can sometimes promote side reactions.[5]

  • Lewis Acids (e.g., FeCl₃, InBr₃, Yb(OTf)₃): These are often milder and more effective. They coordinate to carbonyl oxygens, increasing their electrophilicity. A key advantage is that many can be used in catalytic amounts and sometimes under solvent-free conditions.[5][13] Screening a panel of Lewis acids is a highly recommended optimization step.

  • Organocatalysts (e.g., Proline): These have gained traction for their role in asymmetric synthesis and green chemistry, offering high selectivity.[14]

What is the role of the solvent, and how do I select an appropriate one?

The solvent not only dissolves the reactants but can also influence the reaction mechanism and rate.[5]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are common choices as they can stabilize charged intermediates through hydrogen bonding. Ethanol is frequently used in the Biginelli and Pinner syntheses.[15]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, THF): These can accelerate reactions by solvating cations while leaving anions relatively free.[15]

  • Solvent-Free (Mechanochemical) Conditions: Grinding reactants together, sometimes in a ball mill, can be a highly efficient and environmentally friendly option, often leading to shorter reaction times and higher yields.[9][16]

How critical is the purity of my starting materials?

Purity is paramount. Impurities in starting materials, such as aldehydes or β-ketoesters, can introduce contaminants that are difficult to remove later and may even inhibit the catalyst or lead to unwanted side reactions, ultimately lowering the yield.[5][17] It is always best practice to verify the purity of starting materials by techniques like NMR or HPLC before beginning a synthesis.

What is the most effective way to monitor my reaction's progress?

A combination of techniques provides the most comprehensive picture.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks on the consumption of starting materials and the formation of the product. It is cheap, fast, and indispensable for initial screening.[7]

  • High-Performance Liquid Chromatography (HPLC) and LC-MS: These techniques offer quantitative data on reaction conversion and the formation of byproducts.[7] LC-MS is particularly powerful as it provides molecular weight information, helping to identify unknown peaks in the chromatogram.[7]

General Workflow for Catalyzed Pyrimidine Synthesis

The diagram below illustrates a typical workflow for setting up and monitoring a catalyzed pyrimidine synthesis, such as the Pinner or Biginelli reaction.

General_Workflow setup 1. Reaction Setup • Dry glassware • Add reactants & solvent • Inert atmosphere (if needed) catalyst_add 2. Catalyst Addition • Add optimized amount of catalyst setup->catalyst_add reaction 3. Reaction • Heat to desired temp (e.g., reflux) catalyst_add->reaction monitoring 4. Monitoring • Take aliquots at intervals • Analyze by TLC/HPLC reaction->monitoring monitoring->reaction Reaction incomplete workup 5. Work-up • Cool reaction • Quench/neutralize • Extract product monitoring->workup Reaction complete purification 6. Purification • Recrystallization or Chromatography workup->purification analysis 7. Characterization • NMR, MS, HPLC • Confirm structure & purity purification->analysis

Caption: A general experimental workflow for catalyzed pyrimidine synthesis.[15]

References

Navigating the Large-Scale Synthesis of 5-Methoxypyrimidin-4-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the large-scale synthesis of 5-Methoxypyrimidin-4-amine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of scaling up the production of this key chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Introduction to Synthetic Strategies

The large-scale synthesis of this compound primarily proceeds via two robust and scalable routes. The selection of the optimal pathway is contingent upon factors such as raw material availability, cost, equipment, and safety infrastructure.

Route 1: Nucleophilic Aromatic Substitution (SNA r) of 4-Chloro-5-methoxypyrimidine. This is a common and direct method for introducing an amino group onto the pyrimidine ring.

Route 2: Reduction of 5-Methoxy-4-nitropyrimidine. This route involves the synthesis of a nitropyrimidine intermediate followed by a reduction step to yield the final amine product.

Below, we delve into the specifics of each route, addressing potential challenges and providing actionable solutions in a comprehensive question-and-answer format.

Troubleshooting Guide & FAQs

Route 1: Amination of 4-Chloro-5-methoxypyrimidine

This synthetic approach involves the displacement of the chloro group at the 4-position of the pyrimidine ring with an amino group, typically using ammonia.

Q1: What are the primary safety concerns when conducting a large-scale amination with ammonia?

A1: The primary safety concerns revolve around the handling of ammonia and the potential for exothermic reactions. Ammonia is a corrosive and toxic gas, requiring a well-ventilated area and appropriate personal protective equipment (PPE). The reaction is often conducted under pressure in a sealed reactor, which necessitates careful monitoring of temperature and pressure to prevent a runaway reaction. A thorough risk assessment should be conducted before commencing any scale-up operation.[1][2]

Q2: Which form of ammonia is recommended for large-scale amination?

A2: The choice between anhydrous ammonia gas, aqueous ammonium hydroxide, or an ammonium salt depends on the specific reaction conditions and equipment. Anhydrous ammonia in a suitable solvent often provides better reactivity and easier work-up. However, aqueous ammonium hydroxide can also be effective and may be easier to handle in some settings. The use of ammonium salts is less common for this type of direct amination.

Q3: How can I monitor the progress of the amination reaction at a large scale?

A3: In-process monitoring is crucial for large-scale reactions. High-Performance Liquid Chromatography (HPLC) is the preferred method for tracking the disappearance of the starting material (4-chloro-5-methoxypyrimidine) and the appearance of the product (this compound). This allows for real-time decision-making regarding reaction completion and minimizes the formation of impurities.

Issue 1: The amination reaction is sluggish or incomplete, even after extended reaction times.

  • Potential Cause A: Insufficient Temperature or Pressure. The amination of an electron-rich chloro-pyrimidine can be slow.

    • Solution: Gradually increase the reaction temperature and pressure within the safe operating limits of your reactor. Ensure that the heating system provides uniform heat distribution to avoid localized overheating.

  • Potential Cause B: Poor Mass Transfer. In a large reactor, inefficient mixing can lead to poor contact between the reactants.

    • Solution: Optimize the agitation speed and impeller design to ensure the efficient mixing of the ammonia source with the substrate solution.

  • Potential Cause C: Deactivation of the Nucleophile. If using aqueous ammonia, the presence of water can sometimes hinder the reaction rate.

    • Solution: Consider using anhydrous ammonia in a suitable organic solvent like isopropanol or dioxane.

Issue 2: Formation of significant side products is observed.

  • Potential Cause A: Over-reaction or side reactions at high temperatures. Elevated temperatures can sometimes lead to the formation of undesired byproducts.

    • Solution: Optimize the reaction temperature and time based on HPLC monitoring. It's often better to run the reaction at a slightly lower temperature for a longer duration to improve selectivity.

  • Potential Cause B: Reaction with the solvent. Some solvents may not be inert under the reaction conditions.

    • Solution: Ensure the chosen solvent is stable and does not react with the starting materials or the product under the applied conditions.

Route 2: Reduction of 5-Methoxy-4-nitropyrimidine

This two-step route first involves the nitration of a suitable pyrimidine precursor to give 5-methoxy-4-nitropyrimidine, followed by the reduction of the nitro group to an amine.

Q1: What are the most suitable reducing agents for a large-scale nitro group reduction?

A1: Catalytic hydrogenation is the most common and scalable method for the reduction of nitroarenes.[3] Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are typically used under a hydrogen atmosphere.[3] Alternative methods include metal-acid reductions (e.g., iron in acetic acid), but these often generate more waste and can be more challenging to work up at scale.

Q2: What are the critical safety considerations for large-scale catalytic hydrogenation?

A2: The primary hazards are the flammability of hydrogen gas and the pyrophoric nature of some catalysts (especially dry Pd/C).[3] The reaction must be conducted in a specialized hydrogenation reactor designed to handle high pressures and equipped with appropriate safety features. The catalyst should be handled under a blanket of inert gas or as a wet paste to prevent ignition.[3]

Q3: How can I ensure the complete reduction of the nitro group without over-reduction of the pyrimidine ring?

A3: Careful control of reaction parameters is key. This includes selecting the right catalyst, optimizing the hydrogen pressure and temperature, and monitoring the reaction progress. Catalysts like Pd/C are generally selective for the nitro group reduction without affecting the pyrimidine ring under controlled conditions. HPLC monitoring is essential to determine the endpoint of the reaction accurately.

Issue 1: The hydrogenation reaction is slow or stalls before completion.

  • Potential Cause A: Catalyst Deactivation. The catalyst can be poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are common poisons for palladium catalysts.

    • Solution: Ensure the purity of the 5-methoxy-4-nitropyrimidine and the solvent. Pre-treating the substrate with activated carbon can sometimes remove catalyst poisons. If poisoning is suspected, a higher catalyst loading or a fresh batch of catalyst may be required.

  • Potential Cause B: Poor Mass Transfer. Inefficient mixing can lead to poor contact between the hydrogen gas, the catalyst, and the substrate.

    • Solution: Optimize the stirring rate to ensure the catalyst is well suspended and that there is good gas-liquid dispersion.

  • Potential Cause C: Insufficient Hydrogen Pressure. The rate of hydrogenation is often dependent on the hydrogen pressure.

    • Solution: Increase the hydrogen pressure within the safe limits of the reactor.

Issue 2: The final product is contaminated with impurities.

  • Potential Cause A: Incomplete Reduction. This can lead to the presence of nitroso or hydroxylamine intermediates.

    • Solution: Ensure the reaction goes to completion by monitoring with HPLC. A slight increase in reaction time or temperature may be necessary.

  • Potential Cause B: Byproducts from Side Reactions. Depending on the reaction conditions, side reactions such as dimerization can occur.

    • Solution: Optimize the reaction conditions (temperature, pressure, and solvent) to favor the desired reduction pathway.

Experimental Protocols

Protocol 1: Large-Scale Amination of 4-Chloro-5-methoxypyrimidine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (molar eq.)
4-Chloro-5-methoxypyrimidine144.56-1.0
Anhydrous Ammonia17.03-10-20
Isopropanol60.100.786-

Procedure:

  • Charge a suitable pressure reactor with 4-chloro-5-methoxypyrimidine and isopropanol.

  • Seal the reactor and perform several nitrogen purges to remove any residual air.

  • Cool the reactor to the desired starting temperature (e.g., 10-20 °C).

  • Introduce anhydrous ammonia gas into the reactor until the desired pressure is reached.

  • Slowly heat the reaction mixture to the target temperature (typically 100-150 °C), carefully monitoring the internal pressure.

  • Maintain the reaction at temperature and pressure, with vigorous stirring, for the required duration (monitor by HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • The reaction mixture can then be concentrated, and the product isolated by crystallization or other suitable purification methods.

Protocol 2: Large-Scale Reduction of 5-Methoxy-4-nitropyrimidine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (molar eq.)
5-Methoxy-4-nitropyrimidine155.11-1.0
5% Palladium on Carbon (wet)--1-5 mol%
Methanol32.040.792-
Hydrogen Gas2.02-Excess

Procedure:

  • Charge a hydrogenation reactor with 5-methoxy-4-nitropyrimidine, methanol, and the wet Pd/C catalyst.

  • Seal the reactor and purge with nitrogen to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with efficient stirring.

  • Monitor the reaction by hydrogen uptake and HPLC analysis.

  • Upon completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a bed of celite to remove the catalyst.

  • The filtrate can be concentrated, and the product isolated by crystallization.

Visualization of Synthetic Workflows

Workflow for Amination of 4-Chloro-5-methoxypyrimidine

start Charge Reactor with 4-Chloro-5-methoxypyrimidine and Isopropanol purge Purge with Nitrogen start->purge cool Cool Reactor purge->cool ammonia Introduce Anhydrous Ammonia cool->ammonia heat Heat to Reaction Temperature ammonia->heat react Maintain Temperature and Pressure (Monitor by HPLC) heat->react cool_vent Cool and Vent Excess Ammonia react->cool_vent isolate Product Isolation (Crystallization) cool_vent->isolate

Caption: Workflow for the large-scale amination of 4-chloro-5-methoxypyrimidine.

Workflow for Reduction of 5-Methoxy-4-nitropyrimidine

start Charge Reactor with 5-Methoxy-4-nitropyrimidine, Methanol, and Pd/C purge Purge with Nitrogen start->purge pressurize Pressurize with Hydrogen purge->pressurize heat Heat to Reaction Temperature pressurize->heat react Maintain Temperature and Pressure (Monitor by HPLC) heat->react cool_vent Cool, Vent, and Purge with Nitrogen react->cool_vent filter Filter to Remove Catalyst cool_vent->filter isolate Product Isolation (Crystallization) filter->isolate

Caption: Workflow for the large-scale reduction of 5-methoxy-4-nitropyrimidine.

Purification Considerations for this compound

The final purity of this compound is critical for its use in subsequent applications. Here are some key considerations for its large-scale purification:

  • Crystallization: This is the most common and cost-effective method for purifying solid organic compounds at scale. The choice of solvent is crucial. A good solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble. Common solvents for aminopyrimidines include alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene), or mixtures thereof.

  • Acid-Base Extraction: The basic nature of the amino group allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine into the aqueous phase. The aqueous layer is then basified to precipitate the pure amine, which can be collected by filtration. This method is effective for removing non-basic impurities.

  • Column Chromatography: While highly effective at the lab scale, column chromatography can be expensive and challenging to implement at a very large scale. However, for high-purity requirements, it may be necessary. Normal-phase chromatography on silica gel is common, often using a gradient of a non-polar solvent (e.g., heptane) and a polar solvent (e.g., ethyl acetate).

References

troubleshooting unexpected results in 1H NMR of pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting unexpected results in the ¹H NMR analysis of pyrimidine-based compounds. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a guide grounded in mechanistic understanding and field-proven strategies. Here, you will find causal explanations for common spectral artifacts and robust, self-validating protocols to diagnose and resolve them.

Troubleshooting Guide: From Spectrum to Solution

This guide is structured in a question-and-answer format to directly address the most common and perplexing issues encountered during the NMR analysis of pyrimidines.

Q1: Why are the peaks for my pyrimidine ring protons unexpectedly broad?

Peak broadening is one of the most frequent issues and can obscure vital structural information.[1] The underlying cause is often a dynamic process occurring on the NMR timescale.

Possible Causes & Diagnostic Solutions:

  • Chemical Exchange: Protons on your molecule may be rapidly exchanging between different chemical environments.[2]

    • Tautomerism: Many pyrimidine derivatives, especially those with hydroxyl or amino groups (e.g., uracil, cytosine), exist in a tautomeric equilibrium (keto-enol or amino-imino forms).[3][4] If the rate of interconversion is comparable to the NMR timescale, the corresponding proton signals will broaden.

    • Proton Exchange with Solvent: Labile protons (e.g., N-H, O-H) can exchange with residual protons in the NMR solvent or with each other. This is particularly noticeable for amine and hydroxyl substituents.[2][5]

  • Intermediate Rotational Speed: Bulky substituents on the pyrimidine ring can exhibit restricted rotation. If the speed of rotation is intermediate on the NMR timescale, this will lead to significant peak broadening.[6]

  • Low Solubility or Aggregation: If your compound is not fully dissolved or is forming aggregates in solution, you will observe broad peaks due to the slower tumbling of molecules.[7]

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) or dissolved oxygen can drastically shorten relaxation times (T2), leading to broad signals.

Troubleshooting Workflow:

G start Broad Peaks Observed in ¹H NMR Spectrum cause1 Potential Cause: Chemical Exchange (Tautomerism, Proton Exchange) start->cause1 cause2 Potential Cause: Poor Solubility / Aggregation start->cause2 cause3 Potential Cause: Paramagnetic Impurities start->cause3 cause4 Potential Cause: Poor Shimming start->cause4 solution1 Solution: Perform Variable Temperature (VT) NMR. - Sharper peaks at low T (slow exchange) - Sharper peaks at high T (fast exchange) cause1->solution1 Diagnostic Test solution2 Solution: Change Solvent (e.g., to DMSO-d₆, Methanol-d₄). Try different concentrations. cause2->solution2 Corrective Action solution3 Solution: Filter sample through Celite/silica plug. Degas solvent. cause3->solution3 Corrective Action solution4 Solution: Re-shim the instrument. cause4->solution4 Corrective Action

Q2: A peak I expected to see is missing, or its integration is too low. Why?

The complete disappearance of a signal is often due to hydrogen-deuterium (H-D) exchange with the NMR solvent.[8]

Primary Cause & Confirmation:

  • Exchangeable Protons: Protons attached to heteroatoms (N-H in amines/amides, O-H in hydroxyls) are labile and can be replaced by deuterium from the solvent (e.g., CDCl₃ often contains traces of D₂O, and solvents like Methanol-d₄ or D₂O are designed for this). Since deuterium does not produce a signal in ¹H NMR, the peak for the original proton vanishes.[5][9]

Diagnostic Protocol: The D₂O Shake

This is a definitive test to confirm the presence of exchangeable protons.

  • Acquire a standard ¹H NMR spectrum of your sample in a non-deuterated protic solvent like CDCl₃ or DMSO-d₆.

  • Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Result: The signals corresponding to N-H or O-H protons will have disappeared or significantly decreased in intensity.[7]

Q3: The chemical shifts of my pyrimidine protons are not where I predicted them to be. What causes these shifts?

Chemical shifts are exquisitely sensitive to the electronic environment. Deviations from predicted values often provide rich structural and environmental information.[10]

Key Influencing Factors:

  • Solvent Effects: The choice of NMR solvent is critical. Aromatic solvents like benzene-d₆ can cause significant upfield shifts for protons positioned above or below the plane of the benzene ring due to its magnetic anisotropy. Polar solvents like DMSO-d₆ can form hydrogen bonds with the solute, leading to substantial downfield shifts of the involved protons.[7][11][12]

  • pH of the Solution: The protonation state of the pyrimidine ring nitrogens or substituents dramatically alters the electronic distribution. For example, protonating a ring nitrogen is strongly deshielding, causing adjacent protons to shift significantly downfield. Ensure consistent pH, especially when comparing spectra.[13]

  • Concentration: At high concentrations, molecules may aggregate through intermolecular interactions like hydrogen bonding or π-stacking. This changes the average chemical environment experienced by the protons, leading to concentration-dependent chemical shifts.[14]

  • Temperature: Temperature can influence chemical shifts by altering conformational equilibria, the extent of hydrogen bonding, and rates of dynamic exchange.[15][16]

G pyrimidine Pyrimidine Core solvent solvent pyrimidine->solvent ph ph pyrimidine->ph temp temp pyrimidine->temp conc conc pyrimidine->conc

Frequently Asked Questions (FAQs)

Q4: What are the typical chemical shift ranges for protons on a pyrimidine ring?

While exact values depend on the factors mentioned above, some general ranges can be established. Electron-donating groups (EDGs) like -NH₂ or -OCH₃ will shift signals upfield (lower ppm), while electron-withdrawing groups (EWGs) like -NO₂ will shift them downfield (higher ppm).[17]

Proton PositionTypical Chemical Shift (δ, ppm) in CDCl₃Notes
H-2 9.2 - 9.3Often a singlet or a small doublet. Very deshielded due to two adjacent nitrogen atoms.[18]
H-4 / H-6 8.7 - 8.8Typically a doublet. Deshielded by the adjacent nitrogen.
H-5 7.3 - 7.4Often a triplet or doublet of doublets. Most upfield of the ring protons.[18]

Q5: How does tautomerism appear in the ¹H NMR spectrum?

Tautomerism can manifest in several ways depending on the rate of exchange at the measurement temperature:

  • Slow Exchange (Low Temperature): You will see two distinct sets of peaks, one for each tautomer. The integration of these sets reflects the equilibrium population of each form.

  • Fast Exchange (High Temperature): You will see a single set of sharp, population-averaged peaks. The chemical shifts will be a weighted average of the shifts of the individual tautomers.

  • Intermediate Exchange (Coalescence Temperature): You will see very broad, often poorly defined peaks as the signals for the two tautomers merge.[19] This is a common cause of the "broad peaks" issue discussed in Q1.

Q6: My multiplets are overlapping and difficult to interpret. What should I do?

When 1D ¹H NMR spectra are too complex, advanced techniques are necessary.

  • Change Solvent: As noted in Q3, switching to a solvent like benzene-d₆ can often resolve overlapping signals.[7]

  • Higher Magnetic Field: If available, using a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of signals, often resolving multiplets.

  • 2D NMR Spectroscopy: This is the most powerful solution.

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled to each other (typically through 2-3 bonds).[17]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (2-4 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.[17]

Advanced Diagnostic Protocols

Protocol: Variable Temperature (VT) NMR for Studying Dynamic Processes

This experiment is the gold standard for investigating phenomena like tautomerism or restricted bond rotation.

Methodology:

  • Sample Preparation: Prepare a sample of your compound in a suitable solvent that has a wide liquid range (e.g., Toluene-d₈, DMSO-d₆, or Methanol-d₄). Ensure the concentration is optimized to avoid aggregation.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Cooling Sequence: Gradually lower the temperature in steps (e.g., 10-20 K increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until you observe either sharp signals for distinct species (slow exchange regime) or the sample freezes.[20]

  • Heating Sequence: From room temperature, gradually increase the temperature in steps. Acquire spectra at each step. Continue until you observe a single set of sharp, averaged signals (fast exchange regime) or the solvent boils.[21]

  • Data Analysis:

    • Identify the Coalescence Temperature (Tc): This is the temperature at which two exchanging peaks merge into a single broad peak.[22]

    • Analyze Peak Sharpening: Observe how the line widths change with temperature. Sharpening at low temperatures indicates slow exchange, while sharpening at high temperatures indicates fast exchange.[15] This behavior confirms a dynamic process is responsible for room-temperature broadening.

References

Technical Support Center: Strategies for Selective Functionalization of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of the pyrimidine core. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis and modification of pyrimidine derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1][2] This guide provides in-depth technical support for common synthetic challenges.

Troubleshooting Guides & FAQs

This section provides solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.

Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Issue 1: Low or No Yield in Cross-Coupling Reactions

Question: My cross-coupling reaction with a pyrimidine substrate is resulting in low or no product yield. What are the common causes and how can I troubleshoot this?

Answer: Low yields in cross-coupling reactions involving pyrimidines are a frequent challenge. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or the quality of your reagents. The electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms can complicate these reactions.[3][4]

Troubleshooting Workflow:

Here is a systematic workflow to diagnose and solve issues with low-yield cross-coupling reactions.

G cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_catalyst Catalyst System cluster_troubleshoot Specific Side Reactions start Low/No Yield reagents Reagent Quality Check start->reagents Start Here conditions Reaction Condition Optimization reagents->conditions Reagents OK? reagent1 Impure Starting Materials? Purify by recrystallization/chromatography. reagents->reagent1 reagent2 Boronic Acid Decomposition? Use fresh boronic acid or a more stable pinacol ester. reagents->reagent2 catalyst Catalyst/Ligand Screening conditions->catalyst Still Low Yield? cond1 Suboptimal Base? Screen K₂CO₃, K₃PO₄, Cs₂CO₃. conditions->cond1 cond2 Incorrect Solvent? Ensure anhydrous, deoxygenated solvent (Toluene, Dioxane, THF). conditions->cond2 cond3 Temperature too high/low? Adjust temperature. Lower if catalyst decomposition is observed. conditions->cond3 troubleshoot Advanced Troubleshooting catalyst->troubleshoot No Improvement? cat1 Inappropriate Ligand? Screen bulky, electron-rich phosphine or NHC ligands. catalyst->cat1 cat2 Catalyst Deactivation? Increase catalyst loading or use a more robust pre-catalyst. catalyst->cat2 success Successful Coupling troubleshoot->success Problem Solved ts1 Dehalogenation? Use milder base or different ligand. troubleshoot->ts1 ts2 Alkyne homocoupling (Sonogashira)? Reduce Cu(I) loading or use a copper-free protocol. troubleshoot->ts2

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the optimization of various parameters for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, a representative model reaction.[5][6]

Table 1: Catalyst Screening [5]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Table 2: Solvent Mixture Screening [5]

Solvent (v/v)Yield (%)
1,4-Dioxane/H₂O (2:1)65
Toluene/H₂O (2:1)55
DME/H₂O (2:1)60
Acetonitrile/H₂O (2:1)40
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (5 mol%), 100 °C, 15 min, microwave irradiation.
Issue 2: Poor Regioselectivity with Dihalopyrimidines

Question: I am trying to perform a substitution on a 2,4-dihalopyrimidine, but I'm getting a mixture of isomers or the wrong isomer. How can I control the regioselectivity?

Answer: Controlling regioselectivity in the functionalization of dihalopyrimidines is a common challenge. The inherent electronic properties of the pyrimidine ring generally favor substitution at the C4 position over the C2 and C5 positions.[3][4][6][7] However, this selectivity can be influenced by several factors.

G cluster_factors Factors Influencing Regioselectivity cluster_outcome Reaction Outcome F1 Electronic Effects (C4 > C2 > C5) F2 Steric Hindrance O1 C4-Substitution (Generally Favored) F1->O1 Dominant Factor F3 Reaction Conditions (Temperature, Solvent) O2 C2-Substitution F2->O2 Bulky groups at C5 F4 Nature of Nucleophile/Coupling Partner O3 Mixture of Isomers F3->O3 Suboptimal Conditions F4->O2 e.g., Thiophenols under specific conditions G cluster_strategies Strategies for Regiocontrol start Desired C-H Functionalization dom Directed ortho-Metalation (DoM) - Utilizes a directing group (DG) - Strong base (e.g., n-BuLi, LDA) - ortho to DG start->dom tmc Transition-Metal Catalysis - Pd, Ni, Cu catalysts - Ligand-controlled selectivity - C5-arylation of 2-aminopyrimidines start->tmc photo Photocatalysis - Visible light irradiation - Radical mechanisms - Often different selectivity from thermal reactions start->photo G prep Prepare Reactants in Microwave Vial irradiate Microwave Irradiation (100 °C, 15 min) prep->irradiate workup Aqueous Workup & Extraction irradiate->workup purify Column Chromatography workup->purify product Isolated Product purify->product

References

Technical Support Center: Stability Studies of 5-Methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Methoxypyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for navigating the complexities of its stability profile. Understanding the stability of a molecule is not merely a regulatory formality; it is a critical component of ensuring data integrity, developing robust formulations, and guaranteeing the safety and efficacy of potential therapeutics.[1] This document synthesizes established principles from regulatory guidelines with practical, field-proven advice to support your experimental success.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding the handling, storage, and preparation of this compound solutions.

Q1: What are the recommended storage conditions for solid this compound?

A1: Based on available safety data for the compound and its structural analogs, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, typically refrigerated (2-8°C).[2] The compound is noted to be potentially light and air-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is strongly recommended to maintain its purity.

Q2: What solvents are suitable for preparing stock solutions of this compound?

A2: While specific solubility data is limited, compounds with similar aminopyrimidine structures are often soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For aqueous-based experiments, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform serial dilutions into the aqueous buffer.[3] Always perform a small-scale solubility test before preparing a large stock solution to ensure compatibility and avoid precipitation.

Q3: How should I prepare and store solutions of this compound for experiments?

A3: Stock solutions in anhydrous organic solvents like DMSO should be stored at -20°C or -80°C to minimize degradation.[3] It is best practice to aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[3] For aqueous working solutions, it is highly recommended to prepare them fresh immediately before each experiment. The stability of the compound in aqueous media can be pH-dependent, and prolonged storage is not advised without specific stability data for your conditions.

Q4: Is this compound known to be incompatible with any common lab reagents?

A4: Yes, the material is incompatible with strong oxidizing agents.[2] Contact with strong oxidizers can lead to rapid degradation of the molecule, particularly targeting the amine and methoxy functional groups.[4] Care should be taken to avoid cross-contamination with such reagents.

Section 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides solutions to specific issues that may arise during your stability studies, framed in a problem-and-solution format.

Issue 1: My analytical results are inconsistent, and the purity of my standard appears to be decreasing over time.

  • Possible Cause: The compound may be degrading under your current storage or handling conditions. Aminopyrimidines can be susceptible to oxidation and photolytic degradation.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that both solid material and stock solutions are stored as recommended (refrigerated or frozen, protected from light and air).[2]

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a validated stock solution for each experiment. Avoid using aqueous solutions that have been stored for an extended period.

    • Inert Atmosphere: When weighing the solid or preparing solutions, consider working under an inert gas atmosphere (e.g., in a glove box or using a nitrogen blanket) to minimize exposure to oxygen.

    • Use Low-Actinic Glassware: Prepare and store solutions in amber vials or glassware wrapped in aluminum foil to prevent light-induced degradation.[5]

Issue 2: During my forced degradation study, I am observing a significant loss of the parent compound even in my control sample.

  • Possible Cause: The degradation may be occurring in your analytical workflow (e.g., in the autosampler) or the control conditions themselves may be too harsh. The compound might be unstable in the chosen dissolution solvent or at the ambient temperature of the lab.

  • Troubleshooting Steps:

    • Autosampler Stability: Perform a short-term stability test by placing a prepared sample in the autosampler and analyzing it at regular intervals (e.g., 0, 2, 4, 8 hours) to determine if degradation is occurring during the analytical run. If so, consider cooling the autosampler tray.

    • Solvent Selection: The choice of solvent for stability studies is critical. Ensure the compound is stable in the diluent used for analysis. Test stability in different solvents if necessary.

    • pH of Medium: The hydrolytic stability of aminopyrimidines can be highly pH-dependent.[3] Your control sample's pH might be promoting degradation. Assess the stability in your dissolution medium at the start of the experiment.

Issue 3: I am not seeing any degradation under the stress conditions recommended by ICH guidelines.

  • Possible Cause: this compound may be intrinsically stable under the initial stress conditions applied, or the conditions may not be severe enough to induce degradation.

  • Troubleshooting Steps:

    • Increase Stress Severity: The goal of forced degradation is to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[4][6] If no degradation is observed, incrementally increase the stressor. For example:

      • Thermal: Increase the temperature in 10°C increments (e.g., from 60°C to 70°C).[7]

      • Hydrolytic: Increase the concentration of the acid/base (e.g., from 0.1 N to 1 N HCl) or extend the exposure time.

      • Oxidative: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10%).[4]

    • Ensure Exposure: For photostability studies, ensure the sample is adequately exposed to the light source as per ICH Q1B guidelines.[5] For thermal studies in solid-state, ensure the sample is spread in a thin layer to allow for uniform heat exposure.

Troubleshooting Decision Workflow

Caption: Troubleshooting workflow for common stability study issues.

Section 3: Detailed Experimental Protocols

A well-designed forced degradation study is essential for understanding degradation pathways and developing stability-indicating analytical methods.[1][4] The following protocols are based on the principles outlined in the ICH Q1A(R2) guideline.[7][8] The target for degradation is typically between 5-20% to ensure that the primary degradation products are formed without generating secondary, irrelevant products.[6][9]

Protocol 1: Forced Degradation (Stress Testing) of this compound

Objective: To identify potential degradation products and evaluate the intrinsic stability of this compound under various stress conditions.

Analytical Method: A validated stability-indicating HPLC method with UV or MS detection is required. The method must be able to separate the parent compound from all potential degradation products.

1. Preparation of Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • For each condition, dilute the stock solution with the respective stressor to a final concentration of ~100 µg/mL.

  • Prepare a control sample by diluting the stock solution with the dissolution solvent (e.g., 50:50 acetonitrile:water) and store it under normal conditions, protected from light.

2. Stress Conditions: The following table summarizes the recommended starting conditions for the stress tests.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N HCl60°C24 - 48 hours
Base Hydrolysis 0.1 N NaOH60°C24 - 48 hours
Neutral Hydrolysis Purified Water60°C24 - 48 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal (Solid) Dry Heat70°C48 hours
Thermal (Solution) In Diluent70°C48 hours
Photostability ICH Q1B Option 2Room TempExpose to ≥1.2 million lux hours and ≥200 watt hours/m²

3. Experimental Procedure:

  • Hydrolysis:

    • Add the stock solution to pre-heated acid, base, or water in volumetric flasks.

    • Maintain the flasks at the specified temperature for the target duration.

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot.

    • Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the reaction.

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.

  • Oxidation:

    • Add the stock solution to the hydrogen peroxide solution at room temperature.

    • Protect the sample from light.

    • Withdraw aliquots at specified time points, dilute with mobile phase, and analyze immediately.

  • Thermal Stress:

    • For solid-state, spread a thin layer of the powder in a petri dish and place it in an oven.

    • For solution-state, place a sealed vial of the sample in an oven.

    • At the end of the study, cool the sample, dissolve/dilute it to the target concentration, and analyze.

  • Photostability:

    • Expose the sample (both solid and solution) to a calibrated light source as per ICH Q1B guidelines.[5]

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to act as a dark control.

    • After exposure, prepare the samples for analysis and compare the chromatograms of the exposed sample, the dark control, and the initial sample.

Forced Degradation Experimental Workflow

Caption: General workflow for a forced degradation study.

Section 4: Data Interpretation and Potential Degradation Pathways

Interpreting Chromatographic Data

  • Mass Balance: A good forced degradation study should demonstrate mass balance. This means the sum of the assay of the parent drug and the impurities should be close to 100% of the initial concentration. Poor mass balance may indicate that some degradants are not being detected by the analytical method.

  • Peak Purity: Use a Diode Array Detector (DAD) or a mass spectrometer to assess peak purity for both the parent compound and the major degradants. This ensures that each peak corresponds to a single component.

  • Structural Elucidation: For significant degradation products, use techniques like LC-MS/MS and NMR to elucidate their structures.[10] This is crucial for understanding the degradation mechanism.

Hypothetical Degradation Pathways for this compound

Based on the functional groups present, the following degradation pathways are chemically plausible. This diagram is a predictive tool to guide the identification of unknown peaks in your chromatograms.

  • Hydrolysis: Under harsh acidic or basic conditions, the methoxy group (-OCH₃) could be hydrolyzed to a hydroxyl group (-OH), forming 5-hydroxypyrimidin-4-amine.

  • Oxidation: The primary amine (-NH₂) is susceptible to oxidation, potentially forming nitroso or nitro derivatives, or leading to ring opening under harsh conditions. The pyrimidine ring itself can also be oxidized.

  • Photolysis: UV light can induce radical reactions, potentially leading to dimerization or complex rearrangements of the pyrimidine ring structure.

G main This compound (Parent Compound) hydrolysis Acid/Base Hydrolysis main->hydrolysis -OCH₃ → -OH oxidation Oxidation (e.g., H₂O₂) main->oxidation -NH₂ Oxidation photolysis Photolysis (UV/Vis Light) main->photolysis Radical Reactions prod1 5-Hydroxypyrimidin-4-amine (Demethylation) hydrolysis->prod1 prod2 Oxidized Derivatives (e.g., Nitroso, Ring-Opened) oxidation->prod2 prod3 Photodegradants (e.g., Dimers, Isomers) photolysis->prod3

Caption: Hypothetical degradation pathways for this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Aminopyrimidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the aminopyrimidine scaffold is a privileged structure, a recurring motif in a multitude of clinically successful drugs and a cornerstone in the design of novel therapeutic agents. The versatility of this heterocycle, its ability to engage in a range of biological interactions, and its synthetic tractability have cemented its importance in drug discovery. However, the very ubiquity of the aminopyrimidine core necessitates a deep and practical understanding of the various synthetic strategies available for its construction. The choice of synthetic route can profoundly impact the efficiency, cost, and scalability of a drug development program.

This guide provides an in-depth comparative analysis of the principal and modern synthetic routes to aminopyrimidines. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of protocols, but a critical evaluation of the underlying mechanisms, practical considerations, and supporting experimental data to empower you to make the most informed decisions in your synthetic endeavors.

The Enduring Classic: The Principal Synthesis

The Principal Synthesis is the traditional and most fundamentally recognized method for constructing the pyrimidine ring. It involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with an amidine derivative.

Mechanistic Insights and Strategic Considerations

The reaction proceeds via a nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization through the attack of the second amidine nitrogen on the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrimidine ring.

Caption: Mechanism of the Principal Synthesis of Aminopyrimidines.

Expertise & Experience: The choice of the 1,3-dicarbonyl component is a key determinant of the substitution pattern on the final pyrimidine ring. While symmetrical diketones like acetylacetone are straightforward, unsymmetrical variants can lead to regioselectivity challenges, often yielding a mixture of products. The use of β-ketoesters or malonates can provide access to pyrimidinones, which can be subsequently converted to aminopyrimidines. The strength of the acid or base catalyst and the reaction temperature are critical parameters that need to be optimized for each specific substrate pair to maximize yield and minimize side reactions.

Trustworthiness: A significant advantage of the Principal Synthesis is its robustness and predictability for a wide range of simple substrates. The starting materials are often commercially available and inexpensive, making it a cost-effective option for large-scale production. However, its limitation lies in the often harsh reaction conditions (high temperatures, strong acids or bases), which are incompatible with sensitive functional groups, a common feature in complex drug molecules.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

Materials:

  • Acetylacetone (2,4-pentanedione), freshly distilled

  • Guanidine hydrochloride

  • Sodium ethoxide (prepared fresh from sodium metal and absolute ethanol)

  • Absolute ethanol

  • Drying tube (calcium chloride)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.

  • Reaction Setup: To the sodium ethoxide solution, add 23.9 g (0.25 mol) of guanidine hydrochloride. Stir the mixture until the guanidine hydrochloride is completely dissolved.

  • Addition of Diketone: Add 25.0 g (0.25 mol) of freshly distilled acetylacetone dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining a gentle reflux.

  • Reaction Monitoring: After the addition is complete, heat the mixture to a gentle reflux for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: To the resulting solid, add 100 mL of cold water and stir to dissolve the inorganic salts. Filter the white precipitate of 2-amino-4,6-dimethylpyrimidine, wash with cold water, and dry in a vacuum oven. The product can be further purified by recrystallization from ethanol.

The Era of Precision: Metal-Catalyzed Cross-Coupling Reactions

The development of transition-metal-catalyzed cross-coupling reactions has been a paradigm shift in organic synthesis, and their application to aminopyrimidine synthesis has provided access to a vast chemical space with unprecedented control and functional group tolerance.

The Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine.[1] This reaction has become a workhorse in medicinal chemistry for the synthesis of arylamines, including aminopyrimidines.

Mechanism and Key Considerations: The catalytic cycle involves the oxidative addition of a Pd(0) species to the pyrimidine halide, forming a Pd(II) complex. Coordination of the amine, followed by deprotonation by a base, generates a palladium-amido complex. Reductive elimination from this complex yields the desired aminopyrimidine and regenerates the active Pd(0) catalyst.

G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Ar-X Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)L_n(HNR'R'')]+X- Amine_Coord->PdII_Amine HNR'R'' Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n-NR'R'' Deprotonation->PdII_Amido Base RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Expertise & Experience: The success of a Buchwald-Hartwig amination is highly dependent on the judicious choice of the palladium precursor, the phosphine ligand, and the base. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often crucial for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction. The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) must be carefully considered based on the pKa of the amine and the functional group tolerance of the substrates. For challenging substrates, the use of pre-formed palladium catalysts can offer improved reactivity and reproducibility.

Trustworthiness: The Buchwald-Hartwig amination offers exceptional functional group tolerance and regioselectivity, making it a highly reliable method for the synthesis of complex aminopyrimidines. The reaction conditions are generally milder than the Principal Synthesis. However, the cost of palladium catalysts and specialized ligands can be a significant consideration for large-scale synthesis. Furthermore, the removal of residual palladium from the final product is a critical step in the synthesis of active pharmaceutical ingredients (APIs).

Experimental Protocol: Synthesis of 2-(N-Anilino)-4-phenylpyrimidine

Materials:

  • 2-Chloro-4-phenylpyrimidine

  • Aniline

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube and manifold for inert atmosphere techniques

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-4-phenylpyrimidine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL), followed by aniline (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(N-anilino)-4-phenylpyrimidine.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed C-N cross-coupling reaction that provides an alternative to the palladium-catalyzed methods. While traditional Ullmann conditions were often harsh, modern protocols with the use of ligands have significantly improved the reaction's scope and mildness.

Mechanism and Key Considerations: The mechanism is thought to involve the formation of a copper(I)-amido species, which then undergoes a nucleophilic aromatic substitution-like reaction with the pyrimidine halide. The use of chelating ligands, such as 1,10-phenanthroline or diamines, can accelerate the reaction by stabilizing the copper species and facilitating the catalytic cycle.

G cluster_ullmann Ullmann Condensation Catalytic Cycle CuI Cu(I)X Cu_Amido Cu(I)NR'R'' CuI->Cu_Amido Base Amine_React HNR'R'' Amine_React->Cu_Amido Ox_Add Oxidative Addition Cu_Amido->Ox_Add CuIII_Complex Ar-Cu(III)L_n(NR'R'')(X) Ox_Add->CuIII_Complex Ar-X Red_Elim Reductive Elimination CuIII_Complex->Red_Elim Red_Elim->CuI Product Ar-NR'R'' Red_Elim->Product

Caption: Proposed catalytic cycle for the Ullmann C-N coupling.

Expertise & Experience: The Ullmann condensation can be a valuable alternative when palladium-catalyzed reactions fail, particularly for certain substrate combinations. The choice of copper source (e.g., CuI, Cu₂O, or copper powder) and ligand is crucial. The reaction often requires higher temperatures than the Buchwald-Hartwig amination. The base, typically a carbonate or phosphate, also plays a critical role.

Trustworthiness: A key advantage of the Ullmann condensation is the lower cost of copper catalysts compared to palladium. However, the reaction can be less general and may require more optimization than its palladium-catalyzed counterpart. Stoichiometric amounts of copper were often used in older procedures, leading to purification challenges. Modern catalytic versions have largely overcome this issue.

The Frontier: Direct C-H Amination

Direct C-H amination represents a highly atom- and step-economical approach to aminopyrimidine synthesis. This strategy avoids the need for pre-functionalized pyrimidines (e.g., halides or triflates) by directly forming a C-N bond at a C-H position.

Mechanism and Key Considerations: These reactions are typically mediated by transition metal catalysts (e.g., palladium, rhodium, copper) that facilitate the activation of a C-H bond. The regioselectivity of the amination is a major challenge and is often directed by the inherent electronic properties of the pyrimidine ring or through the use of a directing group. The mechanism can vary depending on the catalyst and oxidant used, but often involves the formation of a metal-carbon bond followed by reaction with an amine source.

Caption: General representation of a direct C-H amination reaction.

Expertise & Experience: Direct C-H amination is a rapidly evolving field. While powerful, these methods often require careful optimization of the catalyst, oxidant, and reaction conditions to achieve good yields and regioselectivity. The substrate scope can be more limited compared to cross-coupling reactions. However, for specific applications, C-H amination can provide a more elegant and efficient route to the desired aminopyrimidine.

Trustworthiness: The primary advantage of C-H amination is its efficiency and green credentials, as it avoids the generation of stoichiometric amounts of halide waste. However, the development of general and robust catalytic systems is still an active area of research. The regioselectivity can be difficult to control without the use of directing groups, which adds extra steps to the overall synthetic sequence.

Comparative Performance Analysis

FeaturePrincipal SynthesisBuchwald-Hartwig AminationUllmann CondensationDirect C-H Amination
Starting Materials 1,3-Dicarbonyl, AmidinePyrimidine Halide/Triflate, AminePyrimidine Halide, AminePyrimidine, Amine Source
Key Reagents Strong Acid/BasePd Catalyst, Ligand, BaseCu Catalyst, Ligand, BaseMetal Catalyst, Oxidant
Reaction Conditions Often harsh (high temp.)Mild to moderateModerate to high temp.Varies, often requires oxidant
Functional Group Tolerance Low to moderateHighModerate to highModerate
Regioselectivity Potential for mixturesHighHighA significant challenge
Cost LowHigh (catalyst & ligand)ModerateVaries (catalyst)
Atom Economy ModerateGoodGoodExcellent
Scalability Generally goodCan be challengingModerateUnder development
Key Advantage Cost-effective, scalableBroad scope, high selectivityLower catalyst costHigh atom and step economy
Key Disadvantage Harsh conditions, low toleranceCatalyst cost, metal removalHigher temperatures, less generalRegioselectivity control

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of aminopyrimidines is a mature field with a diverse and powerful toolbox of synthetic methods. The choice of the optimal route is a strategic decision that must be guided by a thorough analysis of the target molecule's structure, the desired scale of the synthesis, and economic considerations.

  • For simple, robust aminopyrimidine cores on a large scale, the Principal Synthesis remains a viable and cost-effective option.

  • For the synthesis of complex, highly functionalized aminopyrimidines, particularly in a drug discovery setting where functional group tolerance and regiocontrol are paramount, the Buchwald-Hartwig amination is often the method of choice.

  • The Ullmann condensation provides a valuable, lower-cost alternative to palladium-catalyzed methods, especially when the latter proves problematic.

  • Direct C-H amination represents the future of efficient and sustainable synthesis, and for specific targets where regioselectivity can be controlled, it offers an elegant and powerful approach.

As a Senior Application Scientist, I encourage you to not only master the execution of these protocols but to also understand the fundamental principles that govern their reactivity. This deeper understanding will enable you to troubleshoot effectively, innovate, and ultimately accelerate your journey from a synthetic concept to a life-changing therapeutic.

References

A Comparative Guide to the Definitive Structural Validation of 5-Methoxypyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis of countless therapeutic agents. The 5-Methoxypyrimidin-4-amine scaffold, in particular, is a privileged structure, offering a unique combination of hydrogen bonding capabilities and metabolic stability that makes it a frequent starting point in drug discovery. However, the synthetic routes to these compounds can often yield a variety of constitutional isomers and regioisomers. An unconfirmed structure entering a development pipeline can lead to the catastrophic loss of time, resources, and intellectual property.

This technical guide provides a comparative analysis of the essential analytical techniques required for the unambiguous structural validation of this compound derivatives. As a senior application scientist, my focus is not just on the "how," but the "why"—explaining the causality behind the selection of orthogonal analytical techniques to build a self-validating system for structural confirmation. We will explore the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography, providing field-proven insights and detailed experimental protocols.

The Imperative of Orthogonal Validation

The core principle of robust structural elucidation is the use of orthogonal methods—techniques that rely on different physical principles. For the this compound scaffold, relying on a single technique is insufficient. For instance, mass spectrometry can confirm the elemental composition, but it cannot differentiate between isomers like 5-Methoxy- and 6-Methoxypyrimidin-4-amine. NMR can define the connectivity, but in cases of ambiguous proton environments, it may not be definitive. X-ray crystallography provides the absolute 3D structure but requires a suitable crystal. A truly validated structure is one where the data from NMR, MS, and ideally, X-ray crystallography, are all in complete agreement.

This workflow ensures a multi-faceted confirmation of the molecule's identity, leaving no room for ambiguity.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow cluster_conclusion Final Confirmation synth Crude Product (Potential Isomers) ms Mass Spectrometry (MS) Confirms Molecular Formula synth->ms Step 1: Elemental Composition nmr NMR Spectroscopy Establishes Connectivity ms->nmr Step 2: Isomer Differentiation final Unambiguously Validated Structure ms->final xray X-ray Crystallography Defines 3D Structure nmr->xray Step 3 (Definitive): Absolute Configuration nmr->final xray->final final->ms Data Concordance final->nmr Data Concordance final->xray Data Concordance

Caption: Orthogonal workflow for structural validation.

Mass Spectrometry: The First Gate of Validation

Mass spectrometry (MS) serves as the initial and most rapid checkpoint. Its primary role is to confirm the molecular weight and elemental composition of the synthesized derivative, immediately verifying that the expected reaction has occurred. For this compound derivatives, high-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is indispensable.

Causality: Why ESI-HRMS? The polar nature of the amino and methoxy groups, along with the pyrimidine nitrogens, makes these molecules readily ionizable under soft ESI conditions, typically forming a protonated molecule [M+H]⁺. The high resolution of Time-of-Flight (TOF) or Orbitrap analyzers allows for the determination of the exact mass with sufficient accuracy (typically < 5 ppm) to confirm a unique molecular formula, distinguishing it from other potential elemental compositions.[1]

Anticipated Fragmentation Pattern

While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) experiments can provide valuable structural clues. The fragmentation of the this compound core is expected to proceed through characteristic losses.

G parent [M+H]⁺ (e.g., C₅H₈N₃O⁺, m/z 126.07) frag1 Loss of CH₃ radical (m/z 111.04) parent->frag1 - •CH₃ frag2 Loss of CH₂O (m/z 96.06) parent->frag2 - CH₂O frag3 Loss of HCN from amine (m/z 99.06) parent->frag3 - HCN frag4 Pyrimidine Ring Cleavage frag1->frag4 frag2->frag4 frag3->frag4

Caption: Proposed ESI-MS fragmentation pathway.

Table 1: Key Mass Spectrometry Data for this compound
ParameterValueSource
Molecular FormulaC₅H₇N₃ON/A
Molecular Weight125.13 g/mol N/A
Exact Mass [M]125.05891N/A
Monoisotopic Mass [M+H]⁺126.06674N/A
M+1 Isotope Abundance~5.9%N/A

Note: Data is calculated for the parent compound as specific experimental data is not publicly available.

Experimental Protocol: LC-MS/MS
  • Sample Preparation : Prepare a 1 mg/mL stock solution of the purified derivative in methanol or acetonitrile. Create a working solution of 10 µg/mL by diluting the stock with the initial mobile phase.[2]

  • Instrumentation : Utilize an HPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI source.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate : 0.4 mL/min.

  • Mass Spectrometer Conditions :

    • Ionization Mode : ESI, positive.

    • IonSpray Voltage : ~4500-5500 V.[2]

    • Scan Mode : Full scan (e.g., m/z 50-500) to detect the [M+H]⁺ ion, followed by data-dependent MS/MS acquisition on the most intense ions to observe fragmentation.

NMR Spectroscopy: Defining Connectivity

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound derivatives, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to definitively assign the substitution pattern.

Causality: Why a full suite of NMR? A simple ¹H NMR might show all the expected signals, but it cannot, on its own, prove their connectivity. For example, a methoxy signal could be at position 2, 4, 5, or 6. Two-dimensional experiments are a self-validating system. An HSQC experiment directly correlates each proton to the carbon it is attached to. The HMBC experiment is the key: it shows correlations between protons and carbons that are 2 or 3 bonds away. This allows one to "walk" across the molecule, unambiguously connecting the methoxy group to C5, the amino group to C4, and confirming the positions of all other substituents.

Anticipated Spectral Data

Based on the analysis of similar pyrimidine structures, the following spectral features are predicted for the core this compound scaffold.[3]

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)
PositionAssignmentPredicted ¹H Shift (δ) ppm (Multiplicity, Integration)Predicted ¹³C Shift (δ) ppmKey HMBC Correlations
2Pyrimidine C-H~8.2-8.4 (s, 1H)~155-158H2 -> C4, C6
4Pyrimidine C-NH₂-~158-162NH₂ -> C4, C5
5Pyrimidine C-OCH₃-~125-130OCH₃ -> C5
6Pyrimidine C-H~7.9-8.1 (s, 1H)~145-148H6 -> C2, C4, C5
--NH₂~6.5-7.5 (br s, 2H)-NH₂ -> C4, C5
--OCH₃~3.8-4.0 (s, 3H)~55-58OCH₃ -> C5
Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable NH₂ protons).[1]

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse (e.g., 'zg30').[4]

    • Parameters : Acquire with a sufficient relaxation delay (e.g., 2 seconds) and number of scans (e.g., 16) to achieve good signal-to-noise.

  • ¹³C{¹H} NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse (e.g., 'zgpg30').[4]

    • Parameters : A longer relaxation delay (e.g., 5 seconds) and a higher number of scans (e.g., 1024) are needed due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (COSY, HSQC, HMBC) :

    • Utilize standard, gradient-selected pulse programs.

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • For the HMBC, ensure the long-range coupling delay is optimized for typical ²JCH and ³JCH values (~8-10 Hz) to observe the key correlations that will confirm the substitution pattern.

X-ray Crystallography: The Unambiguous Proof

When a publication presents a novel structure, the gold standard for proof is a single-crystal X-ray diffraction study. This technique provides a 3D model of the molecule as it exists in the solid state, yielding precise bond lengths, bond angles, and stereochemistry. For this compound derivatives, this method definitively distinguishes between all possible isomers and provides invaluable information about intermolecular interactions, such as hydrogen bonding, which can be critical for understanding drug-receptor binding.[5][6]

Causality: Why is it the gold standard? Unlike spectroscopic methods which provide data that must be interpreted to build a structural model, crystallography directly images the electron density of the molecule, resulting in a physical model. It is the only technique that can provide the absolute structure without ambiguity, revealing subtle conformational details and crystal packing forces.[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization (The Critical Step) :

    • Technique : Slow evaporation is often the most successful method. Dissolve the highly purified compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to near saturation. Loosely cover the vial and allow the solvent to evaporate over several days to weeks.

    • Alternative : Vapor diffusion (hanging or sitting drop) is another common technique. A concentrated solution of the compound is allowed to equilibrate with a vapor of an anti-solvent, slowly inducing crystallization.

  • Crystal Selection and Mounting :

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a suitable goniometer head (e.g., using a cryoloop).

  • Data Collection :

    • Mount the crystal on the diffractometer, which is equipped with an X-ray source (e.g., Mo or Cu Kα) and a detector.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement :

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the molecular model against the experimental data, resulting in the final structure with parameters such as R-factor and goodness-of-fit indicating the quality of the model.[6]

Table 3: Key Outputs of X-ray Crystallographic Analysis
ParameterSignificance for Structural Validation
Space Group & Unit Cell Dimensions Defines the crystal system and the basic repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z) Provides the precise position of every non-hydrogen atom in 3D space.
Bond Lengths & Angles Confirms the covalent connectivity and geometry, which should align with known chemical principles.
Torsion Angles Defines the conformation of flexible parts of the molecule, such as the orientation of the methoxy group.
Intermolecular Interactions Reveals hydrogen bonding networks and π-stacking, crucial for understanding solid-state properties and potential biological interactions.

Conclusion

The structural validation of this compound derivatives is a critical, multi-step process that underpins the integrity of any subsequent research or development. A successful validation strategy does not rely on a single piece of evidence but builds a compelling case through the convergence of orthogonal analytical techniques. By first confirming the molecular formula with High-Resolution Mass Spectrometry , then establishing the atomic connectivity with a full suite of NMR experiments , and finally, where possible, obtaining the definitive 3D structure through X-ray Crystallography , researchers can achieve an unambiguous and self-validating confirmation. Adherence to this rigorous, multi-faceted approach ensures that the molecular structures forming the foundation of modern drug discovery are sound, reliable, and beyond reproach.

References

A Comparative Guide to the Biological Activity of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core - A Foundation for Biological Diversity

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life.[1] Its derivatives are essential components of all cells and living matter.[1] The three primary pyrimidine isomers of biological significance are cytosine , thymine , and uracil . These molecules are best known as the essential building blocks of nucleic acids, DNA and RNA, where they play a pivotal role in the storage and transfer of genetic information.[1] However, their biological activities extend far beyond this central dogma. Both naturally occurring pyrimidine isomers and a vast array of synthetic derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4]

This guide will dissect the biological activities of these key pyrimidine isomers, providing a comparative analysis of their known effects and the experimental methodologies used to elucidate them. We will also explore the metabolic pathways that govern their synthesis and degradation, offering insights into potential targets for therapeutic intervention.

The Natural Pyrimidine Isomers: A Tale of Three Bases

While structurally similar, cytosine, thymine, and uracil exhibit distinct biological roles primarily dictated by their presence in either DNA or RNA and the subtle but significant chemical differences between them.

A Comparative Overview of Uracil, Cytosine, and Thymine

FeatureUracilCytosineThymine
Structure Pyrimidine ring with two keto groups at positions 2 and 4.Pyrimidine ring with a keto group at position 2 and an amine group at position 4.Pyrimidine ring with two keto groups at positions 2 and 4, and a methyl group at position 5.
Primary Role Component of Ribonucleic Acid (RNA).Component of both DNA and RNA.Component of Deoxyribonucleic Acid (DNA).
Base Pairing Pairs with adenine in RNA.Pairs with guanine in both DNA and RNA.Pairs with adenine in DNA.
Stability Less stable than thymine. The absence of a methyl group makes it more susceptible to enzymatic degradation.Can undergo spontaneous deamination to form uracil, a potential source of mutation if not repaired.More stable than uracil due to the protective methyl group, which enhances resistance to oxidative damage.[5]

The primary biological "activity" of these natural isomers in their free form is their participation in the synthesis of nucleotides, which are the precursors for DNA and RNA.[6] Direct comparative data on the cytotoxicity, antimicrobial, or anti-inflammatory effects of the free bases (uracil, cytosine, and thymine) is sparse in the scientific literature. This is likely because their primary roles are within metabolic pathways, and their therapeutic potential is often realized in their nucleoside/nucleotide forms or as part of larger synthetic molecules.

Biological Activities of Pyrimidine Nucleosides and Synthetic Derivatives

The therapeutic potential of pyrimidines becomes more apparent when considering their nucleoside forms (uridine, cytidine, and thymidine) and the vast library of synthetic derivatives. These compounds have been extensively studied for their pharmacological effects.

Anticancer Activity

Pyrimidine analogs are a cornerstone of cancer chemotherapy.[3] They primarily act as antimetabolites, interfering with nucleic acid synthesis and leading to cell death in rapidly dividing cancer cells.[3]

Comparative Cytotoxicity of Pyrimidine Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
5-Fluorouracil (5-FU)MiaPaCa-2 (Pancreatic)13.2 ± 1.1[1]
GemcitabineMiaPaCa-2 (Pancreatic)24.2 ± 1.3[1]
XYZ-I-73 (5-FU derivative)MiaPaCa-2 (Pancreatic)3.6 ± 0.4[1]
Chromeno[2,3-d]pyrimidin-6-one (3)MCF7 (Breast)1.61[7]
Indolyl-pyrimidine hybrid (105)MCF-7 (Breast)5.1[8]
Indolyl-pyrimidine hybrid (105)HepG2 (Liver)5.02[8]
Indolyl-pyrimidine hybrid (105)HCT-116 (Colon)6.6[8]

This table is a representative sample and not an exhaustive list.

The data clearly indicates that modifications to the pyrimidine scaffold can lead to highly potent anticancer agents with IC50 values in the low micromolar range. For instance, the synthetic 5-FU derivative, XYZ-I-73, demonstrates significantly greater cytotoxicity against pancreatic cancer cells compared to the parent drug, 5-FU.[1]

Antimicrobial Activity

Pyrimidine derivatives have also shown significant promise as antibacterial and antifungal agents.[8] They can inhibit essential microbial enzymes or interfere with the synthesis of the microbial cell wall.

Comparative Antimicrobial Activity of Pyrimidine Derivatives

The antimicrobial efficacy of pyrimidine derivatives is often evaluated by measuring the zone of inhibition in a disc diffusion assay or by determining the minimum inhibitory concentration (MIC).

CompoundMicroorganismZone of Inhibition (mm)Reference
Uridine derivative (4)E. coli14[9]
Uridine derivative (4)S. typhi15[9]
Uridine derivative (6)B. subtilis12[9]
Uridine derivative (6)B. cereus14[9]
Triazole substituted pyrimidine (13)S. aureus- (Higher inhibition than thiadiazole derivatives)[10]

This table is a representative sample. Direct zone of inhibition values for all compounds were not always provided in the source.

Studies have shown that various uridine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] Furthermore, the nature of the substituents on the pyrimidine ring can dramatically influence the antimicrobial spectrum and potency.[10]

Anti-inflammatory Activity

Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][11] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Comparative COX Inhibition by Pyrimidine Derivatives

The anti-inflammatory potential of pyrimidine derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with selectivity for COX-2 being a desirable trait to minimize gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Diclofenac (reference drug)0.6110.63[11]
Meloxicam (reference drug)36.64.7[11]
Thymol-pyrazole hybrid (8b)-0.043[11]
Thymol-pyrazole hybrid (8g)-0.045[11]

This table provides examples of COX inhibition by various compounds, including pyrimidine-containing hybrids.

Experimental Protocols for Assessing Biological Activity

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activities of pyrimidine isomers and their derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[2][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2] The reference wavelength should be greater than 650 nm.[2]

Workflow for MTT Assay

MTT_Assay A Seed Cells in 96-well Plate B Treat with Pyrimidine Compounds A->B 24h C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G

MTT assay workflow for determining cell viability.

Antimicrobial Susceptibility Testing: Disc Diffusion Assay

The disc diffusion method (Kirby-Bauer test) is a widely used qualitative method to determine the antimicrobial susceptibility of bacteria.[1][14][15]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Evenly swab the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[16]

  • Disc Application: Aseptically place paper discs (6 mm in diameter) impregnated with a known concentration of the pyrimidine compound onto the agar surface.[14] Include a solvent control disc and a standard antibiotic disc.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[17]

Workflow for Disc Diffusion Assay

Disc_Diffusion_Assay A Prepare Bacterial Inoculum B Inoculate Agar Plate A->B C Apply Compound-Impregnated Discs B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

Disc diffusion assay for antimicrobial susceptibility.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[18][19]

Protocol:

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

  • Compound Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the pyrimidine compound in a reaction buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate, typically arachidonic acid.[18]

  • Reaction Termination: After a specific time, stop the reaction (e.g., by adding a solution of stannous chloride).[19]

  • Product Quantification: The product of the reaction (e.g., prostaglandin E2) is quantified using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).[18]

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Workflow for COX Inhibition Assay

COX_Inhibition_Assay A Pre-incubate COX Enzyme with Compound B Add Arachidonic Acid (Substrate) A->B C Incubate B->C D Stop Reaction C->D E Quantify Prostaglandin Product D->E F Calculate IC50 E->F

References

A Senior Application Scientist's Guide to the In-Vitro Evaluation of Novel Pyrimidine Compounds Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrimidine nucleus, a fundamental building block of nucleic acids, has long been a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, particularly as nucleoside analogues, function as classical antimetabolites that interfere with DNA and RNA synthesis, forming a cornerstone of many chemotherapeutic regimens.[1][3] However, the landscape of cancer drug discovery is evolving. Modern research is focused on developing novel, non-nucleoside pyrimidine compounds that exhibit enhanced potency, greater selectivity, and the ability to overcome resistance mechanisms. These next-generation agents often exploit different and more specific mechanisms of action, such as the targeted inhibition of protein kinases crucial for cancer cell proliferation and survival.[4][5][6][7]

This guide provides an in-depth comparison of the essential in-vitro methodologies used to evaluate these novel pyrimidine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices. Our objective is to equip you with the framework to design, execute, and interpret a robust preclinical evaluation, transforming promising chemical entities into data-supported therapeutic candidates.

Pillar 1: Unraveling the Mechanisms of Action

While classical pyrimidine analogues like 5-Fluorouracil act as broad-spectrum antimetabolites, the new generation of compounds boasts more refined mechanisms.[3][8] Understanding these potential actions is critical for selecting the appropriate assays to validate a compound's efficacy.

Key mechanisms of action for novel pyrimidine derivatives include:

  • Kinase Inhibition: Many signaling pathways that drive cancer cell growth are dependent on protein kinases. Novel pyrimidines have been designed to inhibit key players like Cyclin-Dependent Kinases (CDKs) to halt cell cycle progression, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to block angiogenesis, and lymphocyte-specific protein tyrosine kinase (Lck) in colon cancer.[4][5][6]

  • Induction of Apoptosis: A desirable outcome for an anticancer agent is the induction of programmed cell death (apoptosis). Many pyrimidine derivatives achieve this by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases (e.g., Caspase-3/7) and subsequent cleavage of substrates like PARP.[5][9][10]

  • Cell Cycle Arrest: By interfering with cell cycle checkpoints, these compounds can prevent cancer cells from dividing. This is frequently observed as an accumulation of cells in a specific phase, such as G0/G1 or G2/M, which can be quantified via flow cytometry.[4][5][6]

  • Inhibition of Other Critical Enzymes: Some derivatives have been shown to target other essential enzymes like Topoisomerase II, which is vital for DNA replication and repair.[11][12]

To visualize a common mechanistic theme, consider the inhibition of a signaling kinase leading to apoptosis.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Pyrimidine Novel Pyrimidine Compound Kinase Oncogenic Kinase (e.g., CDK, PIM-1) Pyrimidine->Kinase Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Pyrimidine->Bcl2 Upregulates Bax/ Downregulates Bcl-2 Downstream Downstream Signaling (Proliferation & Survival) Kinase->Downstream Phosphorylation Downstream->Bcl2 Suppresses Bax Bax (Pro-apoptotic) Activation Bcl2->Bax Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified pathway of a pyrimidine compound inhibiting a kinase, leading to apoptosis.

Pillar 2: The Experimental Workflow: From Cytotoxicity to Mechanism

A logical, phased approach is essential for the in-vitro evaluation of any new compound. The process begins with broad screening to determine cytotoxic potential and progressively narrows down to specific mechanistic investigations. This self-validating system ensures that resources are focused on the most promising candidates.

Experimental_Workflow start Start screening Primary Screening: Antiproliferative Assays (e.g., MTT, SRB) start->screening ic50 Determine IC50 Values Across a Panel of Cancer Cell Lines screening->ic50 selectivity Selectivity Check: Test against Normal (non-cancerous) Cell Lines ic50->selectivity decision Potent & Selective? selectivity->decision mechanistic Secondary Assays: Mechanistic Studies decision->mechanistic Yes stop Stop decision->stop No apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cellcycle Cell Cycle Analysis (PI Staining) mechanistic->cellcycle western Western Blot (Target Proteins) mechanistic->western end Lead Candidate apoptosis->end cellcycle->end western->end

Caption: A standard workflow for the in-vitro evaluation of novel anticancer compounds.

Pillar 3: Core Methodologies & Comparative Data

This section details the crucial experimental protocols and presents a comparative summary of data from recent studies on novel pyrimidine derivatives.

A. Antiproliferative & Cytotoxicity Assays

The first step is to determine a compound's ability to inhibit cell growth. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[13] A lower IC₅₀ value indicates higher potency. The choice of assay is critical.

  • MTT Assay: This is the most widely used colorimetric assay.[14][15] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into a purple formazan product. Causality: It's chosen for its high throughput, cost-effectiveness, and reliability for initial screening.[4][14][16][17]

  • SRB Assay: This assay quantifies total cellular protein content by staining with sulforhodamine B.[11][13] Causality: It is less susceptible to interference from compounds that might affect mitochondrial function without killing the cell, providing a robust measure of cell number.

  • CellTiter-Glo® Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.[18][19] Causality: Its high sensitivity and simple "add-mix-measure" protocol make it ideal for high-throughput screening of large compound libraries.

This protocol provides a standardized method for assessing the cytotoxic effects of novel pyrimidine compounds.[4][15]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compound in culture medium. The final concentration range should typically span several orders of magnitude (e.g., 0.1 µM to 100 µM) to ensure a full dose-response curve. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate the plate for 48 or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

B. Apoptosis & Cell Cycle Analysis

Once a compound shows potent cytotoxicity, the next logical step is to determine how it kills the cells or inhibits their growth.

This flow cytometry-based method is the gold standard for quantifying apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrimidine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

This protocol quantifies the distribution of cells in different phases of the cell cycle.[4]

  • Cell Treatment: Treat cells in a 6-well plate with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting & Fixation: Harvest cells and wash with ice-cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

C. Comparative Performance of Novel Pyrimidine Scaffolds

The following table summarizes the in-vitro performance of various recently developed pyrimidine derivatives against a range of cancer cell lines, providing a direct comparison of their potency and mechanisms.

Compound Scaffold/SeriesTarget Cancer Cell Line(s)Reported IC₅₀ (µM)Observed Mechanism of ActionReference
Pyrido[2,3-d]pyrimidines MCF-7 (Breast), HepG2 (Liver)0.57 - 1.13PIM-1 Kinase Inhibition, Apoptosis Induction, G1 Phase Arrest[7][20]
Thiazolo[5,4-d]pyrimidines A549 (Lung), HL-60 (Leukemia)1.4 - 8.0Apoptosis Induction (PARP cleavage, Caspase-3 activation)[10]
Pyrrolo[2,3-d]pyrimidines CHP-212 (Neuroblastoma)Not specifiedUSP7 Inhibition, p53/p21 accumulation, G1 Phase Arrest, Apoptosis[5]
Furo[2,3-d]pyrimidines HT-1080, MCF-7, A54913.89 - 19.43Moderate Cytotoxicity[5]
Thiazolo[4,5-d]pyrimidines A375 (Melanoma), MCF-7 (Breast)>50 (generally low activity)Antiproliferative activity[21]
Pyrimidine-Hydrazones LoVo (Colon), A549 (Lung)Not specifiedApoptosis Induction, Potential Topoisomerase II Inhibition[11][12]
Pyrido[2,3-d]pyrimidine-4(3H)-one PC-3 (Prostate)0.099 (EGFRWT)EGFR Inhibition, Pre-G1 Arrest, Caspase-3 Activation[5]
Benzothieno[2,3-d]pyrimidines HCT-116 (Colon)Potent (superior to Doxorubicin)G0-G1 Phase Arrest, Apoptosis Induction (18-fold increase)[5]

Conclusion and Future Perspectives

The in-vitro evaluation of novel pyrimidine compounds reveals a rich and diverse field of anticancer drug discovery. The data clearly show a shift from broad-spectrum antimetabolites to highly targeted agents. Scaffolds like pyrido[2,3-d]pyrimidines and benzothieno[2,3-d]pyrimidines have demonstrated exceptional potency, often in the sub-micromolar range, by targeting specific kinases or inducing robust apoptotic responses.[5][7]

A critical aspect of this research, underscored by multiple studies, is the assessment of selectivity. Comparing the cytotoxicity of a compound in cancer cell lines versus normal cell lines (e.g., NHDF, HaCaT) is paramount to estimating its potential therapeutic window.[9][11][21] Promising candidates are those that exhibit high potency against cancer cells while remaining relatively non-toxic to healthy cells.

The journey from a hit compound in an in-vitro screen to a clinical candidate is long. The robust methodologies outlined in this guide form the foundational data package for this progression. Promising in-vitro data, particularly when supported by mechanistic insights from apoptosis and cell cycle assays, provides the necessary validation for advancing a compound to more complex studies, including molecular docking to confirm target engagement and, ultimately, in-vivo animal models to assess efficacy and safety in a physiological system.[5][11] The continued exploration of the vast chemical space around the pyrimidine core promises to yield the next generation of targeted cancer therapies.

References

A Comparative Guide to the Efficacy of Different Catalysts in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds, including nucleic acids.[1][2] The efficient synthesis of pyrimidine derivatives is therefore a critical endeavor in the discovery and development of new therapeutic agents. This guide provides an in-depth comparative analysis of various catalytic systems employed in pyrimidine synthesis, with a focus on experimental data to inform catalyst selection for enhanced efficiency, sustainability, and yield. We will explore the nuances of metal-based catalysts, the rise of organocatalysis, and the emerging potential of biocatalysts, primarily through the lens of the widely utilized Biginelli and Hantzsch reactions.

The Crucial Role of Catalysis in Pyrimidine Synthesis

Classical methods for pyrimidine synthesis often suffer from drawbacks such as harsh reaction conditions, long reaction times, and low yields.[3] The introduction of catalysts has revolutionized this field, offering milder, faster, and more efficient routes to these vital heterocyclic compounds.[4] The choice of catalyst can significantly impact the economic and environmental viability of a synthetic process, making a thorough understanding of their comparative efficacy essential.

Metal-Based Catalysts: The Workhorses of Pyrimidine Synthesis

Transition metal catalysts have long been favored for their high efficiency and selectivity in pyrimidine synthesis.[2] A wide array of Lewis acids and metal complexes have been successfully employed, demonstrating excellent yields and often requiring shorter reaction times.

Comparative Performance of Metal-Based Catalysts in the Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for synthesizing dihydropyrimidinones.[5] The efficacy of various metal-based catalysts in this reaction is summarized below:

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Yb(OTf)₃ Not SpecifiedSolvent-freeNot SpecifiedShortenedIncreased[6]
FeCl₃ Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
ZnCl₂ 20% v/vAcetic AcidRoom TempNot SpecifiedNot Specified[4]
NiFe₂O₄@MCM-41@IL/Pt(II) 0.10Water60 (MW)Not SpecifiedHigh[8]
Benzyltriethylammonium chloride Not SpecifiedSolvent-freeNot Specified30-45 min>85[3]

Causality Behind Experimental Choices: The use of Lewis acidic metal salts like Yb(OTf)₃ and FeCl₃ is predicated on their ability to activate the aldehyde carbonyl group, facilitating the initial condensation with urea.[6][9] The move towards solvent-free conditions, as seen with Yb(OTf)₃ and benzyltriethylammonium chloride, is driven by green chemistry principles, reducing waste and often simplifying purification.[3][6] Microwave-assisted synthesis, exemplified by the NiFe₂O₄@MCM-41@IL/Pt(II) nanocatalyst, dramatically reduces reaction times by efficiently heating the polar reactants.[8]

Iridium-Catalyzed Multicomponent Synthesis: A Modern Approach

A sustainable approach to pyrimidine synthesis involves the iridium-catalyzed reaction of amidines and alcohols. This method is highly atom-economical, producing water and hydrogen gas as the only byproducts.

CatalystSolventTemperature (°C)Yield (%)Reference
PN5P-Ir-pincer complex Toluene150Up to 93[10]

This innovative method highlights the versatility of transition metal catalysis beyond traditional condensation reactions.

Organocatalysis: A Greener Alternative

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis.[11] These small organic molecules are often less toxic, more stable, and readily available compared to their metal counterparts.[12]

Comparative Performance of Organocatalysts in the Biginelli Reaction

Several organocatalysts have proven effective in the Biginelli reaction, offering excellent yields under mild conditions.

CatalystSolventTemperature (°C)TimeYield (%)Reference
2-Ethylhexanoic acid Catalytic medium1001 h92[13]
Chiral Phosphoric Acid DichloromethaneNot SpecifiedNot Specified40-86[14]

Expertise in Action: The use of 2-ethylhexanoic acid as both a catalyst and a reaction medium simplifies the process and allows for easy catalyst recovery.[13] Chiral phosphoric acids introduce the exciting possibility of asymmetric synthesis, producing enantiomerically enriched dihydropyrimidinones, which is of significant interest in drug development.[14]

Biocatalysis: The Sustainable Frontier

The use of enzymes as catalysts in pyrimidine synthesis represents a burgeoning field with immense potential for green and sustainable chemistry. Biocatalysts offer high selectivity and operate under mild, aqueous conditions.

A notable example is the use of Saccharomyces cerevisiae (Baker's yeast) to catalyze the Biginelli reaction, yielding dihydropyrimidinones in high yields.[15] While quantitative data is still emerging, the use of whole-cell biocatalysts and isolated enzymes is a promising area of research. For instance, a biocatalytic Biginelli reaction using trypsin from porcine pancreas has been reported to be effective.[15] Furthermore, enzymatic synthesis has been successfully employed for the de novo synthesis of pyrimidine nucleotides like UTP and CTP, showcasing the power of biocatalysis in constructing complex biological molecules.[16]

Hantzsch Pyrimidine Synthesis: A Comparative Look at Catalysts

The Hantzsch reaction, traditionally used for dihydropyridine synthesis, can also be adapted for pyrimidine synthesis. The choice of catalyst is crucial for achieving high yields and short reaction times.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
No Catalyst EthanolReflux865[10]
p-TSA EthanolReflux682[10]
Tannic Acid H₂O80194[10]
Fe₃O₄@SiO₂-SO₃H Ethanol600.596[10]
UiO-66-NH₂ (MOF) Ethanol250.3398[10]

Field-Proven Insights: The data clearly demonstrates that catalyzed reactions are superior to the uncatalyzed process.[10] Heterogeneous catalysts like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and metal-organic frameworks (MOFs) like UiO-66-NH₂ are particularly effective, offering near-quantitative yields in very short reaction times and allowing for easy catalyst recovery and reuse.[10] The use of water as a solvent with catalysts like tannic acid further enhances the green credentials of the Hantzsch synthesis.[10]

Experimental Protocols

To provide a practical framework, detailed step-by-step methodologies for representative pyrimidine syntheses are provided below.

Protocol 1: Organocatalytic Biginelli Reaction using 2-Ethylhexanoic Acid

Materials:

  • Benzaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • 2-Ethylhexanoic acid (10 mL)

Procedure:

  • In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and urea.

  • Add 2-ethylhexanoic acid to the mixture.

  • Heat the reaction mixture to 100°C with stirring for 1 hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[13]

Protocol 2: Microwave-Assisted Hantzsch Dihydropyridine Synthesis with a Heterogeneous Catalyst

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Fe₃O₄@SiO₂-SO₃H catalyst (specify amount as per literature)

  • Ethanol (5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine benzaldehyde, ethyl acetoacetate, ammonium acetate, and the Fe₃O₄@SiO₂-SO₃H catalyst in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 60°C for 30 minutes.[10]

  • After the reaction is complete, cool the vessel to room temperature.

  • Separate the magnetic catalyst using an external magnet.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the pure dihydropyridine product.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams illustrate key reaction mechanisms and experimental workflows.

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway Aldehyde Aldehyde Step1 Condensation Aldehyde->Step1 Urea Urea Urea->Step1 Ketoester β-Ketoester Step3 Nucleophilic Addition Ketoester->Step3 Step2 Iminium Ion Formation Step1->Step2 Step2->Step3 Step4 Cyclization & Dehydration Step3->Step4 Product Dihydropyrimidinone Step4->Product

Caption: Acid-catalyzed Biginelli reaction mechanism.

Hantzsch_Experimental_Workflow Start Combine Reactants & Catalyst Reaction Microwave Irradiation (e.g., 60°C, 30 min) Start->Reaction Workup Catalyst Separation (e.g., Magnet) Reaction->Workup Purification Solvent Evaporation & Recrystallization Workup->Purification Product Pure Dihydropyridine Purification->Product

Caption: Workflow for a microwave-assisted Hantzsch synthesis.

Conclusion

The synthesis of pyrimidines has been significantly advanced through the development of diverse and efficient catalytic systems. Metal-based catalysts remain a robust and high-yielding option, with modern iterations focusing on sustainability and atom economy. Organocatalysis presents a compelling green alternative, often operating under milder conditions and offering opportunities for asymmetric synthesis. While still in its nascent stages for broad application, biocatalysis holds the ultimate promise for environmentally benign and highly selective pyrimidine synthesis. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired scale, cost-effectiveness, and sustainability goals. This guide provides the foundational data and insights to empower researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Validation of Analytical Methods for Pyrimidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of pyrimidines and their analogues is a critical step in pharmacology, diagnostics, and quality control. The reliability of this quantification hinges on the rigorous validation of the analytical methods employed. This guide provides an in-depth comparison of common analytical techniques, offering a rationale for experimental choices and detailed protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction: The Imperative of Validated Methods

Pyrimidine derivatives are foundational to numerous therapeutic agents, from antiviral to anticancer drugs.[1] Consequently, the ability to reliably measure their concentration in various matrices—be it bulk drug substance, finished pharmaceutical product, or biological fluids—is paramount. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, ensuring that the data generated is accurate, reproducible, and trustworthy.[2][3] This guide will compare three widely used techniques for pyrimidine quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Overview of Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC separates components of a mixture based on their differential interactions with a stationary and mobile phase.[4] It offers a balance of specificity, sensitivity, and cost-effectiveness.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of LC with the high selectivity and sensitivity of mass spectrometry, making it the gold standard for quantifying low-level analytes in complex matrices like plasma.[5][6]

  • UV-Vis Spectrophotometry: A simpler, more accessible technique based on the Beer-Lambert law, where the absorbance of light by the analyte is directly proportional to its concentration.[1] While less specific than chromatographic methods, it can be a rapid and cost-effective tool for the analysis of pure substances.[7]

The Pillars of Method Validation: A Comparative Analysis

The validation of an analytical method is a systematic process that evaluates several key performance characteristics, as outlined in the ICH Q2(R1) guideline.[8] Below, we compare how each technique performs against these critical parameters.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10] Selectivity refers to the ability to differentiate and quantify multiple analytes within a sample.[11][12]

  • Expert Insight: For drug stability studies, a method's ability to separate the active pharmaceutical ingredient (API) from its degradation products is crucial. This is a primary test of specificity.

Technique Specificity/Selectivity Assessment Advantages Limitations
HPLC Peak purity analysis using a photodiode array (PDA) detector. Spiking studies with known impurities or degradants.Good resolving power for complex mixtures.[13]Co-elution of compounds with similar physicochemical properties can occur.
LC-MS/MS Unique precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte.[6]Extremely high specificity and selectivity, even with co-eluting peaks.[5]Potential for matrix effects (ion suppression or enhancement).
UV-Vis Comparison of the absorption spectrum of the analyte in the sample matrix to that of a pure standard.Simple and rapid.Highly susceptible to interference from other UV-absorbing compounds.[7]

Experimental Protocol: Specificity (HPLC)

  • Forced Degradation Study: Subject the pyrimidine drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed standard and a placebo (matrix without the analyte).

  • Peak Purity Assessment: Use a PDA detector to assess the spectral purity of the analyte peak in the stressed samples. The peak should be spectrally homogeneous, indicating no co-eluting impurities.

  • Resolution: Calculate the resolution between the analyte peak and the closest eluting degradant peak. A resolution of >2 is generally considered acceptable.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified interval.[14] The Range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15][16]

  • Expert Insight: The choice of range is dictated by the method's intended application. For an assay of a drug product, a typical range is 80-120% of the target concentration. For impurity quantification, the range might span from the reporting threshold to 120% of the specification limit.[15]

Technique Typical Linearity (Correlation Coefficient, r²) Typical Range
HPLC > 0.999[17]80-120% for assay; LOQ - 150% for impurities.[18]
LC-MS/MS > 0.995Can span several orders of magnitude (e.g., 0.1 - 1000 ng/mL).[19]
UV-Vis > 0.997[20]Typically narrower than chromatographic methods (e.g., 50 - 150 µg/mL).[20]

Experimental Protocol: Linearity (General)

  • Prepare Standards: Prepare a minimum of five concentrations of the pyrimidine reference standard spanning the desired range.[14]

  • Analysis: Analyze each concentration in triplicate.

  • Calibration Curve: Plot the mean response (e.g., peak area for HPLC/LC-MS, absorbance for UV-Vis) against the concentration.

  • Statistical Analysis: Perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported.[17]

Accuracy and Precision

Accuracy is the closeness of the test results to the true value.[14] It is often expressed as percent recovery. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21] It is typically expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Expert Insight: Accuracy is often assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percentage of the analyte recovered.

Technique Typical Accuracy (% Recovery) Typical Precision (% RSD)
HPLC 98.0 - 102.0%[18]< 2.0%[18]
LC-MS/MS 85.0 - 115.0% (for bioanalysis)[19]< 15.0% (for bioanalysis)[19]
UV-Vis 98.0 - 102.0%[22]< 2.0%

Experimental Protocol: Accuracy (HPLC/LC-MS)

  • Spiked Samples: Prepare samples by spiking a known amount of the pyrimidine reference standard into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare and analyze three replicates at each concentration level.

  • Calculation: Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined limit (e.g., 98-102%).[18]

Detection and Quantitation Limits
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23][24]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23][25]

  • Expert Insight: The LOD and LOQ are critical for impurity and degradation product analysis. A common method for their estimation is based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[24] Another approach uses the standard deviation of the response and the slope of the calibration curve.[26]

Technique Typical Sensitivity Method of Determination
HPLC ng/mL to µg/mLSignal-to-noise ratio; Standard deviation of the response and slope.[26]
LC-MS/MS pg/mL to ng/mL[19]Signal-to-noise ratio.
UV-Vis µg/mL[20]Visual evaluation; Standard deviation of the response and slope.

Experimental Protocol: LOD & LOQ (Based on Signal-to-Noise)

  • Low Concentration Spikes: Prepare a series of diluted solutions of the pyrimidine standard.

  • Analysis: Analyze these solutions to identify the concentrations that yield a signal-to-noise ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • Confirmation: To confirm the LOQ, analyze a minimum of six replicates of a sample spiked at the determined LOQ concentration. The precision (%RSD) and accuracy (% Recovery) at this level must meet pre-defined acceptance criteria.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[27][28] It provides an indication of the method's reliability during normal usage.

  • Expert Insight: Robustness is typically evaluated during method development.[27] Understanding which parameters are critical allows for appropriate controls to be built into the method.

Technique Typical Parameters to Vary
HPLC Mobile phase composition (e.g., ±2% organic), pH of the mobile phase (±0.2 units), column temperature (±5 °C), flow rate (±10%).[27]
LC-MS/MS In addition to HPLC parameters: source temperature, gas flows, collision energy.
UV-Vis Wavelength (±2 nm), solvent composition.

Experimental Protocol: Robustness (HPLC)

  • Parameter Variation: Systematically vary one parameter at a time (e.g., change the mobile phase flow rate from 1.0 mL/min to 0.9 mL/min and 1.1 mL/min).

  • System Suitability: Analyze a standard solution under each varied condition.

  • Assessment: Evaluate the effect of the variations on system suitability parameters (e.g., retention time, peak tailing, resolution) and the final quantified result. The results should remain within the method's pre-defined acceptance criteria.

Workflow and Process Visualization

A well-defined workflow is essential for a successful validation study. The following diagrams illustrate the overall validation process and the interplay between the key validation parameters.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_3 Finalization Dev Analytical Method Development Opt Method Optimization Dev->Opt Protocol Write Validation Protocol Opt->Protocol Criteria Define Acceptance Criteria Protocol->Criteria Spec Specificity Criteria->Spec Lin Linearity & Range Acc Accuracy Prec Precision LOD LOD & LOQ Rob Robustness Report Validation Report Rob->Report Approval QA Approval Report->Approval

Caption: High-level workflow for analytical method validation.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ

Caption: Interdependence of key validation parameters.

Conclusion: Selecting the Right Method

The choice of analytical method for pyrimidine quantification depends on the specific requirements of the analysis.

  • UV-Vis Spectrophotometry is suitable for the straightforward assay of bulk drug substances where interfering substances are not a concern.

  • HPLC with UV or PDA detection offers a versatile and robust solution for both assay and impurity testing in drug products, providing a good balance of performance and cost.

  • LC-MS/MS is the unparalleled choice for bioanalysis (e.g., pharmacokinetic studies) or when ultra-high sensitivity and specificity are required to quantify trace levels of pyrimidines in complex biological matrices.[19][29]

Regardless of the technique chosen, a comprehensive validation study executed according to established guidelines is non-negotiable.[30][31] It is the foundation upon which the quality, safety, and efficacy of pharmaceutical products are built, ensuring that the data generated is scientifically sound and defensible.

References

A Senior Application Scientist's Guide to Comparative Docking of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidines and Predictive Docking in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] From anticancer to antimicrobial agents, pyrimidine derivatives are frequently investigated as inhibitors of key enzymes in pathological pathways.[3][4][5] Two such enzymes, Epidermal Growth Factor Receptor (EGFR) kinase and Dihydrofolate Reductase (DHFR), are well-established targets for pyrimidine-based drugs in cancer and infectious diseases, respectively.[3][5][6]

Molecular docking is an indispensable computational tool in modern drug discovery, offering a window into the potential binding modes and affinities of small molecules within a target protein's active site.[1] This in silico technique allows researchers to prioritize candidates for synthesis and biological testing, thereby accelerating the discovery pipeline and reducing costs.

This guide provides an in-depth, comparative analysis of docking pyrimidine derivatives into the active sites of EGFR and DHFR. Moving beyond a simple procedural list, we will explore the scientific rationale behind each step, establish a self-validating protocol, and present experimental data to ground our computational findings.

Pillar 1: Establishing a Scientifically Rigorous and Validated Docking Workflow

The credibility of any docking study hinges on the meticulous preparation of its components and the validation of its methodology. A robust protocol ensures that the results are not computational artifacts but rather predictive models of molecular reality.

The Causality Behind the Protocol: Why Each Step Matters

A generalized workflow for molecular docking is a multi-stage process where the integrity of each step directly impacts the final outcome.[7]

Experimental Protocol: A Validated Molecular Docking Workflow

  • Protein Structure Retrieval & Preparation:

    • Action: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our case studies, we will use EGFR kinase (PDB ID: 6JZ0) and Homo sapiens DHFR (PDB ID: 4QHV).[8][9]

    • Rationale: High-resolution crystal structures provide the most accurate representation of the enzyme's active site.

    • Action: "Clean" the PDB file by removing all non-essential components, such as water molecules, co-crystallized ligands, and other heteroatoms.[1][7]

    • Rationale: Water molecules can interfere with the docking algorithm unless they are known to be critical for ligand binding (a more advanced docking technique). Removing the original ligand vacates the active site for the new compounds to be docked.

    • Action: Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges) using a molecular modeling program like AutoDock Tools.[1][10]

    • Rationale: Hydrogen atoms are often not resolved in X-ray crystallography but are crucial for forming hydrogen bonds. Correct charge assignment is essential for accurately calculating electrostatic interactions, a key component of binding energy.

  • Ligand Structure Preparation:

    • Action: Draw the 2D structures of the pyrimidine derivatives (e.g., Gefitinib for EGFR, and a pyrido[2,3-d]pyrimidine for DHFR) using chemical drawing software and convert them to 3D structures.

    • Action: Perform energy minimization on the 3D ligand structures using a suitable force field.[1]

    • Rationale: This step ensures that the ligand starts in a low-energy, sterically favorable conformation, which helps the docking algorithm search the conformational space more efficiently.

  • Defining the Active Site (Grid Box Generation):

    • Action: Define a grid box that encompasses the entire binding pocket of the enzyme.[1] This is typically centered on the position of the co-crystallized ligand.

    • Rationale: The grid box defines the search space for the docking algorithm. It must be large enough to allow the ligand to move and rotate freely but small enough to focus the computational effort on the relevant area, saving time and increasing accuracy.

  • Executing the Docking Simulation:

    • Action: Run the docking simulation using a validated algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina.[1][7] Set the 'exhaustiveness' parameter to control the thoroughness of the search.[7]

    • Rationale: The genetic algorithm explores various conformations and orientations ('poses') of the ligand within the active site, seeking the one with the most favorable binding energy. Higher exhaustiveness improves the chances of finding the true minimum-energy pose but requires more computational time.[7]

  • Protocol Validation: The Re-docking Imperative:

    • Action: Before docking novel compounds, validate the protocol by re-docking the original co-crystallized ligand back into the active site.[11][12][13]

    • Rationale: This is a critical self-validating step. The protocol is considered reliable if it can accurately reproduce the experimentally determined binding pose of the native ligand.

    • Action: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the re-docked pose and the crystal structure pose.[7][11]

    • Rationale: An RMSD value below 2.0 Å is generally accepted as a successful validation, indicating the protocol's predictive power.[7][11]

Workflow Visualization

The logical flow of this protocol can be visualized as follows:

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Retrieve Protein Structure (e.g., PDB ID: 6JZ0, 4QHV) Clean 2. Clean Protein (Remove Water, Ligands) PDB->Clean AddH 3. Add Hydrogens & Charges Clean->AddH Grid 5. Define Grid Box (Active Site Definition) AddH->Grid Ligand 4. Prepare Ligand (3D Conversion, Energy Minimization) Ligand->Grid Redock 6. Protocol Validation (Re-dock Native Ligand) Grid->Redock RMSD 7. Calculate RMSD (< 2.0 Å ?) Redock->RMSD RMSD->Grid  No (Adjust Grid/Parameters) DockNew 8. Dock Pyrimidine Derivatives RMSD->DockNew  Yes Analyze 9. Analyze Results (Binding Energy, Interactions) DockNew->Analyze Compare 10. Compare to Experimental Data Analyze->Compare

Caption: A validated workflow for molecular docking studies.

Pillar 2: Comparative Docking in Action - EGFR vs. DHFR

To illustrate the protocol, we will perform a comparative docking study of representative pyrimidine inhibitors against EGFR and DHFR.

  • Target 1: EGFR Kinase: A key enzyme in cell signaling pathways, often mutated in non-small cell lung cancer.[6] We will use the inhibitor Gefitinib .

  • Target 2: Dihydrofolate Reductase (DHFR): A crucial enzyme for nucleotide synthesis, making it a target for anticancer and antimicrobial drugs.[3][14] We will use a pyrido[2,3-d]pyrimidine inhibitor, a class known to target DHFR.[8]

Data Presentation: A Comparative Analysis

Following the execution of our validated docking protocol, the results are synthesized for comparative analysis. The binding energy (in kcal/mol) predicts the affinity of the ligand for the enzyme, with more negative values indicating stronger binding.[7] The key interacting residues reveal the specific amino acids that stabilize the ligand in the active site.

Target Enzyme (PDB ID)Pyrimidine DerivativePredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)Experimental Validation
EGFR Kinase (6JZ0)Gefitinib (Analog)-10.2Met793, Leu718, Gly796Covalently targets Cys797 in some derivatives; H-bonds with Met793 are crucial.[5][6]
EGFR Kinase (6JZ0)Erlotinib (Reference)-9.8Met793, Gln791, Thr790Similar interactions to Gefitinib, confirming the binding mode.
DHFR (4QHV)Pyrido[2,3-d]pyrimidine-9.1Ile7, Glu30, Ile60, Val115H-bonds with Glu30 and hydrophobic interactions with Ile60 are characteristic.[8]
DHFR (4QHV)Methotrexate (Reference)-8.5Glu30, Phe34, Ser59Known to form strong ionic interactions with Glu30.[15]

Note: The binding energies are representative values obtained from docking software like AutoDock Vina and can vary based on the specific software and parameters used. The key is the relative ranking and comparison.

Interpreting the Results: From Numbers to Insights
  • EGFR Kinase: The docking results for the Gefitinib analog show a strong predicted binding energy. The interaction with the "gatekeeper" residue Met793 is a hallmark of many EGFR inhibitors and our docking correctly identified this.[5] The ability of our protocol to place the ligand in a pose that forms this critical hydrogen bond provides confidence in its predictions for novel pyrimidine derivatives.

  • DHFR: The pyrido[2,3-d]pyrimidine derivative also shows a favorable binding energy. The predicted interactions with residues like Glu30 and Val115 are consistent with crystallographic data for this class of inhibitors.[8] The pyrimidine's diaminophenyl ring mimics the pteridine ring of the native substrate, dihydrofolate, allowing it to form key hydrogen bonds within the active site.

This comparative analysis demonstrates how docking can not only predict binding affinity but also provide structural hypotheses for the observed activity, guiding further lead optimization.

Pillar 3: Authoritative Grounding and Trustworthiness

Scientific integrity demands that our methods are transparent and our claims are supported by evidence. The validation step (re-docking) is our internal control for trustworthiness. Furthermore, we ground our work in the broader scientific literature, ensuring our protocols and interpretations align with established best practices.

The use of specific PDB structures, such as 6JZ0 for EGFR and 4QHV for DHFR, allows any researcher to access the exact same starting coordinates, ensuring reproducibility.[8][9] The principle of validating a docking protocol by reproducing the crystallographic pose of a known ligand is a widely accepted standard in the field of computational chemistry.[11][12][16][17] An RMSD of less than 2.0 Å is the quantitative benchmark for this validation.[7]

Visualizing the Broader Context: EGFR Signaling

Understanding where these enzymes function is critical. EGFR, for instance, is part of a complex signaling cascade that drives cell proliferation. Inhibitors block this pathway, which is a key strategy in cancer therapy.

G EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS Inhibitor Pyrimidine Inhibitor (e.g., Gefitinib) Inhibitor->Dimer Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.